molecular formula C28H27N3O6S2 B2391093 DBCO-CONH-S-S-NHS ester CAS No. 1435934-53-4

DBCO-CONH-S-S-NHS ester

Número de catálogo: B2391093
Número CAS: 1435934-53-4
Peso molecular: 565.66
Clave InChI: RPNGUSKTYYIUDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DBCO-CONH-S-S-NHS ester is a useful research compound. Its molecular formula is C28H27N3O6S2 and its molecular weight is 565.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNGUSKTYYIUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the heterobifunctional, cleavable crosslinker, DBCO-CONH-S-S-NHS ester. This reagent is a cornerstone in modern bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. This document details the chemistry of its reactive moieties, quantitative kinetic data, and detailed experimental protocols.

Core Principles and Mechanism of Action

This compound is a versatile molecule designed with three key functional components, each with a distinct role in a sequential bioconjugation strategy.

  • N-Hydroxysuccinimide (NHS) Ester: This moiety provides reactivity towards primary amines.

  • Disulfide (S-S) Bond: This bond serves as a cleavable linker, designed to be stable in the extracellular environment but susceptible to cleavage within the reducing environment of the cell.

  • Dibenzocyclooctyne (DBCO): This strained alkyne is a key component for bioorthogonal chemistry, specifically for copper-free "click" reactions.

The overall mechanism of action follows a two-step process. First, the NHS ester is utilized to conjugate the linker to a biomolecule containing primary amines, such as the lysine (B10760008) residues on an antibody. Subsequently, the DBCO group is available for a highly specific and efficient reaction with an azide-modified molecule, such as a cytotoxic drug or a fluorescent probe. The incorporated disulfide bond allows for the controlled release of the conjugated molecule under reducing conditions.

Amine Acylation via NHS Ester

The initial step in the bioconjugation process involves the reaction of the NHS ester with primary amines (-NH₂) present on the target biomolecule. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][2] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2][3]

A critical consideration in aqueous buffers is the competing hydrolysis of the NHS ester, which increases with pH.[1][2] Therefore, optimizing the reaction conditions, including pH, protein concentration, and reaction time, is crucial for efficient conjugation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the DBCO-linker is attached to the first biomolecule, the DBCO group serves as a handle for the second conjugation step. DBCO is a cyclooctyne (B158145) with significant ring strain, which allows it to undergo a [3+2] cycloaddition with azides without the need for a cytotoxic copper catalyst.[4][5] This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly specific and efficient, proceeding rapidly at physiological temperatures and pH to form a stable triazole linkage.[4][5] The reaction rate is influenced by the buffer composition and pH.[6][7]

Reductive Cleavage of the Disulfide Bond

The disulfide bond incorporated into the linker is designed to be stable in the relatively oxidizing extracellular environment. However, upon internalization into a cell, it is readily cleaved in the reducing intracellular environment.[8][9][10] This cleavage is primarily mediated by the high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol.[11][12] The mechanism involves a thiol-disulfide exchange reaction, where the thiol group of GSH attacks the disulfide bond, leading to its reduction and the release of the conjugated molecule.[13] Common laboratory reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also be used to cleave the disulfide bond under experimental conditions.[9][14]

Data Presentation

Quantitative Data on NHS Ester Reactivity

The efficiency of the initial conjugation step is determined by the relative rates of aminolysis and hydrolysis of the NHS ester.

pHHalf-life of NHS Ester HydrolysisAmidation Half-life (with 2 eq. amine)Amide Yield (with 2 eq. amine)
7.04-5 hours (at 0°C)[1][2]--
8.0210 min[15]80 min[15]80-85%[15]
8.5180 min[15]20 min[15]80-85%[15]
8.610 minutes (at 4°C)[1][2]--
9.0125 min[15]10 min[15]80-85%[15]

Data presented is for representative NHS esters and may vary depending on the specific molecule and reaction conditions.

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is typically described by a second-order rate constant.

CyclooctyneAzideBuffer (pH)Second-Order Rate Constant (M⁻¹s⁻¹)
DBCOBenzyl azideCH₃CN:H₂O (3:1)0.24[16]
DBCOPhenyl azideCH₃CN:H₂O (3:1)0.033[16]
Sulfo-DBCO3-azido-L-alaninePBS (7)0.32 - 0.85[7]
Sulfo-DBCO1-azido-1-deoxy-β-D-glucosidePBS (7)0.32 - 0.85[7]
Sulfo-DBCO3-azido-L-alanineHEPES (7)0.55 - 1.22[7]
Sulfo-DBCO1-azido-1-deoxy-β-D-glucosideHEPES (7)0.55 - 1.22[7]

Reaction rates are influenced by the specific structures of the alkyne and azide, as well as the reaction solvent and temperature.

Intracellular Glutathione Concentrations

The cleavage of the disulfide linker is dependent on the intracellular concentration of reducing agents, primarily glutathione (GSH).

Cellular CompartmentGSH ConcentrationGSSG Concentration[GSH]:[GSSG] Ratio
Cytosol0.5 - 10 mM[12]->90% reduced[12]
Extracellular Fluid2 - 20 µM[12]--
Endoplasmic Reticulum> 15 mM[17]-< 7:1[17]

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol describes a general procedure for conjugating the DBCO-linker to an antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.[3]

  • NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] Protect from light if any components are light-sensitive.

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[18]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the DBCO group (at ~309 nm).

Protocol for SPAAC Reaction

This protocol outlines the "click" reaction between the DBCO-labeled antibody and an azide-modified molecule.

Materials:

  • DBCO-labeled antibody (in PBS, pH 7.4)

  • Azide-modified molecule (e.g., drug, fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: Mix the DBCO-labeled antibody with a 1.5- to 3-fold molar excess of the azide-modified molecule in the Reaction Buffer.[18]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reactions are typically more efficient at higher concentrations and temperatures (up to 37°C).[18]

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted azide-modified molecules.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond using DTT for analytical purposes or to simulate intracellular release.

Materials:

  • Disulfide-linked conjugate

  • Dithiothreitol (DTT) or Reduced Glutathione (GSH)

  • Reaction Buffer: PBS, pH 7.4

Procedure (using DTT):

  • DTT Solution Preparation: Freshly prepare a 1 M stock solution of DTT in deionized water.

  • Cleavage Reaction: Add the DTT stock solution to the conjugate solution to a final concentration of 10-100 mM.[14]

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.[14]

  • Analysis: Analyze the reaction mixture by methods such as SDS-PAGE or LC-MS to confirm the cleavage and release of the conjugated molecule.

Procedure (simulating intracellular cleavage with GSH):

  • GSH Solution Preparation: Freshly prepare a 100 mM stock solution of GSH in PBS, pH 7.4.

  • Cleavage Reaction: Add the GSH stock solution to the conjugate solution to a final concentration of 1-10 mM to mimic intracellular concentrations.[14]

  • Incubation: Incubate the reaction mixture at 37°C and monitor the cleavage over time (e.g., 1, 2, 4, 8, 24 hours) by taking aliquots for analysis.[14]

Mandatory Visualization

Mechanism of Action of this compound cluster_0 Step 1: Amine Acylation cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_2 Step 3: Intracellular Cleavage Biomolecule Biomolecule (e.g., Antibody) with Primary Amine (-NH2) Labeled_Biomolecule DBCO-Labeled Biomolecule Biomolecule->Labeled_Biomolecule NHS Ester Reaction (pH 7.2-8.5) DBCO_Linker This compound DBCO_Linker->Labeled_Biomolecule Labeled_Biomolecule_2 DBCO-Labeled Biomolecule Conjugate Biomolecule Conjugate (Stable Triazole Linkage) Labeled_Biomolecule_2->Conjugate Copper-Free 'Click' Reaction Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Conjugate Conjugate_2 Biomolecule Conjugate Released_Molecule Released Molecule Conjugate_2->Released_Molecule Thiol-Disulfide Exchange Cleaved_Biomolecule Cleaved Biomolecule-Linker GSH Glutathione (GSH) GSH->Released_Molecule Reducing Environment

Caption: Overall workflow of bioconjugation using this compound.

NHS_Ester_Reaction_Pathway cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester DBCO-Linker-NHS Amide_Bond DBCO-Linker-NH-R (Stable Amide Bond) NHS_Ester->Amide_Bond Nucleophilic Attack Hydrolyzed_Ester DBCO-Linker-COOH (Hydrolyzed, Inactive) NHS_Ester->Hydrolyzed_Ester pH-dependent Primary_Amine R-NH2 (Primary Amine) Primary_Amine->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) Amide_Bond->NHS Water H2O Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for the NHS ester moiety.

Disulfide_Cleavage_Pathway cluster_cleavage Reductive Cleavage in Cytosol Disulfide_Conjugate Biomolecule-S-S-Drug Cleaved_Biomolecule Biomolecule-SH (Thiol) Disulfide_Conjugate->Cleaved_Biomolecule Thiol-Disulfide Exchange Released_Drug Drug-SH (Thiol) Disulfide_Conjugate->Released_Drug Thiol-Disulfide Exchange GSH 2 GSH (Reduced Glutathione) GSH->Cleaved_Biomolecule GSH->Released_Drug GSSG GSSG (Oxidized Glutathione) Cleaved_Biomolecule->GSSG Released_Drug->GSSG

Caption: Glutathione-mediated cleavage of the disulfide bond.

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cleavable linkers used in antibody-drug conjugates (ADCs). It details the core principles of various linker technologies, their mechanisms of action, a quantitative comparison of their performance characteristics, and detailed experimental protocols for their evaluation.

Introduction to Cleavable ADC Linkers

Antibody-drug conjugates are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker, which connects the antibody and the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile.[1][2] Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers that are prevalent in the tumor microenvironment or within the cancer cells themselves.[3][4] This targeted release mechanism is crucial for maximizing the therapeutic window by ensuring high potency at the tumor site while minimizing off-target toxicities.[5]

The ideal cleavable linker possesses two key characteristics: high stability in the bloodstream (at physiological pH of ~7.4) to prevent premature drug release, and rapid and efficient cleavage at the target site.[1] The choice of a cleavable linker strategy is a critical decision in the ADC development process and has significant implications for the therapeutic index of the final conjugate.[6]

This guide will explore the three main classes of cleavable linkers:

  • Chemically Cleavable Linkers:

    • pH-Sensitive Linkers (e.g., Hydrazones)

    • Glutathione-Sensitive Linkers (e.g., Disulfides)

  • Enzymatically Cleavable Linkers:

    • Protease-Sensitive Linkers (e.g., Dipeptides)

    • β-Glucuronidase-Sensitive Linkers

    • Other Enzyme-Sensitive Linkers

Chemically Cleavable Linkers

Chemically cleavable linkers exploit the unique chemical environment of tumors or the intracellular space of cancer cells to trigger payload release.

pH-Sensitive Linkers

These linkers are designed to be stable at the neutral pH of the bloodstream but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7][8] Hydrazone linkers are the most common type of pH-sensitive linker.[9]

Mechanism of Action: The hydrazone bond is susceptible to acid-catalyzed hydrolysis. Upon internalization of the ADC into the acidic endosomal and lysosomal compartments, the linker is cleaved, releasing the payload.[10]

G ADC ADC with Hydrazone Linker Endosome Endosome/Lysosome (Low pH) ADC->Endosome Internalization Cleavage Acid-Catalyzed Hydrolosis Endosome->Cleavage Acidic Environment Payload Released Payload Cleavage->Payload

Mechanism of pH-Sensitive Linker Cleavage.

Quantitative Data:

Linker TypeConditionHalf-life (t½)Reference(s)
HydrazonepH 7.4~2 days[3]
HydrazonepH 5.0-5.5Minutes to hours[7][8]
AcylhydrazonepH 7.0> 2.0 hours[7]
AcylhydrazonepH 5.02.4 minutes[7]
SpiDo LinkerpH 7.4~39 hours[8]
SpiDo LinkerpH 5.51.5 hours[8]
Glutathione-Sensitive (Reducible) Linkers

These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the extracellular space (~5 µM).[4][]

Mechanism of Action: The disulfide bond is reduced by intracellular glutathione, leading to the release of the payload. The stability of the disulfide bond in circulation can be modulated by introducing steric hindrance around it.[3]

G ADC ADC with Disulfide Linker Cytoplasm Cytoplasm (High Glutathione) ADC->Cytoplasm Internalization Cleavage Reduction Cytoplasm->Cleavage Reducing Environment Payload Released Payload Cleavage->Payload

Mechanism of Glutathione-Sensitive Linker Cleavage.

Quantitative Data:

Linker TypeConditionStability/Cleavage RateReference(s)
DisulfidePlasma (low GSH)Stable[12]
DisulfideCytoplasm (high GSH)Rapid Cleavage[12]
Hindered DisulfidePlasmaIncreased stability compared to unhindered[4]

Enzymatically Cleavable Linkers

Enzymatically cleavable linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.

Protease-Sensitive Linkers

These linkers contain a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[3] The most widely used protease-sensitive linkers are based on dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[]

Mechanism of Action: After internalization, the ADC is trafficked to the lysosome where cathepsin B cleaves the dipeptide linker, often triggering a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer to release the unmodified payload.[][14]

G ADC ADC with Dipeptide Linker Lysosome Lysosome (High Cathepsin B) ADC->Lysosome Internalization Cleavage Enzymatic Cleavage Lysosome->Cleavage Cathepsin B Payload Released Payload Cleavage->Payload

Mechanism of Protease-Sensitive Linker Cleavage.

Quantitative Data:

Linker TypePlasma Half-lifeCleavage Rate by Cathepsin BReference(s)
Valine-Citrulline (Val-Cit)> 230 days (human plasma)High[3][15]
Valine-Alanine (Val-Ala)Stable (human plasma)Cleaved at half the rate of Val-Cit[3][9]
Phenylalanine-Lysine (Phe-Lys)80 days (human plasma)Efficient[15]

In Vitro Cytotoxicity (IC50) of ADCs with Protease-Sensitive Linkers:

Linker TypePayloadCell LineIC50 (pM)Reference(s)
Valine-Citrulline (Val-Cit)MMAEHER2+14.3[16]
Valine-Alanine (Val-Ala)MMAEHER2+Similar to Val-Cit[3]
β-Glucuronidase-Sensitive Linkers

These linkers incorporate a β-glucuronide moiety that is cleaved by β-glucuronidase, an enzyme found in the lysosomes and necrotic regions of tumors.[17][18]

Mechanism of Action: The β-glucuronide linker is stable in circulation but is hydrolyzed by β-glucuronidase in the tumor microenvironment or lysosomes, leading to payload release, often via a self-immolative spacer.[19]

Quantitative Data:

Linker TypeStabilityIn Vitro Potency (IC50)Reference(s)
β-GlucuronideHighly stable in plasmaPotent[3][19]
Other Enzyme-Sensitive Linkers

Researchers are exploring other enzyme-labile linkers to further improve selectivity and efficacy. These include linkers sensitive to:

  • Sulfatases: These enzymes are overexpressed in some tumors, and sulfatase-cleavable linkers have shown high plasma stability and potent in vitro cytotoxicity.[16]

  • Legumain: This lysosomal protease is another attractive target for ADC linker design, with Asn-containing linkers demonstrating specific cleavage by legumain.[]

Next-Generation Cleavable Linkers

The field of ADC linker technology is continuously evolving, with the development of novel strategies to enhance the therapeutic index.

Exo-Cleavable Linkers

This approach repositions the cleavable peptide linker to an "exo" position of the p-aminobenzylcarbamate moiety.[12] This design aims to address limitations of traditional linear linkers, such as hydrophobicity-induced aggregation and premature payload release.[5][12] Studies have shown that exolinker ADCs can have reduced premature payload release and increased drug-to-antibody ratios.[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

G cluster_0 Experimental Workflow Incubation Incubate ADC in Plasma (e.g., 37°C for 0-7 days) Sampling Collect Aliquots at Various Time Points Incubation->Sampling Isolation Isolate ADC (e.g., Protein A/G beads) Sampling->Isolation Analysis Analyze by LC-MS (Determine DAR and/or free payload) Isolation->Analysis

Workflow for In Vitro Plasma Stability Assay.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G magnetic beads

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.[18]

  • Isolate the ADC from the plasma using Protein A or Protein G magnetic beads.

  • Wash the beads to remove unbound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[17]

  • Alternatively, the supernatant can be analyzed to quantify the amount of released payload.

Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from a protease-sensitive ADC in the presence of cathepsin B.

G cluster_0 Experimental Workflow Reaction_Setup Prepare Reaction Mixture: ADC + Cathepsin B in Assay Buffer Incubation Incubate at 37°C Reaction_Setup->Incubation Sampling Withdraw Aliquots at Various Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with acid) Sampling->Quenching Analysis Analyze by LC-MS/MS (Quantify released payload) Quenching->Analysis

Workflow for Cathepsin B Cleavage Assay.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with formic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) and activated cathepsin B (e.g., 100 nM) in the assay buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction with an equal volume of quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads and enhancing the therapeutic window of these powerful cancer therapies. The choice of linker chemistry is a critical determinant of an ADC's success, requiring a careful balance between plasma stability and efficient cleavage at the tumor site. This technical guide has provided an in-depth overview of the major classes of cleavable linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols for their evaluation. As our understanding of tumor biology and linker chemistry continues to advance, the development of next-generation cleavable linkers holds the promise of even more effective and safer ADC therapeutics.

References

role of disulfide bond in DBCO-CONH-S-S-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Disulfide Bond in DBCO-CONH-S-S-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its modular design incorporates three key functional components: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester. This guide delves into the pivotal role of the disulfide bond within this linker, providing a comprehensive overview of its mechanism, applications, and the experimental considerations for its use.

The strategic placement of a disulfide bond grants the linker conditional stability; it remains intact in the oxidizing extracellular environment but is susceptible to cleavage in the reducing intracellular milieu. This feature is paramount for the controlled release of conjugated payloads at the target site, enhancing therapeutic efficacy while minimizing off-target toxicity.

Molecular Structure and Functional Components

The this compound is comprised of three distinct moieties, each with a specific function:

  • DBCO (Dibenzocyclooctyne) Group: This is a strained cyclic alkyne that serves as a bioorthogonal reactive handle. It readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[][2] The reaction is highly efficient and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.[]

  • NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group. It forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[][4][5] This functionality allows for the covalent attachment of the linker to antibodies or other protein-based targeting ligands.

  • Disulfide Bond (-S-S-): This is a redox-sensitive cleavable linkage. It provides a stable connection between the DBCO and NHS ester moieties under normal physiological conditions but can be selectively cleaved in a reducing environment.[][]

Below is a diagram illustrating the logical relationship between the components of the this compound and its interaction with target molecules.

cluster_linker This compound cluster_conjugation Bioconjugation DBCO DBCO Group SS Disulfide Bond (-S-S-) DBCO->SS covalent bond Payload Azide-modified Payload DBCO->Payload SPAAC Reaction (Triazole Formation) NHS NHS Ester SS->NHS covalent bond Antibody Antibody (with primary amines) NHS->Antibody Amine Reaction (Amide Bond Formation)

Figure 1: Functional components of this compound and its bioconjugation reactions.

The Core Function of the Disulfide Bond: A Reductively Cleavable Linker

The central role of the disulfide bond in the this compound is to act as a stable yet cleavable linker for drug delivery applications.[][6] This functionality is predicated on the significant difference in redox potential between the extracellular and intracellular environments.

The extracellular space, including the bloodstream, is a relatively oxidizing environment, which keeps the disulfide bond stable, preventing the premature release of the conjugated payload.[][] This stability in circulation is crucial for minimizing off-target toxicity and ensuring that the therapeutic agent reaches the intended cells.[]

In contrast, the intracellular environment is highly reducing due to the high concentration of glutathione (B108866) (GSH), a tripeptide thiol.[][][7] The concentration of GSH in the cytoplasm (1-10 mM) is approximately 1000-fold higher than in the blood plasma (~5 µM).[] This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the payload inside the target cell.[7] Other intracellular reducing agents and enzymes, such as thioredoxin, can also contribute to this cleavage.[8][9]

The following diagram illustrates the pathway of an antibody-drug conjugate utilizing a disulfide linker from systemic circulation to intracellular payload release.

cluster_circulation Systemic Circulation (Oxidizing Environment) cluster_cell Target Cell ADC_circ ADC with Intact Disulfide Linker Receptor Cell Surface Receptor ADC_circ->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm (Reducing Environment) High Glutathione (GSH) Lysosome->Cytoplasm Payload Release via Disulfide Cleavage Payload Released Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Therapeutic Action

Figure 2: Intracellular trafficking and payload release of an ADC with a disulfide linker.

Quantitative Data

The efficiency of conjugation and the rate of payload release are critical parameters in the design of ADCs. Below are tables summarizing representative quantitative data for the reactions involving the functional groups of the this compound.

Table 1: Reaction Conditions for DBCO-NHS Ester Conjugation to Antibodies

ParameterRecommended ValueReference(s)
Molar Excess of DBCO-NHS Ester5-30 fold[10][11][12]
Protein Concentration1-5 mg/mL[4][11]
Reaction BufferAmine-free buffers (e.g., PBS, HEPES)[4][13]
pH7.0 - 9.0[10][13]
Reaction Time30-60 min at room temperature or 4-12 hours at 4°C[4][10][13]
Quenching ReagentTris or other primary amine-containing buffer[4][11]

Table 2: Factors Influencing SPAAC Reaction Kinetics with DBCO Linkers

FactorObservationReference(s)
Buffer Type HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[2][5]
Reactions in DMEM cell culture media are generally faster than in RPMI.[2][5]
pH Higher pH values (up to 9.0) generally increase the reaction rate.[2][5]
PEG Linker The presence of a PEG linker can enhance reaction rates by 31 ± 16%.[5][14][15]
Temperature Increasing the temperature (e.g., from 25°C to 37°C) accelerates the reaction.[2]

Table 3: Disulfide Bond Cleavage Conditions

Reducing AgentConcentrationEnvironmentEfficacyReference(s)
Glutathione (GSH)1-10 mMIntracellularHigh[][]
Dithiothreitol (DTT)VariesIn vitroHigh[16]
Tris(2-carboxyethyl)phosphine (TCEP)VariesIn vitroHigh[17]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of antibody-drug conjugates.

Protocol 1: Conjugation of this compound to an Antibody
  • Antibody Preparation:

    • Exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

Protocol 2: SPAAC Reaction with an Azide-Modified Payload
  • Reactant Preparation:

    • Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).

    • Prepare the DBCO-modified antibody from Protocol 1 in a suitable reaction buffer.

  • Click Chemistry Reaction:

    • Add a 1.5- to 4-fold molar excess of the azide-modified payload to the DBCO-modified antibody.

    • Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC to remove unreacted payload and other impurities. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[18][]

Protocol 3: In Vitro Disulfide Cleavage Assay
  • Sample Preparation:

    • Prepare solutions of the ADC at a known concentration in PBS.

    • Prepare a stock solution of a reducing agent (e.g., 100 mM GSH in PBS).

  • Cleavage Reaction:

    • Add the reducing agent to the ADC solution to achieve a final concentration that mimics the intracellular environment (e.g., 5 mM GSH).

    • Incubate the mixture at 37°C.

  • Analysis:

    • At various time points, take aliquots of the reaction mixture.

    • Analyze the samples by methods such as SDS-PAGE, reverse-phase HPLC, or mass spectrometry to quantify the extent of cleavage and payload release.

The experimental workflow for the synthesis and characterization of an ADC using this compound is depicted below.

cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Ab_prep Antibody Preparation (Buffer Exchange) Conjugation NHS Ester Reaction (Antibody + Linker) Ab_prep->Conjugation Linker_prep DBCO-SS-NHS Ester Stock Solution (DMSO) Linker_prep->Conjugation Purification1 Purification 1 (Desalting/Dialysis) Conjugation->Purification1 SPAAC SPAAC Reaction (DBCO-Ab + Azide-Payload) Purification1->SPAAC Purification2 Purification 2 (Chromatography) SPAAC->Purification2 DAR Drug-to-Antibody Ratio (HIC, RP-HPLC, MS) Purification2->DAR Cleavage In Vitro Cleavage Assay (GSH treatment) Purification2->Cleavage Binding Antigen Binding Assay (ELISA, SPR) Purification2->Binding Cytotoxicity In Vitro Cytotoxicity Assay Purification2->Cytotoxicity

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in bioconjugation and drug development, offering a catalyst-free method for covalently linking molecules within complex biological systems. This guide provides a deep dive into the core principles of SPAAC, detailed experimental methodologies, and a quantitative analysis of its kinetics.

Core Principles of SPAAC

Strain-promoted alkyne-azide cycloaddition is a bioorthogonal "click" reaction between a cyclooctyne (B158145) and an azide (B81097).[][2] The reaction's primary driving force is the significant ring strain of the cyclooctyne, the smallest stable cyclic alkyne.[3] This inherent strain lowers the activation energy for the [3+2] cycloaddition with an azide, enabling the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[3][4] The azide and the strained alkyne are bioorthogonal, meaning they do not typically undergo side reactions with native biological functional groups, ensuring high selectivity.[3]

The underlying mechanism of SPAAC is a concerted, pericyclic reaction known as the Huisgen 1,3-dipolar cycloaddition.[3] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable triazole linkage.[3][5] This reaction is highly efficient, often resulting in high yields with no by-products.[5]

The reaction rate of SPAAC is a critical factor, especially in time-sensitive biological experiments, and is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction solvent.[3][6] The development of various functionalized cyclooctynes, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and dibenzoazacyclooctyne (DIBAC), has led to a range of reaction kinetics, allowing researchers to select the appropriate reagents for their specific applications.[2][7]

Quantitative Analysis of SPAAC Kinetics

The kinetics of SPAAC are typically second-order. The rate of the reaction is significantly influenced by the choice of cyclooctyne and the nature of the azide. Below is a summary of representative second-order rate constants for various SPAAC reactions.

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)Notes
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22In HEPES (pH 7) buffer.[6]
sulfo DBCO-amine3-azido-L-alanine0.32 - 0.85In PBS (pH 7) buffer.[6]
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranoside / 3-azido-L-alanine0.18 - 0.37The presence of a PEG linker enhanced reaction rates.[6][8]
Alexa488-DIBORho S144azF62 ± 12Pseudo-first-order kinetic model.[9]
[9+1]CPPBenzyl azide2.2 x 10⁻³In deuterated DMSO.[10]
[11+1]CPPBenzyl azide4.5 x 10⁻⁴In deuterated DMSO.[10]
m[9+1]CPPBenzyl azide9.6 x 10⁻³In deuterated DMSO.[10]
DIBAC-650Azide-labeled chondrocytes1.2 x 10⁻³For long-term cell monitoring.[7]

Key Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).[3]

Materials:

  • Azide-modified protein

  • Amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Size exclusion chromatography column (e.g., desalting column) or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[3]

  • DBCO Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[3]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent protein denaturation.[3][11]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[3][11]

  • Purification: Remove unreacted DBCO reagent and byproducts using size exclusion chromatography or dialysis against a suitable buffer.[3][11]

  • Characterization: Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[3]

Protocol 2: Labeling of Cell Surface Glycans

This protocol outlines the steps for labeling cell surface glycans that have been metabolically engineered to display azide groups.[11]

Materials:

  • Cells with azide-labeled surface glycans

  • Cell culture medium or PBS

  • DBCO-functionalized fluorescent probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Resuspend the cells in fresh cell culture medium or PBS at a density of 1 x 10⁶ cells/mL.[11]

  • SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.[11]

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[11]

  • Washing: Wash the cells three times with cold PBS to remove any unreacted probe.[11]

  • Analysis:

    • For flow cytometry: Resuspend the cells in an appropriate buffer and analyze them on a flow cytometer using the appropriate laser and filter set for the fluorophore.[11]

    • For fluorescence microscopy: Seed the cells on a suitable imaging dish, perform the labeling as described, and then visualize the cells using a fluorescence microscope.[11]

Visualizing SPAAC: Diagrams and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

SPAAC_Mechanism General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

General SPAAC Mechanism

SPAAC_Workflow General Experimental Workflow for SPAAC Bioconjugation A 1. Prepare Azide-Modified Biomolecule C 3. Mix Reactants in Biocompatible Buffer A->C B 2. Prepare Strained Cyclooctyne Reagent (e.g., DBCO-dye) B->C D 4. Incubate at Physiological Temperature (e.g., 37°C) C->D E 5. Purify the Conjugate (e.g., SEC, Dialysis) D->E F 6. Characterize the Product (e.g., MS, SDS-PAGE) E->F

SPAAC Experimental Workflow

Applications in Drug Development and Research

The versatility and biocompatibility of SPAAC have led to its widespread adoption in various scientific fields. In drug development, SPAAC is instrumental in the synthesis of targeted therapies and drug delivery systems.[] It allows for the precise and efficient attachment of drugs to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios.[12]

In research, SPAAC is extensively used for:

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other tags to proteins, nucleic acids, and lipids for visualization and tracking in living cells.[][13]

  • Molecular Imaging: Developing novel imaging probes to monitor biological processes in real-time within living organisms.[2]

  • Macromolecule Derivatization: Modifying the physicochemical properties of macromolecules to enhance stability, improve biocompatibility, or introduce new biological functions.[2]

  • Glycoconjugate Biosynthesis Studies: Investigating the biosynthesis of complex carbohydrates on the surface of cells.[13][14]

Conclusion

Strain-promoted alkyne-azide cycloaddition represents a powerful and versatile platform for bioorthogonal chemistry. Its catalyst-free nature, high selectivity, and efficiency make it an invaluable tool for researchers and professionals in drug development and the life sciences. The continued development of new cyclooctyne reagents with tailored reactivity will undoubtedly expand the scope and applicability of SPAAC in the years to come.

References

The Nexus of Bioorthogonality: A Technical Guide to DBCO Linkers in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology, the ability to precisely and efficiently conjugate biomolecules in complex biological systems is paramount. Among the arsenal (B13267) of chemical tools available, dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules with high specificity and biocompatibility. This technical guide provides an in-depth exploration of the applications of DBCO linkers, offering detailed methodologies, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Principles of DBCO-Mediated Bioconjugation

DBCO linkers are central to the strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful iteration of click chemistry.[1][2] The inherent ring strain of the dibenzocyclooctyne moiety dramatically lowers the activation energy for the cycloaddition reaction with an azide-functionalized partner, obviating the need for a cytotoxic copper(I) catalyst.[2][] This copper-free nature is a significant advantage, making DBCO-based reactions exceptionally well-suited for applications in living cells and whole organisms.[2][4]

The key features of DBCO click chemistry include:

  • Biocompatibility: The absence of a copper catalyst makes it non-toxic to living systems.[][4]

  • Bioorthogonality: DBCO and azide (B81097) groups are abiotic and do not react with native functional groups in biological milieu, ensuring high specificity.[2][4]

  • High Efficiency: The reactions are characterized by rapid kinetics and high yields, often proceeding to completion under mild, physiological conditions (neutral pH, ambient temperature).[2][]

  • Stability: The resultant triazole linkage is highly stable, ensuring the integrity of the bioconjugate.[4]

Applications in Biotechnology

The unique properties of DBCO linkers have led to their widespread adoption across various biotechnological applications, from fundamental research to the development of novel therapeutics and diagnostics.

Antibody-Drug Conjugates (ADCs)

DBCO linkers are instrumental in the synthesis of ADCs, a promising class of targeted cancer therapeutics.[5] They facilitate the attachment of potent cytotoxic drugs to monoclonal antibodies, which then selectively deliver the payload to tumor cells.[6] DBCO linkers can be categorized as either non-cleavable or cleavable.[1] Non-cleavable linkers offer high plasma stability, releasing the drug only after the antibody is fully degraded within the target cell.[1] In contrast, cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or inside the cell, such as low pH or the presence of certain enzymes.[1] This can lead to a "bystander effect," where the released drug can also kill neighboring antigen-negative tumor cells.[1]

Cell Labeling and Imaging

The bioorthogonality of DBCO chemistry makes it an ideal tool for labeling and imaging live cells.[7] Researchers can metabolically introduce azide-functionalized sugars onto the cell surface glycans.[8] Subsequently, a DBCO-conjugated fluorescent probe can be introduced, which will specifically react with the azide groups, allowing for the visualization of cellular structures and processes without perturbing their natural state.[7] This technique is invaluable for studying dynamic cellular events in real-time.

Drug Delivery and Nanoparticle Functionalization

DBCO linkers are employed to functionalize nanoparticles for targeted drug delivery.[6][9] Therapeutic agents can be conjugated to DBCO-modified nanoparticles, which can then be targeted to specific cells or tissues by attaching azide-modified targeting ligands.[][10] This approach enhances drug efficacy while minimizing off-target side effects.[6] The hydrophilic polyethylene (B3416737) glycol (PEG) spacers often incorporated into DBCO linkers improve the solubility and reduce aggregation of the resulting conjugates.[5][11]

Biomolecule Immobilization and Biosensors

DBCO linkers are also used for the oriented immobilization of biomolecules, such as proteins and DNA, onto surfaces for the development of biosensors and microarrays.[12][13] This controlled orientation can significantly improve the binding efficiency and signal detection compared to random immobilization methods.[12]

Quantitative Data for DBCO-Mediated Reactions

The efficiency of DBCO-based conjugations is influenced by several factors, including the choice of reactants, buffer conditions, and reaction time. The following tables summarize key quantitative parameters to guide experimental design.

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (DBCO-NHS ester to Antibody) 5-30 foldRoom Temperature, 30-60 min[2]
Molar Excess (Azide-modified molecule to DBCO-Antibody) 1.5-4 fold4°C to 37°C, 2-24 hours[2][14]
Reaction Time (SPAAC) < 5 min to overnightDependent on concentration and reactants[2]
Optimal pH 7.0 - 9.0Aqueous buffer (e.g., PBS)[2]
DBCO Stability (on IgG) ~3-5% loss of reactivity4 weeks at 4°C or -20°C[2][15]
DBCO ConstructReactant AzideBufferSecond-Order Rate Constant (M⁻¹s⁻¹)Source(s)
Sulfo DBCO-amine 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.32–0.85[16][17]
Sulfo DBCO-amine 1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)0.55–1.22[16][17]
DBCO-PEG5-Trastuzumab Model AzidesHEPES & PBS0.18 - 0.37[16][17]
DBCO Benzyl azideCH₃CN:H₂O = 3:10.24[18]
BCN Benzyl azideCH₃CN:H₂O = 3:10.07[18]
DBCO Phenyl azideCH₃CN:H₂O = 3:10.033[18]
BCN Phenyl azideCH₃CN:H₂O = 3:10.2[18]

Experimental Protocols

Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (lysine residues).

1. Materials and Reagent Preparation:

  • Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[19] Ensure any stabilizing additives like BSA or gelatin have been removed.[14][19]

  • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1][19]

2. Conjugation Reaction:

  • Calculate the volume of the 10 mM DBCO-NHS stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold molar excess over the protein).[1]

  • Add the calculated volume of the DBCO-NHS solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction should ideally be below 10-15% to avoid protein precipitation.[1][19]

  • Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[19]

3. Quenching and Purification:

  • (Optional) Add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[14][20]

  • Purify the DBCO-labeled protein from excess reagent and byproducts using a desalting column, spin filtration, or dialysis against your desired storage buffer.[1][19]

4. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[1][19]

  • Store the purified DBCO-labeled protein at 4°C or -80°C. Consider adding a cryoprotectant like glycerol (B35011) for long-term storage.[4][19] DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease over time.[14][20]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the reaction between a DBCO-activated biomolecule and an azide-functionalized molecule.

1. Reaction Setup:

  • Prepare the azide-containing molecule in a reaction buffer such as PBS. Avoid buffers containing sodium azide as it will react with the DBCO group.[15]

  • Mix the DBCO-functionalized biomolecule with a 1.5- to 4-fold molar excess of the azide-modified molecule.[2][14]

2. Incubation:

  • Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C.[15][21] Reaction times can vary depending on the reactants and their concentrations.[2]

3. Analysis and Purification:

  • Validate the final conjugate using SDS-PAGE, where the conjugate should exhibit a higher molecular weight than the starting biomolecule.[20][21]

  • If necessary, purify the conjugate from unreacted components using liquid chromatography (e.g., size-exclusion, reverse phase, or ion exchange HPLC).[14][20]

Protocol 3: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an ADC in plasma.[1]

1. Incubation:

  • Incubate the ADC in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

2. Sample Processing:

  • Process the plasma samples to isolate the ADC.

3. Analysis:

  • Analyze the samples by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC and released payload.

Protocol 4: In Vitro Cathepsin B Cleavage Assay

This protocol is for assessing the cleavage of an ADC with a cathepsin B-cleavable linker.[1]

1. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[1]

  • Add the ADC to the reaction buffer at a final concentration of 10 µM.[1]

  • Initiate the reaction by adding activated human Cathepsin B to a final concentration of 1 µM.[1]

2. Incubation and Analysis:

  • Incubate the reaction mixture at 37°C.[1]

  • Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[1]

  • Stop the reaction by adding a protease inhibitor or by acidifying the sample.[1]

  • Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.[1]

Visualizing DBCO-Linker Workflows

To better illustrate the processes involving DBCO linkers, the following diagrams depict key experimental workflows and signaling pathways.

SPAAC_Workflow cluster_activation Activation cluster_conjugation Copper-Free Click Reaction cluster_analysis Analysis & Purification Biomolecule_A Biomolecule A (e.g., Antibody) DBCO_Biomolecule_A DBCO-Biomolecule A Biomolecule_A->DBCO_Biomolecule_A React with primary amines DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Biomolecule_A Conjugate Biomolecule A - Biomolecule B Conjugate DBCO_Biomolecule_A->Conjugate SPAAC Azide_Molecule_B Azide-Molecule B (e.g., Drug, Fluorophore) Azide_Molecule_B->Conjugate Analysis SDS-PAGE / HPLC Conjugate->Analysis Purification Purification Analysis->Purification

Figure 1. General workflow for bioconjugation using DBCO linkers via SPAAC.

ADC_Processing cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., low pH, enzymes) Lysosome_c->Cleavage Payload_Release_c Payload Release Cleavage->Payload_Release_c Bystander_Effect Bystander Effect Payload_Release_c->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload Release Degradation->Payload_Release_nc

Figure 2. Cellular processing of ADCs with cleavable vs. non-cleavable linkers.

Cell_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Copper-Free Click Reaction cluster_imaging Imaging Azide_Sugar Azide-Modified Sugar Live_Cells Live Cells Azide_Sugar->Live_Cells Incubate Azide_Labeled_Cells Azide-Labeled Cells Live_Cells->Azide_Labeled_Cells Metabolic Incorporation Labeled_Cells Fluorescently Labeled Cells Azide_Labeled_Cells->Labeled_Cells SPAAC DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->Labeled_Cells Microscopy Fluorescence Microscopy Labeled_Cells->Microscopy

Figure 3. Experimental workflow for live cell imaging using DBCO linkers.

References

A Technical Guide to Synthesizing Antibody-Drug Conjugates with DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the use of DBCO-CONH-S-S-NHS ester in the synthesis of antibody-drug conjugates (ADCs). This guide covers the core principles, experimental protocols, and critical quality attributes associated with this advanced linker technology.

Introduction to this compound

This compound is a heterobifunctional, cleavable linker that plays a pivotal role in the construction of modern ADCs.[1][2][3][4][5] Its unique architecture incorporates three key functionalities:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[1][6][7] This allows for the efficient conjugation of azide-modified cytotoxic payloads.

  • Disulfide Bond (-S-S-): A cleavable linker that is stable in the bloodstream but is readily reduced in the intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[8] This ensures the targeted release of the payload within cancer cells.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody (mAb).[6]

This combination of features allows for a two-step conjugation strategy, providing precise control over the synthesis of ADCs with a defined drug-to-antibody ratio (DAR).[6]

Mechanism of Action of ADCs Synthesized with this compound

The therapeutic efficacy of an ADC hinges on its ability to selectively deliver a potent cytotoxic payload to cancer cells. The process, from administration to cell death, involves a series of well-orchestrated steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable disulfide bond of the linker minimizes premature drug release.[1][9] The mAb component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[10]

  • Intracellular Trafficking and Cleavage: The ADC is trafficked to intracellular compartments, typically endosomes and lysosomes.[10] In the reducing environment of the cytoplasm, the high concentration of glutathione (GSH) mediates the cleavage of the disulfide bond within the linker, releasing the cytotoxic payload.[8]

  • Payload-Induced Cytotoxicity: The released payload exerts its cytotoxic effect, leading to cancer cell death through mechanisms such as apoptosis or cell cycle arrest.[11][12][13]

Experimental Protocols

The synthesis of an ADC using this compound is a two-stage process: antibody modification followed by payload conjugation.

Stage 1: Antibody Modification with this compound

This stage involves the attachment of the DBCO-linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.[6]

  • Linker Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMF or DMSO.[14]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[6]

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[6][15]

  • Purification: Remove excess, unreacted linker and quenching reagent using a desalting column or dialysis.[6][15]

Stage 2: Payload Conjugation via Copper-Free Click Chemistry

This stage involves the attachment of the azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • DBCO-modified antibody

  • Azide-modified cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reaction Setup: Add a 1.5- to 5-fold molar excess of the azide-modified payload to the purified DBCO-antibody solution.[6]

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature with gentle agitation.[6][15]

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[6][16]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the synthesis and characterization of ADCs using this compound.

Table 1: Reaction Parameters for ADC Synthesis

ParameterRecommended RangeRationale
Molar Excess of DBCO-Linker5 - 20 foldHigher excess can lead to a higher degree of labeling (DOL) but may also increase the risk of antibody aggregation.[6]
Molar Excess of Azide-Payload1.5 - 5 foldEnsures efficient conjugation to the DBCO-modified antibody.[6]
Reaction Temperature (Antibody Modification)4°C or Room TemperatureLower temperatures can help maintain antibody integrity.[6]
Reaction Time (Antibody Modification)1 - 4 hoursSufficient time for the NHS ester to react with lysine residues.[6]
Reaction Temperature (Payload Conjugation)4°C or Room TemperatureMild conditions to preserve the integrity of the ADC.[6]
Reaction Time (Payload Conjugation)4 - 12 hours (or overnight)Allows for complete cycloaddition between the DBCO and azide (B81097) groups.[6][15]

Table 2: Critical Quality Attributes of the Final ADC

AttributeTypical ValuesAnalytical Method
Drug-to-Antibody Ratio (DAR)2 - 8HIC-HPLC, RP-HPLC, LC-MS[12][17][18]
Purity (monomer content)> 95%Size-Exclusion Chromatography (SEC)[12]
Aggregates< 5%Size-Exclusion Chromatography (SEC)[12]
Plasma Stability (Half-life)Several days (e.g., ~9 days for a maytansine (B1676224) conjugate)[1][9]In vitro plasma incubation followed by LC-MS analysis[16][19]

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_modification Stage 1: Antibody Modification cluster_payload_conjugation Stage 2: Payload Conjugation mAb Monoclonal Antibody (mAb) reaction1 Conjugation Reaction (NHS-amine chemistry) mAb->reaction1 linker This compound linker->reaction1 quench1 Quenching reaction1->quench1 purify1 Purification (Desalting) quench1->purify1 dbco_mAb DBCO-modified mAb purify1->dbco_mAb reaction2 Click Chemistry (SPAAC) dbco_mAb->reaction2 payload Azide-modified Payload payload->reaction2 purify2 Purification (SEC/HIC) reaction2->purify2 final_adc Final Antibody-Drug Conjugate (ADC) purify2->final_adc

Caption: Workflow for the two-stage synthesis of an ADC using this compound.

Intracellular Cleavage Mechanism

Cleavage_Mechanism ADC Antibody-S-S-Payload Cleavage Disulfide Bond Cleavage ADC->Cleavage GSH Glutathione (GSH) (High intracellular concentration) GSH->Cleavage Released_Payload Active Payload-SH Cleavage->Released_Payload Antibody_SH Antibody-SH Cleavage->Antibody_SH

Caption: Cleavage of the disulfide bond by intracellular glutathione (GSH).

Signaling Pathway for MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 initiates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage cleaves Cell_Death Cell Death PARP_Cleavage->Cell_Death

Caption: Signaling pathway of MMAE-induced apoptosis.[14][20]

Signaling Pathway for PBD Dimer-Induced Cell Cycle Arrest

PBD_Pathway PBD PBD Dimer DNA DNA Minor Groove PBD->DNA binds to Crosslinking DNA Interstrand Crosslinking DNA->Crosslinking DDR DNA Damage Response (DDR) Crosslinking->DDR ATM_ATR ATM/ATR Kinase Activation DDR->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinase Activation ATM_ATR->Chk1_Chk2 phosphorylates G2_Arrest G2 Cell Cycle Arrest Chk1_Chk2->G2_Arrest induces Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: PBD dimer-induced DNA damage response and cell cycle arrest.[8][11]

Conclusion

The this compound linker provides a robust and versatile platform for the synthesis of next-generation antibody-drug conjugates. Its cleavable disulfide bond, combined with the efficiency and specificity of copper-free click chemistry, enables the development of ADCs with enhanced stability, targeted payload release, and a well-defined drug-to-antibody ratio. This technical guide offers a foundational understanding and practical protocols for researchers to effectively utilize this technology in the advancement of targeted cancer therapies.

References

An In-depth Technical Guide on the Core Principles of Using DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and quantitative data associated with the use of DBCO-CONH-S-S-NHS ester, a heterobifunctional, cleavable linker. It is designed for researchers, scientists, and drug development professionals working in bioconjugation, targeted drug delivery, and related fields.

Core Principles

The this compound is a versatile chemical tool used to link two molecules together. Its functionality is derived from three key components: a Dibenzocyclooctyne (DBCO) group, an N-hydroxysuccinimide (NHS) ester, and a disulfide (-S-S-) bond.[1][2] This combination allows for a two-step, bioorthogonal conjugation process and subsequent cleavage under specific conditions.[3]

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is amine-reactive. It readily reacts with primary amines (like the ε-amino group of lysine (B10760008) residues on proteins or the N-terminus of peptides) to form a stable amide bond.[3][4][5] This reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0).[3][4] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the intended reaction.[6][7]

  • Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide (B81097) groups.[3][8] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds rapidly and spontaneously without the need for a cytotoxic copper catalyst.[3][9][10] The bioorthogonal nature of this reaction means that DBCO and azides will not react with other functional groups typically found in biological systems, ensuring high specificity.[9][10]

  • Disulfide (-S-S-) Bond: This bond serves as a cleavable linker. It remains stable in the extracellular environment but can be readily cleaved by reducing agents.[1][11][] The high intracellular concentration of reducing agents like glutathione (B108866) (GSH) facilitates the cleavage of the disulfide bond, allowing for the release of a conjugated molecule inside a cell.[][13] This feature is particularly valuable in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.[14][15]

The "-CONH-" (amide) bond is a stable part of the linker's backbone structure, providing structural integrity to the overall molecule.

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for successful bioconjugation. The following tables summarize key quantitative data.

Table 1: NHS Ester Reaction Parameters

ParameterValue/ConditionNotes
Optimal pH 7.2 - 9.0 (typically 8.3-8.5)Reaction rate is pH-dependent; low pH protonates amines, preventing reaction, while high pH increases hydrolysis of the NHS ester.[6][7]
Reaction Time 30 minutes to 4 hoursCan be extended overnight at 4°C.[4][6]
Temperature 4°C to 37°CRoom temperature is common for many protocols.[6]
Molar Excess 10- to 50-fold molar excess of NHS esterRecommended for protein concentrations below 5 mg/mL to ensure efficient labeling.[9]
Incompatible Buffers Tris, Glycine (B1666218) (or any primary amine-containing buffer)These will compete with the target molecule for reaction with the NHS ester.[6][7]
Hydrolysis Half-life 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C)Hydrolysis is a competing reaction that reduces conjugation efficiency.[4]

Table 2: DBCO (SPAAC) Reaction Parameters

ParameterValue/ConditionNotes
Second-Order Rate Constant ~0.34 M⁻¹s⁻¹ to 1.22 M⁻¹s⁻¹Can be influenced by buffer type, pH, and the electronic properties of the azide.[16][17]
Optimal pH Generally faster at higher pH values (e.g., pH 7-10)The effect can vary depending on the buffer used.[16]
Reaction Time Typically less than 12 hoursCan be longer for larger molecules.[9] For antibody conjugations, overnight at 4°C is common.[18][19]
Temperature Room temperature or 37°CThe reaction is efficient at physiological temperatures.[16]
Molar Excess 1.5 - 4 fold molar excess of one reactantThe choice of which reactant is in excess depends on the specific application and availability of materials.[9][18]
Catalyst Requirement None (Copper-free)A key advantage for biological applications, avoiding cellular toxicity associated with copper.[9]

Table 3: Disulfide Bond Cleavage Parameters

ParameterReducing AgentConcentrationIncubation TimeTemperature
Cleavage Conditions Dithiothreitol (DTT)10-100 mM1-4 hours37°C
Tris(2-carboxyethyl)phosphine (TCEP)1-20 mM< 15 minutesRoom Temperature
Glutathione (GSH)1-10 mM (mimics intracellular concentration)Variable (hours)37°C

Note: TCEP is often preferred as it is odorless, more stable, and does not contain thiols that might interfere with subsequent sulfhydryl-specific reactions.[20][21]

Experimental Protocols

Here are detailed methodologies for key experiments using a DBCO-S-S-NHS ester linker.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of an azide-modified drug to an antibody.

Step 1: Antibody Modification with DBCO-S-S-NHS Ester

  • Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column.[18] The recommended antibody concentration is at least 2 mg/mL.

  • Reagent Preparation: Dissolve the DBCO-S-S-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use.[18]

  • Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-S-S-NHS ester solution to the antibody solution.[18] The final concentration of the organic solvent should not exceed 20%.[18][22]

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle stirring.[18]

  • Quenching (Optional): To stop the reaction, add a quenching reagent like Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[18]

  • Purification: Remove excess, unreacted DBCO-S-S-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).[18]

Step 2: SPAAC Reaction with Azide-Modified Payload

  • Payload Addition: Add a 2- to 4-fold molar excess of the azide-modified payload to the purified DBCO-modified antibody.[18]

  • Incubation: Incubate the mixture overnight at 4°C or for 3-4 hours at room temperature.[19]

  • Final Purification: Purify the resulting antibody-drug conjugate (ADC) using an appropriate chromatography method (e.g., size exclusion or ion exchange) to remove the excess payload and any unconjugated antibody.[18]

Protocol 2: Disulfide Bond Cleavage Assay

  • Sample Preparation: Prepare the disulfide-linked conjugate (e.g., ADC) at a concentration of 1 mg/mL in a suitable buffer like PBS.[13]

  • Reducing Agent Preparation: Freshly prepare a stock solution of the desired reducing agent (e.g., 1 M DTT in deionized water or 100 mM GSH in PBS, pH 7.4).[13]

  • Cleavage Reaction: Add the reducing agent stock solution to the conjugate solution to achieve the desired final concentration (e.g., 10 mM DTT or 5 mM GSH).[13]

  • Incubation: Incubate the reaction at 37°C.

  • Analysis: At various time points, take aliquots of the reaction mixture and analyze the cleavage using methods such as SDS-PAGE (under reducing vs. non-reducing conditions), HPLC, or mass spectrometry to monitor the release of the conjugated molecule.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key processes.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: SPAAC Click Chemistry Antibody Antibody (with -NH2 groups) DBCO_Antibody DBCO-Antibody Conjugate Antibody->DBCO_Antibody pH 7.2-9.0 Linker DBCO-SS-NHS Ester Linker->DBCO_Antibody NHS_byproduct NHS DBCO_Antibody->NHS_byproduct releases Azide_Payload Azide-Payload (Drug, Dye, etc.) Final_Conjugate Final Bioconjugate (e.g., ADC) Azide_Payload->Final_Conjugate DBCO_Antibody_ref DBCO-Antibody Conjugate DBCO_Antibody_ref->Final_Conjugate Copper-free G cluster_0 Extracellular Space (Low Reducing Potential) cluster_1 Intracellular Space (High Reducing Potential) ADC Antibody-S-S-Drug (Stable Conjugate) Cleaved_Antibody Antibody-SH ADC->Cleaved_Antibody Disulfide Reduction Released_Drug Released Drug-SH ADC->Released_Drug GSH Reducing Agent (e.g., Glutathione) GSH->ADC attacks disulfide

References

A Comprehensive Technical Guide to the Safe Handling and Application of DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DBCO-CONH-S-S-NHS ester, a heterobifunctional, cleavable crosslinker integral to the advancement of bioconjugation and the development of antibody-drug conjugates (ADCs). This document outlines the chemical properties, safety protocols, handling procedures, and experimental applications of this reagent to ensure its effective and safe use in research and development settings.

Introduction

This compound is a sophisticated chemical tool designed for the precise linkage of biomolecules. It features three key components: a Dibenzocyclooctyne (DBCO) group, a disulfide (S-S) bond, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a two-step conjugation process. The NHS ester reacts with primary amines on proteins or other biomolecules, while the DBCO group participates in a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. The embedded disulfide bond provides a cleavable linkage, which can be selectively broken under reducing conditions, a feature highly desirable in drug delivery systems.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.

PropertyValueReference
Molecular Formula C₂₈H₂₇N₃O₆S₂[2]
Molecular Weight 565.66 g/mol [2]
Appearance White to off-white solid/foam[3][4]
Purity >95%[5]
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile[3][4][5]
CAS Number 1435934-53-4[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety guidelines can be extrapolated from structurally related DBCO-NHS ester compounds.[6][7] The following is a summary of recommended safety precautions.

Hazard Identification

Based on data for DBCO-NHS ester, the following GHS hazard statements may apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:

PPESpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

ConditionRecommendationReference
Solid Form Store at -20°C, protected from light and moisture (desiccate). Stable for up to 3 years.[8]
In Solvent (e.g., DMSO) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and store under nitrogen.

Experimental Protocols and Workflows

This compound is primarily used in a two-step bioconjugation process. The following sections detail the general experimental protocols.

Step 1: Amine Modification of a Protein (e.g., Antibody)

This initial step involves the reaction of the NHS ester with primary amines on a protein to introduce the DBCO moiety.

Materials:

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Protocol:

  • Prepare the Antibody: Ensure the antibody solution is free of amine-containing stabilizers like BSA or glycine.[9] If necessary, perform a buffer exchange. Adjust the antibody concentration to 1-2 mg/mL.[9][10]

  • Prepare the DBCO Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO reagent to the antibody solution.[11] The final concentration of the organic solvent should be kept below 20%.[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][9]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[3][9] Incubate for 15 minutes.[10]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare Antibody Prepare Antibody Mix Antibody and DBCO Mix Antibody and DBCO Prepare Antibody->Mix Antibody and DBCO Prepare DBCO Reagent Prepare DBCO Reagent Prepare DBCO Reagent->Mix Antibody and DBCO Incubate Incubate Mix Antibody and DBCO->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate

Workflow for Amine Modification with this compound
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO-modified protein is now ready to react with an azide-containing molecule.

Materials:

  • DBCO-modified protein

  • Azide-containing molecule (e.g., drug, fluorophore, oligonucleotide)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare Reagents: Dissolve the azide-containing molecule in a compatible buffer.

  • Click Reaction: Mix the DBCO-modified protein with a 2- to 4-fold molar excess of the azide-modified molecule.[3]

  • Incubation: Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[3]

  • Purification: Purify the final conjugate to remove any unreacted azide-containing molecule. The purification method will depend on the nature of the conjugate (e.g., size exclusion chromatography, HPLC).[10]

G cluster_reaction Reaction cluster_purification Purification Mix DBCO-Protein and Azide-Molecule Mix DBCO-Protein and Azide-Molecule Incubate Incubate Mix DBCO-Protein and Azide-Molecule->Incubate Purify Final Conjugate Purify Final Conjugate Incubate->Purify Final Conjugate DBCO-modified Protein DBCO-modified Protein DBCO-modified Protein->Mix DBCO-Protein and Azide-Molecule Azide-containing Molecule Azide-containing Molecule Azide-containing Molecule->Mix DBCO-Protein and Azide-Molecule

Workflow for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
Step 3: Cleavage of the Disulfide Bond

The disulfide bond within the linker can be cleaved to release the conjugated molecule.

Materials:

  • Purified conjugate

  • Reducing agent (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction buffer

Protocol:

  • Prepare Reducing Agent: Prepare a fresh solution of the reducing agent.

  • Cleavage Reaction: Add the reducing agent to the purified conjugate solution. Typical final concentrations are in the range of 10-50 mM for DTT.[3]

  • Incubation: Incubate the reaction at room temperature for a duration sufficient to achieve complete cleavage (typically 30 minutes to a few hours).

  • Analysis: Analyze the reaction products to confirm cleavage (e.g., via SDS-PAGE, HPLC).

G cluster_cleavage Cleavage Add Reducing Agent Add Reducing Agent Incubate Incubate Add Reducing Agent->Incubate Cleaved Products Cleaved Products Incubate->Cleaved Products Purified Conjugate Purified Conjugate Purified Conjugate->Add Reducing Agent

Workflow for the Cleavage of the Disulfide Linker

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the creation of complex biomolecular architectures with high precision and efficiency. Its cleavable nature makes it particularly valuable for applications in drug delivery and the development of next-generation antibody-drug conjugates. By adhering to the safety guidelines and experimental protocols outlined in this guide, researchers can safely and effectively harness the capabilities of this advanced crosslinking reagent.

References

Technical Guide: Optimal Storage and Handling of DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage and handling conditions for DBCO-CONH-S-S-NHS ester, a heterobifunctional, cleavable crosslinker essential for the synthesis of Antibody-Drug Conjugates (ADCs) and other bioconjugates. Due to its combination of highly reactive functional moieties—a Dibenzocyclooctyne (DBCO) group, a disulfide (S-S) bond, and an N-hydroxysuccinimide (NHS) ester—strict adherence to proper storage protocols is paramount to ensure its stability, reactivity, and the reproducibility of experimental outcomes.

Core Principles of Stability

The structure of this compound contains three key functional groups, each with distinct stability profiles that dictate the overall storage requirements:

  • N-hydroxysuccinimide (NHS) Ester: This amine-reactive group is the most sensitive moiety, being highly susceptible to hydrolysis in the presence of moisture. The rate of hydrolysis is significantly accelerated by increasing pH.[1][2] At a pH of 7 and 0°C, the half-life is approximately 4-5 hours, but this drops to just 10 minutes at pH 8.6 and 4°C.[1] Therefore, protection from moisture is the most critical factor for preserving the compound's functionality.

  • Dibenzocyclooctyne (DBCO) Group: As a strained alkyne used in copper-free click chemistry, the DBCO group is generally stable but can be sensitive to light and certain reducing agents like TCEP.[2][3][4] For long-term stability, it should be stored in the dark and away from incompatible reagents.[5]

  • Disulfide (S-S) Bond: This bond is designed to be cleavable by reducing agents (e.g., DTT, TCEP), a key feature for drug release in ADCs.[4] However, this also means the compound is incompatible with reducing environments during storage. The disulfide bond can also undergo degradation under neutral to basic conditions over time.[6] Repeated freeze-thaw cycles have been shown to degrade disulfide bonds in biological samples and should be avoided.[7]

Recommended Storage Conditions

To maximize the shelf-life and performance of this compound, the following conditions are recommended. Quantitative data from various suppliers has been consolidated in the table below for easy reference.

FormTemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 years[8]Protect from light, store under an inert gas (Nitrogen), and keep desiccated.[3][9][10]
In Solvent (e.g., Anhydrous DMSO) -80°C6 - 12 months[8][9]Protect from light and store under Nitrogen.[9][10] Aliquot into single-use vials to avoid moisture and freeze-thaw cycles.
-20°C1 month[9][10]For short-term storage only. Same considerations as -80°C storage apply.

Experimental Protocols

Proper handling upon receipt and during preparation of stock solutions is crucial to prevent degradation.

  • Equilibration: Before opening, allow the vial of solid reagent to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which would cause rapid hydrolysis of the NHS ester.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Open the vial in a dry environment (e.g., a glove box or a desiccator). Add anhydrous, amine-free organic solvent (e.g., DMSO or DMF) to the desired concentration.[2][11] Ensure the solvent is of high quality, as impurities can react with the ester.[11]

  • Mixing: Mix by vortexing or sonicating until the solid is completely dissolved.[9]

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume vials. Use vials with tight-fitting caps (B75204) designed for low-temperature storage.

  • Storage: Flush the vials with an inert gas like nitrogen or argon before capping to displace oxygen and moisture. Store the aliquots at -80°C for long-term stability.[8][9]

This protocol provides a general workflow to periodically assess the stability of the stored reagent.

  • Sample Preparation:

    • Prepare a fresh standard solution of this compound in the storage solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Thaw a stored aliquot under the same conditions.

    • Prepare a "hydrolyzed" control by diluting a small amount of the fresh standard into an aqueous buffer (e.g., PBS, pH 8.5) and incubating at room temperature for 2-4 hours to intentionally hydrolyze the NHS ester.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method, for example, with Water (0.1% TFA) as mobile phase A and Acetonitrile (0.1% TFA) as mobile phase B.

    • Monitor the elution profile using a UV detector, ideally at wavelengths around 260 nm (for the NHS leaving group) and ~310 nm (for the DBCO group).[12]

  • Data Interpretation:

    • The fresh standard should show a single major peak corresponding to the intact this compound.

    • The stored sample is compared to the fresh standard. The appearance of new, typically more polar (earlier eluting) peaks indicates degradation.

    • The "hydrolyzed" control will show a peak corresponding to the hydrolyzed product (DBCO-CONH-S-S-COOH), helping to identify the primary degradation product in the stored sample. A significant decrease in the area of the main peak for the stored sample relative to the fresh standard indicates substantial degradation.

Visualization of Degradation Pathways

The following diagrams illustrate the primary chemical vulnerabilities of the this compound molecule that necessitate the stringent storage conditions outlined in this guide.

G cluster_main NHS Ester Hydrolysis Pathway reagent This compound (Active Reagent) product DBCO-CONH-S-S-Carboxylic Acid (Inactive) reagent->product Hydrolysis h2o H₂O (Moisture) nhs N-hydroxysuccinimide (Byproduct) product->nhs Releases

Caption: Primary degradation pathway via NHS ester hydrolysis.

G cluster_main Disulfide Bond Cleavage Pathway reagent This compound product1 DBCO-CONH-SH (Thiol Product 1) reagent->product1 Reduction product2 HS-NHS ester (Thiol Product 2) reagent->product2 Reduction reducer Reducing Agent (e.g., DTT, TCEP)

Caption: Cleavage of the disulfide linker by reducing agents.

References

An In-Depth Technical Guide to DBCO-CONH-S-S-NHS Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional, cleavable crosslinker, DBCO-CONH-S-S-NHS ester. It is designed to furnish researchers and drug development professionals with the essential product information, experimental protocols, and conceptual understanding required for its effective application in the synthesis of antibody-drug conjugates (ADCs) and other advanced bioconjugates.

Core Product Information

This compound is a specialized chemical tool extensively utilized in bioconjugation and drug delivery research. Its unique structure incorporates three key functional elements: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond (-S-S-), and an N-hydroxysuccinimide (NHS) ester. This trifecta of functionalities enables a versatile, two-step conjugation strategy that is central to the construction of sophisticated biomolecular architectures, most notably ADCs.

The DBCO moiety facilitates a highly efficient and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as "copper-free click chemistry". The NHS ester provides a reactive handle for the covalent attachment to primary amines, such as those found on the surface of antibodies and other proteins. The strategically positioned disulfide bond serves as a cleavable linker, designed to be selectively broken within the reducing environment of the cell, thereby enabling the controlled release of a conjugated payload.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₂₈H₂₇N₃O₆S₂[1][2][]
Molecular Weight 565.66 g/mol [1][2][]
CAS Number 1435934-53-4[1][2]
Purity >95%[2][4]
Appearance White foam[2]
Solubility and Storage

Proper handling and storage are critical to maintaining the reactivity and stability of this compound.

ParameterRecommendationCitations
Solubility Soluble in DMSO (up to 100 mg/mL), DMF, DCM, THF, and acetonitrile.[1][2]
Storage of Solid Store at -20°C, protected from light and moisture. Stable for at least one year.[1][5]
Storage of Solutions Store stock solutions in anhydrous DMSO or DMF at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light. Avoid repeated freeze-thaw cycles.[1][6]

Mechanism of Action and Experimental Workflow

The application of this compound in the synthesis of an antibody-drug conjugate follows a logical and sequential workflow. This process leverages the dual reactivity of the linker to first modify the antibody and then attach the therapeutic payload.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody DBCO_Antibody DBCO-Antibody Antibody->DBCO_Antibody NHS ester reacts with primary amines (e.g., Lysine) DBCO_Linker DBCO-SS-NHS DBCO_Linker->DBCO_Antibody ADC_Molecule Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC_Molecule Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Payload Azide-Payload Azide_Payload->ADC_Molecule G cluster_0 Extracellular Environment cluster_1 Intracellular Environment (Reducing) ADC_Extracellular ADC with intact -S-S- linker ADC_Intracellular Internalized ADC ADC_Extracellular->ADC_Intracellular Endocytosis Cleavage Disulfide Bond Cleavage ADC_Intracellular->Cleavage Reducing_Agents Glutathione (GSH) Thioredoxin (TRX) Reducing_Agents->Cleavage Released_Payload Released Payload Cleavage->Released_Payload

References

Methodological & Application

Application Notes and Protocols: Antibody Labeling with DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The DBCO-CONH-S-S-NHS ester is a heterobifunctional, cleavable crosslinker designed for a two-step antibody conjugation strategy. This reagent is integral to the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), by enabling precise and controlled labeling.[1][2] The linker incorporates three key functional elements:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines, predominantly the epsilon-amine of lysine (B10760008) residues on the antibody surface.[3][4]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates rapid and highly specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][5] This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[5]

  • Disulfide (S-S) Bond: A chemically cleavable linker that is stable in systemic circulation but can be readily reduced by agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or in the high-glutathione environment within a cell, to release the conjugated payload.[1][6]

This application note provides detailed protocols for the preparation, labeling, purification, and characterization of antibodies using this compound, followed by a subsequent click chemistry reaction and linker cleavage.

Principle of the Method

The antibody labeling process is a sequential procedure. First, the NHS ester end of the linker reacts with lysine residues on the antibody, introducing a DBCO group with a cleavable disulfide spacer. After purification to remove the excess linker, the DBCO-functionalized antibody is ready for the second step. In this stage, an azide-modified molecule (e.g., a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) probe) is conjugated to the antibody via the copper-free click reaction. The disulfide bond within the linker allows for the subsequent release of the conjugated molecule under reducing conditions, a critical feature for applications like targeted drug delivery.[1][7]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Antibody (Ab) C Step 1: Amine Labeling (Lysine Residues) A->C B DBCO-S-S-NHS Ester B->C D DBCO-S-S-Ab Conjugate C->D F Step 2: Copper-Free Click Chemistry (SPAAC) D->F E Azide-Payload (e.g., Drug, Dye) E->F G Payload-S-S-Ab (Final Conjugate) F->G H Step 3: Disulfide Cleavage (Reducing Agent) G->H I Released Payload H->I J Thiol-Modified Ab H->J

Caption: Overall workflow for antibody conjugation and payload release.

Experimental Protocols

For efficient labeling, it is critical to use an antibody solution free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like BSA, as these will compete with the antibody for reaction with the NHS ester.[5][8]

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[9] This can be accomplished using a desalting column or centrifugal filtration devices (e.g., Amicon Ultra filters with an appropriate molecular weight cutoff, MWCO).[5][8]

  • Concentration Adjustment: After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm (A280) or a protein assay like the Bradford assay.[8] Adjust the concentration to 1-5 mg/mL in the reaction buffer.

This protocol describes the covalent attachment of the linker to the antibody.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[5] NHS esters are moisture-sensitive, so it is crucial to protect the stock solution from humidity.[8][9]

  • Molar Ratio Calculation: Determine the volume of the linker solution needed to achieve the desired molar excess. A molar excess of 5 to 20-fold of the DBCO linker over the antibody is a common starting point.[10][11] The optimal ratio may need to be determined empirically for each specific antibody.

  • Reaction Incubation: Add the calculated volume of the DBCO-linker solution to the prepared antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10-20% of the total reaction volume.[5] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[8][12]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[8][12] This will react with and consume any unreacted NHS ester. Incubate for an additional 15 minutes.[8]

G Ab Ab-Lys-NH₂ reaction + Linker DBCO-S-S-CO-NHS Product Ab-Lys-NH-CO-S-S-DBCO NHS_byproduct NHS-OH arrow pH 7.2-8.0 G A Payload-S-S-Ab (Final Conjugate) C Disulfide Bond Reduction A->C B Reducing Agent (e.g., DTT, TCEP, Glutathione) B->C D Released Payload (with free thiol) C->D E Antibody (with free thiol) C->E

References

Application Notes and Protocols: Step-by-Step Guide for Protein Conjugation with DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the conjugation of proteins using the bifunctional, cleavable linker, DBCO-CONH-S-S-NHS ester. This linker facilitates the attachment of a dibenzocyclooctyne (DBCO) moiety to a protein via a stable amide bond, while incorporating a cleavable disulfide bridge. The NHS ester group reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface. The terminal DBCO group enables highly efficient and specific labeling with azide-containing molecules through a copper-free click chemistry reaction. The integrated disulfide bond allows for the subsequent cleavage of the conjugate under reducing conditions, providing a valuable tool for applications such as drug delivery, protein-protein interaction studies, and affinity purification.

Reaction Principle

The conjugation process involves two primary steps:

  • Amine Labeling: The N-hydroxysuccinimide (NHS) ester group of the linker reacts with primary amine groups on the protein (typically the ε-amine of lysine residues or the N-terminus) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

  • Copper-Free Click Chemistry: The DBCO group introduced onto the protein surface can then react with any molecule containing an azide (B81097) group via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without the need for a cytotoxic copper catalyst.

The disulfide bond within the linker allows for the release of the conjugated molecule from the protein upon treatment with reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Materials and Reagents

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or Bicarbonate buffer (100 mM, pH 8.3)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0) or glycine

  • Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or size-exclusion chromatography (SEC) system.

  • Reducing agents (for cleavage): DTT or TCEP

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution Preparation :

    • Prepare the protein solution in an amine-free buffer such as PBS. Buffers containing primary amines like Tris will compete with the NHS-ester reaction and should be avoided.

    • The concentration of the protein should ideally be between 1-10 mg/mL.

  • Linker Stock Solution :

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mM.

    • Vortex briefly to ensure complete dissolution. The linker is susceptible to hydrolysis, so the stock solution should be prepared fresh and protected from moisture.

Protocol 2: Protein Labeling with this compound
  • Molar Ratio Calculation :

    • Determine the optimal molar excess of the linker to protein. A starting point is typically a 10-20 fold molar excess of the linker. This may need to be optimized depending on the protein's reactivity and the desired degree of labeling.

    • Calculation Example:

      • Volume of Linker = (Molar excess × [Protein concentration in M]) / [Linker concentration in M] × Volume of protein solution

  • Labeling Reaction :

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 2 hours at 4°C. Longer incubation times or higher temperatures may increase the degree of labeling but can also lead to protein denaturation.

  • Reaction Quenching (Optional but Recommended) :

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any excess NHS ester.

Protocol 3: Purification of the DBCO-Labeled Protein
  • Removal of Excess Linker :

    • It is crucial to remove the unreacted this compound immediately after the reaction to prevent non-specific labeling in downstream applications.

    • Use a desalting column, dialysis, or SEC. For small sample volumes, spin desalting columns are highly effective. Follow the manufacturer's instructions for the chosen purification method.

    • The purified DBCO-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 4: Downstream Copper-Free Click Reaction
  • Reaction Setup :

    • Mix the purified DBCO-labeled protein with the azide-containing molecule of interest in a suitable reaction buffer (e.g., PBS).

    • A 2-10 fold molar excess of the azide-containing molecule over the DBCO-protein is typically recommended.

  • Incubation :

    • Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification :

    • Purify the final protein conjugate to remove the excess azide-containing molecule using an appropriate chromatography technique.

Protocol 5: Cleavage of the Disulfide Bond
  • Cleavage Reaction :

    • To cleave the disulfide bond, treat the purified conjugate with a reducing agent.

    • Add DTT to a final concentration of 10-20 mM or TCEP to a final concentration of 5-10 mM.

    • Incubate for 30-60 minutes at 37°C.

  • Analysis :

    • The cleavage can be confirmed by analyzing the products using SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

Quantitative Data Summary

The following table provides typical parameters for the conjugation reaction. These should be considered as starting points, and optimization may be required for specific proteins and applications.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Linker Stock Concentration 1 - 10 mM in DMF/DMSOPrepare fresh to avoid hydrolysis.
Molar Excess of Linker 5x - 25xHighly dependent on the number of available amines on the protein.
Reaction pH 7.2 - 8.5pH 8.3 is often optimal for NHS ester reactions.
Reaction Temperature 4°C - 25°C (Room Temp)Lower temperatures can reduce protein degradation.
Reaction Time 30 min - 2 hoursLonger times may be needed at lower temperatures.
Quenching Reagent 50-100 mM Tris or GlycineStops the reaction by consuming excess NHS ester.
Cleavage Reagent (DTT) 10 - 20 mMEffective for cleaving the disulfide bond.
Cleavage Reagent (TCEP) 5 - 10 mMA more stable and potent reducing agent than DTT.

Visual Diagrams

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Purification cluster_2 Step 3: Copper-Free Click Reaction cluster_3 Step 4: Optional Cleavage Protein Protein with Primary Amine (-NH2) Activated_Protein DBCO-S-S-Protein Conjugate Protein->Activated_Protein  NHS Ester Reaction (pH 7.2-8.5) Linker DBCO-S-S-NHS Ester Linker->Activated_Protein Purification Size Exclusion Chromatography / Desalting Column Activated_Protein->Purification Activated_Protein->Purification Excess_Linker Excess Unreacted Linker Purification->Excess_Linker Remove Purified_Protein Purified DBCO-S-S-Protein Purification->Purified_Protein Final_Conjugate Final Protein-S-S-R Conjugate Purified_Protein->Final_Conjugate  SPAAC Reaction Azide_Molecule Azide-Containing Molecule (N3-R) Azide_Molecule->Final_Conjugate Cleaved_Products Released R-SH + Protein-SH Final_Conjugate->Cleaved_Products Final_Conjugate->Cleaved_Products Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleaved_Products  Disulfide Reduction

Caption: Experimental workflow for protein conjugation.

reaction_pathway cluster_amine_reaction NHS Ester Amination cluster_click_reaction Copper-Free Click Chemistry (SPAAC) cluster_cleavage Disulfide Cleavage Protein_NH2 Protein-NH2 Amide_Bond Protein-NH-CO-S-S-DBCO Protein_NH2->Amide_Bond DBCO_SS_NHS DBCO-S-S-NHS DBCO_SS_NHS->Amide_Bond + NHS_leaving NHS Amide_Bond->NHS_leaving + Azide_R N3-R Amide_Bond->Azide_R Proceeds to Click Reaction Final_Product Protein-S-S-[Triazole]-R Azide_R->Final_Product + DTT DTT / TCEP Final_Product->DTT Optional Cleavage Cleaved_Protein Protein-SH DTT->Cleaved_Protein + Cleaved_Molecule HS-R' Cleaved_Protein->Cleaved_Molecule +

Application Notes and Protocols for DBCO-CONH-S-S-NHS Ester in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of DBCO-CONH-S-S-NHS ester in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This heterobifunctional, cleavable linker enables the conjugation of amine-containing biomolecules to azide-modified partners, with the option for subsequent release of the conjugated molecule under reducing conditions.

Introduction

The this compound is a versatile tool in bioconjugation, combining the high efficiency and bioorthogonality of copper-free click chemistry with the reversible nature of a disulfide bond.[1][2][3] The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines on biomolecules, such as the lysine (B10760008) residues and N-termini of proteins, to form stable amide bonds.[4][5][6][7] The dibenzocyclooctyne (DBCO) group then allows for a highly selective and rapid reaction with an azide-functionalized molecule via SPAAC, a reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[8][9] The integrated disulfide bond provides a cleavable linkage, which can be selectively broken by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), enabling the release of the conjugated molecule.[10][11][12]

Reaction Scheme

The overall process involves a two-step conjugation followed by an optional cleavage step.

Reaction_Scheme Biomolecule Amine-containing Biomolecule (e.g., Protein, Peptide) DBCO_Biomolecule DBCO-labeled Biomolecule Biomolecule->DBCO_Biomolecule Step 1: NHS Ester Reaction (pH 7.2-8.5) DBCO_Linker This compound DBCO_Linker->DBCO_Biomolecule Conjugate Biomolecule-S-S-Molecule Conjugate DBCO_Biomolecule->Conjugate Step 2: SPAAC Reaction Azide_Molecule Azide-modified Molecule (e.g., Drug, Probe) Azide_Molecule->Conjugate Cleaved_Biomolecule Thiol-modified Biomolecule Conjugate->Cleaved_Biomolecule Step 3: Disulfide Cleavage Released_Molecule Released Molecule Conjugate->Released_Molecule Step 3: Disulfide Cleavage Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleaved_Biomolecule Reducing_Agent->Released_Molecule

Caption: General workflow for bioconjugation and cleavage using this compound.

Quantitative Data Summary

The efficiency of the NHS ester reaction and the SPAAC reaction are influenced by various parameters. The following tables summarize key quantitative data to aid in optimizing your experimental design.

Table 1: Recommended Reaction Conditions for NHS Ester Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester hydrolysis.[6][7]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can minimize degradation of sensitive biomolecules.
Reaction Time 30 minutes to 2 hoursLonger incubation may be required at lower temperatures.[13]
Molar Excess of Linker 5- to 20-fold over biomoleculeThe optimal ratio should be determined empirically for each biomolecule.[7]
Solvent for Linker Anhydrous DMSO or DMFPrepare stock solutions immediately before use to minimize hydrolysis.[5]
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines like Tris will compete with the target.[4]

Table 2: SPAAC Reaction Kinetics and Conditions

ParameterValue/RecommendationNotes
Second-Order Rate Constants 0.18 - 1.22 M⁻¹s⁻¹Varies with buffer, pH, and the specific DBCO and azide (B81097) reactants.[14][15]
Optimal Buffer (for rate) HEPES (pH 7)Generally shows higher rate constants compared to PBS (pH 7).[14][15]
pH Effect Higher pH generally increases rateThis effect is less pronounced in HEPES buffer.[14][15]
Temperature Room Temperature (25°C) or 37°CHigher temperatures can accelerate the reaction.[14]
Reaction Time 2 to 12 hoursCan be monitored by the decrease in DBCO absorbance at ~309 nm.[8]
Molar Excess of Reactant 1.5- to 10-foldA molar excess of one reactant can drive the reaction to completion.[16]

Table 3: Disulfide Bond Cleavage Conditions

Reducing AgentConcentrationIncubation TimeTemperature
DTT 10-100 mM10-30 minutesRoom Temperature to 37°C[11]
TCEP 10-50 mM5-15 minutesRoom Temperature

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the conjugation of the this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[8]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent is less than 20%.[8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.[13]

  • Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[17]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer.

Protocol1_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.4) start->prep_protein reaction Combine Protein and Linker (10-20x molar excess of linker) prep_protein->reaction prep_linker Prepare DBCO-Linker Stock (10 mM in DMSO/DMF) prep_linker->reaction incubation Incubate (1h at RT or 2h at 4°C) reaction->incubation quenching Quench Reaction (Optional) (50-100 mM Tris-HCl) incubation->quenching purification Purify DBCO-labeled Protein (Desalting Column) quenching->purification end End purification->end

Caption: Workflow for labeling proteins with this compound.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the reaction of the DBCO-labeled biomolecule with an azide-modified molecule.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the DBCO-labeled biomolecule and the azide-modified molecule in the reaction buffer. A 1.5- to 4-fold molar excess of one reactant is often used.[8]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8]

  • Monitoring (Optional): The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at approximately 309 nm, which is characteristic of the DBCO group.[18]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography, depending on the properties of the conjugate.

Protocol2_Workflow start Start combine_reactants Combine DBCO-Biomolecule and Azide-Molecule in PBS, pH 7.4 start->combine_reactants incubation Incubate (2-4h at RT or overnight at 4°C) combine_reactants->incubation monitoring Monitor Reaction (Optional) (UV-Vis at 309 nm) incubation->monitoring purification Purify Final Conjugate (e.g., SEC, IEX) monitoring->purification end End purification->end

Caption: Workflow for the SPAAC reaction.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecule.

Materials:

  • Biomolecule-S-S-Molecule Conjugate

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Conjugate Solution: Dissolve the conjugate in the reaction buffer.

  • Add Reducing Agent: Add the reducing agent to the conjugate solution to the desired final concentration (e.g., 10-100 mM DTT or 10-50 mM TCEP).

  • Incubation: Incubate the reaction mixture for 5-30 minutes at room temperature.

  • Analysis: The cleavage can be confirmed by methods such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

  • Purification (Optional): The released molecule and the thiol-modified biomolecule can be separated from the reducing agent and each other by appropriate chromatographic techniques if necessary.

Protocol3_Workflow start Start prepare_conjugate Prepare Conjugate Solution in PBS, pH 7.4 start->prepare_conjugate add_reducing_agent Add Reducing Agent (DTT or TCEP) prepare_conjugate->add_reducing_agent incubation Incubate (5-30 min at RT) add_reducing_agent->incubation analysis Analyze Cleavage Products (SDS-PAGE, Mass Spec) incubation->analysis purification Purify Cleaved Products (Optional) analysis->purification end End purification->end

Caption: Workflow for disulfide bond cleavage.

Characterization

  • SDS-PAGE: Successful conjugation of a protein with another molecule will result in a shift to a higher molecular weight on an SDS-PAGE gel. Cleavage of the disulfide bond will result in a shift back to a lower molecular weight.

  • UV-Vis Spectroscopy: The disappearance of the DBCO absorbance peak at ~309 nm can be used to monitor the progress of the SPAAC reaction.[8][18]

  • Mass Spectrometry: Can be used to confirm the mass of the final conjugate and the cleaved products, providing definitive evidence of successful reactions.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used for purification and analysis of the reaction products.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (NHS Ester Reaction) Inactive NHS ester due to hydrolysis.Prepare fresh stock solutions of the NHS ester in anhydrous solvent immediately before use.
Low pH of the reaction buffer.Ensure the pH of the reaction buffer is between 7.2 and 8.5.[6][7]
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS, HEPES, or borate.[4]
Slow or Incomplete SPAAC Reaction Low concentration of reactants.Increase the concentration of one or both reactants.
Suboptimal buffer or pH.Consider using HEPES buffer at pH 7 for potentially faster kinetics.[14][15]
Incomplete Disulfide Cleavage Insufficient reducing agent.Increase the concentration of DTT or TCEP.
Short incubation time.Increase the incubation time.

Storage

  • This compound: Store at -20°C, protected from light and moisture.[1]

  • DBCO-labeled biomolecules: Store at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Final Conjugate: Storage conditions will depend on the stability of the biomolecules involved. Typically, storage at 4°C with a preservative or frozen at -80°C is recommended.

References

Application Notes and Protocols: DBCO-CONH-S-S-NHS Ester for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-CONH-S-S-NHS ester is a versatile, thiol-cleavable linker used in bioconjugation and is particularly valuable for cell surface labeling.[1][2] This reagent incorporates three key functional elements:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on cell surface proteins.[3][4]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables rapid and specific covalent bond formation with azide-modified molecules through copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.[3][] This bioorthogonal reaction is highly efficient and can be performed in complex biological environments without the need for cytotoxic copper catalysts.[]

  • Disulfide (S-S) Bond: A cleavable linker that can be selectively broken under mild reducing conditions, for example, using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][2] This feature is particularly useful for applications requiring the release of a conjugated molecule from the cell surface.

These application notes provide a comprehensive guide to using this compound for cell surface labeling, including detailed protocols and quantitative data to assist in experimental design.

Mechanism of Action

The utility of this compound in cell surface labeling is derived from its two-step reaction mechanism. First, the NHS ester reacts with primary amines on cell surface proteins, forming a stable amide bond and tethering the DBCO group to the cell. Subsequently, the DBCO group is available to react with any azide-modified molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag, or a therapeutic agent.[3] The incorporated disulfide bond allows for the subsequent cleavage and release of the azide-modified molecule from the cell surface under reducing conditions.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of this compound and related DBCO-NHS ester reagents in bioconjugation and cell surface labeling.

ParameterValueNotes
Optimal pH for NHS Ester Conjugation 7.0 - 9.0The reaction of NHS esters with primary amines is pH-dependent. Optimal labeling is typically achieved in the slightly basic range.[3][4][6]
Recommended Molar Excess (Reagent:Protein) 10 to 50-foldThe optimal molar excess can vary depending on the protein concentration and the number of available primary amines.[7][8] For cell labeling, titration is recommended.
Typical Incubation Time for NHS Ester Conjugation 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°CShorter incubation times are possible at room temperature, while longer incubations at 4°C can help to minimize cellular internalization.[7][8]
DBCO-Azide Reaction Rate ~0.1 M⁻¹s⁻¹The strain-promoted alkyne-azide cycloaddition is a rapid reaction that proceeds efficiently under physiological conditions.[7]
Typical Incubation Time for DBCO-Azide Click Reaction 2 - 12 hoursReaction times can be influenced by the concentration of reactants and the desired labeling efficiency.[8][9]
Cleavage Conditions for Disulfide Bond DTT, BME, or TCEPThese reducing agents effectively cleave the disulfide bond to release the conjugated molecule.[1]

Experimental Protocols

Protocol 1: Two-Step Cell Surface Labeling

This protocol describes the labeling of cell surface proteins with an azide-modified molecule using this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Cells in suspension or adherent cells in culture

  • Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

  • Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)

  • Azide-modified molecule of interest (e.g., Azide-fluorophore)

  • Appropriate cell culture medium

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[8] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[8]

  • Cell Preparation:

    • For cells in suspension, wash the cells three times with ice-cold, amine-free PBS (pH 8.0) to remove any amine-containing components from the culture medium.[10] Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 1-10 x 10⁶ cells/mL.[10]

    • For adherent cells, wash the cells three times with ice-cold, amine-free PBS (pH 8.0).

  • Labeling with this compound:

    • Add the this compound stock solution to the cell suspension or overlay on adherent cells to achieve the desired final concentration (typically 2-5 mM, but optimization is recommended).[10]

    • Incubate for 30 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[8] Incubating at 4°C can help to reduce the internalization of the labeling reagent.[10]

  • Quenching and Washing:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 100 mM glycine.[10]

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS to remove excess reagent and byproducts.[10]

  • Click Chemistry Reaction:

    • Resuspend the DBCO-labeled cells in an appropriate buffer or medium containing the azide-modified molecule of interest.

    • Incubate for 2-12 hours at 4°C or room temperature to allow the click chemistry reaction to proceed.[8][9]

    • Wash the cells to remove any unbound azide-modified molecule.

  • Analysis:

    • The labeled cells are now ready for downstream applications, such as flow cytometry, fluorescence microscopy, or downstream biochemical analysis.

Protocol 2: Cleavage of the Disulfide Linker

This protocol describes the release of the conjugated molecule from the cell surface.

Materials:

  • Labeled cells from Protocol 1

  • Reducing agent (e.g., DTT or TCEP)

  • PBS

Procedure:

  • Cell Preparation:

    • Wash the labeled cells with PBS to remove any non-specifically bound molecules.

  • Cleavage Reaction:

    • Resuspend the cells in PBS containing the desired concentration of the reducing agent (e.g., 10-50 mM DTT).

    • Incubate for 30-60 minutes at 37°C. The optimal time and temperature may need to be determined empirically.

  • Analysis:

    • The released molecule will be in the supernatant, which can be collected for further analysis.

    • The cells can also be analyzed to confirm the removal of the label.

Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Cleavage (Optional) CellSurfaceProtein Cell Surface Protein (with -NH2) LabeledCell DBCO-Labeled Cell Surface Protein CellSurfaceProtein->LabeledCell NHS Ester Reaction (pH 7-9) DBCO_SS_NHS This compound DBCO_SS_NHS->LabeledCell FinalProduct Labeled Cell Surface Protein LabeledCell->FinalProduct SPAAC (Copper-Free) AzideMolecule Azide-Modified Molecule (e.g., Fluorophore) AzideMolecule->FinalProduct CleavedProtein Cell Surface Protein FinalProduct->CleavedProtein Disulfide Cleavage ReleasedMolecule Released Molecule FinalProduct->ReleasedMolecule ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->CleavedProtein

Caption: Workflow for cell surface labeling using this compound.

G Start Start PrepReagent Prepare DBCO-CONH-S-S-NHS Ester Stock Solution Start->PrepReagent PrepCells Prepare and Wash Cells Start->PrepCells Labeling Incubate Cells with This compound PrepReagent->Labeling PrepCells->Labeling Quench Quench Reaction and Wash Cells Labeling->Quench Click Incubate with Azide-Modified Molecule Quench->Click Wash Wash Cells Click->Wash Analyze Analyze Labeled Cells Wash->Analyze Cleavage Cleavage with Reducing Agent Wash->Cleavage AnalyzeCleavage Analyze Cleaved Products Cleavage->AnalyzeCleavage

Caption: Experimental workflow for cell surface labeling and cleavage.

References

Application Notes and Protocols for Bioconjugation of Peptides with DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with specialized linkers is a cornerstone of modern therapeutic and diagnostic development. The DBCO-CONH-S-S-NHS ester is a heterobifunctional, cleavable linker designed for the precise coupling of peptides to other molecules. This linker features a Dibenzocyclooctyne (DBCO) group for catalyst-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on peptides.[1] The integrated disulfide bond provides a bioreducible cleavage site, enabling the release of the conjugated payload in the reducing environment of the cell cytosol.[2][3]

These characteristics make this compound an ideal tool for the development of targeted drug delivery systems, imaging agents, and probes for studying cellular signaling pathways. This document provides detailed application notes and experimental protocols for the successful bioconjugation of peptides using this versatile linker.

Key Features and Applications

The unique architecture of the this compound linker offers several advantages:

  • Biocompatible Conjugation: The SPAAC reaction between the DBCO group and an azide-functionalized molecule is bioorthogonal, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.[4]

  • Amine-Reactivity: The NHS ester selectively reacts with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in a peptide, to form a stable amide bond.[1]

  • Cleavable Disulfide Bond: The disulfide bridge is stable in the extracellular environment but is readily cleaved by reducing agents such as glutathione (B108866) (GSH) present at high concentrations within the cell.[2][3] This allows for the controlled intracellular release of the conjugated molecule.

  • Versatile Applications: This linker is widely used in the construction of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) for targeted cancer therapy.[2] It is also valuable for attaching peptides to imaging agents for diagnostic purposes or to nanoparticles and liposomes for enhanced drug delivery.

Experimental Protocols

Protocol 1: Conjugation of a Peptide with this compound

This protocol outlines the steps for labeling a peptide containing a primary amine with the this compound.

Materials:

  • Peptide with at least one primary amine (e.g., N-terminus or lysine residue)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[5] Higher concentrations generally improve reaction kinetics.

  • This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution. The optimal molar ratio of the linker to the peptide should be determined empirically, but a 5 to 20-fold molar excess of the linker is a common starting point.[4][5]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 15 minutes at room temperature.[4]

  • Purification of the DBCO-SS-Peptide Conjugate:

    • Remove unreacted this compound and quenching buffer using a desalting column suitable for the size of the peptide.

    • For higher purity, the conjugate can be purified using RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate by RP-HPLC and mass spectrometry. A successful conjugation will result in a mass increase corresponding to the mass of the DBCO-CONH-S-S- moiety.

    • The degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).[6]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the purified DBCO-SS-peptide and an azide-containing molecule.

Materials:

  • Purified DBCO-SS-peptide

  • Azide-functionalized molecule (e.g., a drug, fluorophore, or nanoparticle)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the DBCO-SS-peptide and the azide-functionalized molecule in the reaction buffer.

  • Click Reaction:

    • Mix the DBCO-SS-peptide and the azide-functionalized molecule. A slight molar excess (1.5 to 3-fold) of one reactant can be used to drive the reaction to completion.[1]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[1]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or RP-HPLC to remove any unreacted starting materials.

  • Characterization: Characterize the final product by RP-HPLC and mass spectrometry to confirm successful conjugation.

Protocol 3: In Vitro Cleavage of the Disulfide Bond

This protocol assesses the release of the conjugated molecule from the peptide by cleaving the disulfide bond.

Materials:

  • Purified peptide conjugate with the DBCO-CONH-S-S linker

  • Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))

  • Reaction buffer (e.g., PBS, pH 7.4)

  • RP-HPLC system

  • Mass Spectrometer

Procedure:

  • Cleavage Reaction:

    • Dissolve the peptide conjugate in the reaction buffer.

    • Add the reducing agent to the desired final concentration (e.g., 1-10 mM DTT or 1-10 mM GSH).

    • Incubate the reaction at 37°C.

  • Monitoring Cleavage:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Analyze the samples by RP-HPLC to monitor the disappearance of the intact conjugate and the appearance of the cleaved peptide and released payload.

    • Confirm the identity of the cleavage products by mass spectrometry.

Data Presentation

The following tables provide representative quantitative data for the bioconjugation and cleavage of a model peptide.

Table 1: Effect of pH and Molar Ratio on Conjugation Efficiency

Peptide Concentration (mg/mL)Molar Excess of LinkerpHReaction Time (min)Conjugation Efficiency (%)
55x7.46075
510x7.46092
520x7.460>95
510x6.56060
510x8.06095

Note: Conjugation efficiency was determined by RP-HPLC analysis of the reaction mixture.

Table 2: Stability and Cleavage of the Disulfide Linker

Reducing AgentConcentration (mM)Incubation Time (h)% CleavageHalf-life (h)
--24<1>100
Glutathione (GSH)1425~12
Glutathione (GSH)5460~3
Glutathione (GSH)10485~1.5
Dithiothreitol (DTT)101>95<0.5

Note: % Cleavage was determined by RP-HPLC. Half-life was estimated from the kinetic data.

Visualizations

Experimental Workflow for Peptide Bioconjugation

G cluster_0 Step 1: Peptide Labeling cluster_1 Step 2: Click Chemistry Peptide Peptide (with NH2 group) Reaction1 Conjugation Reaction (pH 7.2-8.0) Peptide->Reaction1 Linker This compound Linker->Reaction1 Quenching Quenching (Tris Buffer) Reaction1->Quenching Purification1 Purification (Desalting/HPLC) Quenching->Purification1 DBCO_Peptide DBCO-SS-Peptide Purification1->DBCO_Peptide Reaction2 SPAAC Reaction DBCO_Peptide->Reaction2 Azide_Molecule Azide-Molecule (Drug, Fluorophore, etc.) Azide_Molecule->Reaction2 Purification2 Purification (SEC/HPLC) Reaction2->Purification2 Final_Conjugate Final Peptide Conjugate Purification2->Final_Conjugate

Caption: Workflow for peptide bioconjugation with this compound.

Application in Targeted Drug Delivery and Signaling

A peptide that targets a specific cell surface receptor can be conjugated to a cytotoxic drug using the this compound linker. This strategy can be used to selectively deliver the drug to cancer cells that overexpress the target receptor, thereby minimizing off-target toxicity.

G cluster_0 Extracellular cluster_1 Intracellular PDC Peptide-SS-Drug Conjugate Receptor Cell Surface Receptor PDC->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (Disulfide Cleavage by GSH) Lysosome->Drug_Release Free_Drug Free Drug Drug_Release->Free_Drug Target Intracellular Target (e.g., DNA, Tubulin) Free_Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Receptor-mediated endocytosis and intracellular drug release pathway.

This detailed guide provides the necessary information and protocols for the successful application of this compound in peptide bioconjugation for advanced research and therapeutic development.

References

Application Notes and Protocols for DBCO-CONH-S-S-NHS Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-CONH-S-S-NHS ester is a heterobifunctional crosslinker designed for the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This linker features three key components: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a cleavable disulfide bond for triggered drug release, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to amine-containing molecules such as antibodies. The strategic combination of these functionalities allows for the precise and stable conjugation of therapeutic payloads to targeting moieties, with subsequent release of the drug in the reducing environment of the intracellular space.

The NHS ester reacts with primary amines, such as those on the lysine (B10760008) residues of an antibody, to form a stable amide bond. The DBCO group provides a bioorthogonal handle for the attachment of an azide-modified drug molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient and biocompatible, proceeding readily in aqueous environments without the need for a cytotoxic catalyst.

A critical feature of this linker is the disulfide bond, which remains stable in the bloodstream during circulation. Upon internalization of the ADC into a target cell, the higher intracellular concentration of reducing agents, particularly glutathione (B108866) (GSH), rapidly cleaves the disulfide bond, releasing the active drug at the site of action. This targeted release mechanism enhances the therapeutic window of the conjugated drug by maximizing its efficacy at the target site while minimizing off-target toxicity.

Principle of the Method

The use of this compound in creating targeted drug delivery systems, such as ADCs, involves a two-step conjugation strategy. The first step is the modification of the targeting protein (e.g., an antibody) with the linker, followed by the conjugation of an azide-functionalized therapeutic agent.

Step 1: Antibody-Linker Conjugation

The NHS ester of the DBCO-CONH-S-S-NHS linker reacts with primary amine groups on the antibody, primarily the ε-amine of lysine residues, to form a stable amide bond. This reaction results in a DBCO-functionalized antibody.

Step 2: Drug-Linker Conjugation (Click Chemistry)

The azide-modified drug is then conjugated to the DBCO-functionalized antibody through a copper-free click chemistry reaction. The DBCO group on the linker reacts specifically and efficiently with the azide (B81097) group on the drug to form a stable triazole linkage.

Intracellular Drug Release

Once the ADC binds to its target antigen on the cell surface and is internalized, the disulfide bond within the linker is exposed to the high concentration of intracellular glutathione. This reducing environment leads to the cleavage of the disulfide bond and the subsequent release of the active drug inside the target cell.

Data Presentation

The following tables present representative data for an Antibody-Drug Conjugate (ADC) constructed using the this compound linker and a model cytotoxic drug. This data is intended to be illustrative of typical results obtained with this linker system.

Table 1: Drug Loading Efficiency and Characterization

ParameterResultMethod of Determination
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
% Unconjugated Antibody < 5%HIC
% Aggregation < 2%Size Exclusion Chromatography (SEC)
Binding Affinity (KD) of ADC 1.2 nMSurface Plasmon Resonance (SPR)
Binding Affinity (KD) of unconjugated Ab 1.0 nMSurface Plasmon Resonance (SPR)

Table 2: In Vitro Drug Release Kinetics

ConditionTime (h)Cumulative Drug Release (%)
PBS (pH 7.4) 24< 2%
48< 5%
PBS (pH 7.4) + 10 mM Glutathione 145%
685%
24> 95%

Table 3: In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionADC IC50 (nM)Free Drug IC50 (nM)
Cell Line A High155
Cell Line B Low2506
Cell Line C Negative> 10005

Experimental Protocols

Protocol 1: Antibody Modification with this compound

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in Reaction Buffer.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

    • Collect the purified DBCO-functionalized antibody.

  • Characterization:

    • Determine the concentration of the purified antibody using a protein concentration assay (e.g., BCA assay).

    • The degree of labeling can be estimated by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Protocol 2: Conjugation of Azide-Modified Drug to DBCO-Functionalized Antibody

Materials:

  • Purified DBCO-functionalized antibody

  • Azide-modified drug

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Drug Preparation:

    • Dissolve the azide-modified drug in DMSO or DMF to a stock concentration of 10-20 mM.

  • Click Chemistry Reaction:

    • Add a 1.5- to 5-fold molar excess of the azide-modified drug solution to the DBCO-functionalized antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting ADC to remove unreacted drug and other impurities using a suitable method such as size exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the final concentration of the ADC.

    • Characterize the ADC for Drug-to-Antibody Ratio (DAR), aggregation, and binding affinity as described in the Data Presentation section.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc., for cysteine-based conjugation, or a broader distribution for lysine-based conjugation).

    • Calculate the area of each peak.

    • The average DAR is calculated as the weighted average of the peak areas: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for a given peak.

Protocol 4: In Vitro Drug Release Assay

Materials:

  • Purified ADC

  • Release Buffer: PBS, pH 7.4

  • Reducing Buffer: PBS, pH 7.4, containing 10 mM Glutathione (GSH)

  • HPLC system with a reverse-phase column

Procedure:

  • Assay Setup:

    • Prepare two sets of ADC samples at a concentration of 1 mg/mL: one in Release Buffer and one in Reducing Buffer.

    • Incubate the samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot from each sample.

  • Sample Analysis:

    • Analyze the aliquots by reverse-phase HPLC to separate the released free drug from the ADC.

    • Quantify the amount of free drug by integrating the peak area and comparing it to a standard curve of the free drug.

  • Data Analysis:

    • Calculate the percentage of cumulative drug release at each time point.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Ab Antibody Mix1 Incubate (RT, 30-60 min) Ab->Mix1 Linker DBCO-SS-NHS Ester Linker->Mix1 Quench1 Quench (Tris-HCl) Mix1->Quench1 Purify1 Purify (Desalting Column) Quench1->Purify1 DBCO_Ab DBCO-functionalized Antibody Purify1->DBCO_Ab Mix2 Incubate (Click) (RT, 4-12h) DBCO_Ab->Mix2 Azide_Drug Azide-modified Drug Azide_Drug->Mix2 Purify2 Purify (SEC/Dialysis) Mix2->Purify2 ADC Antibody-Drug Conjugate (ADC) Purify2->ADC

Caption: Experimental workflow for ADC synthesis.

drug_release_pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell cluster_internalization Internalization cluster_release Intracellular Release ADC_circ ADC (Stable Disulfide Bond) Binding Binding ADC_circ->Binding Receptor Target Antigen Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome ADC_endo ADC in Endosome GSH Glutathione (GSH) (High Concentration) Cleavage Disulfide Cleavage GSH->Cleavage Free_Drug Active Drug Released Cleavage->Free_Drug ADC_endo->Cleavage

Caption: Intracellular drug release pathway.

Application Notes and Protocols for Disulfide Bond Cleavage in DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-CONH-S-S-NHS ester is a heterobifunctional crosslinker that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, an NHS ester for reaction with primary amines, and a cleavable disulfide bond. This cleavable feature is critical in applications such as drug delivery, protein purification, and cellular imaging, where the release of a conjugated molecule is desired under specific reducing conditions. The disulfide bond can be readily cleaved by reducing agents, mimicking the intracellular environment. This document provides a detailed protocol for the cleavage of the disulfide bond in this compound using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Mechanism of Disulfide Bond Cleavage

The cleavage of the disulfide bond in the this compound linker is a reduction reaction. Thiol-based reducing agents like DTT and phosphine-based reducing agents like TCEP are commonly employed for this purpose.

  • Dithiothreitol (DTT): DTT is a thiol-containing reducing agent that reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. The reaction is reversible, but the formation of a stable six-membered ring with an internal disulfide bond in oxidized DTT drives the reaction towards the cleavage of the target disulfide bond.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that effectively reduces disulfide bonds. The reaction mechanism involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond, leading to an irreversible cleavage. TCEP is known for its stability, effectiveness over a wide pH range, and lack of interference with subsequent maleimide-based conjugations.

Comparative Data of Reducing Agents

The choice of reducing agent can impact the efficiency and kinetics of the disulfide bond cleavage. The following table summarizes a comparison of DTT and TCEP based on typical reaction parameters.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Typical Concentration 10-100 mM1-20 mM
Optimal pH Range 7.0 - 8.51.5 - 9.0
Reaction Time 15 - 60 minutes5 - 30 minutes
Reaction Temperature Room Temperature (20-25°C) to 37°CRoom Temperature (20-25°C)
Mechanism Thiol-disulfide exchange (reversible)Nucleophilic phosphine (B1218219) reduction (irreversible)
Stability in Air Prone to oxidationHighly stable
Interference Can interfere with subsequent maleimide (B117702) chemistryDoes not interfere with maleimide chemistry

Experimental Protocols

Prior to initiating the cleavage reaction, the this compound should be conjugated to the molecule of interest (e.g., a protein, antibody, or drug molecule) via its NHS ester functionality reacting with a primary amine. The following protocols describe the cleavage of the disulfide bond within the resulting conjugate.

Protocol 1: Disulfide Bond Cleavage using Dithiothreitol (DTT)

This protocol outlines the steps for cleaving the disulfide bond in a DBCO-S-S-conjugate using DTT.

Materials:

  • DBCO-S-S-conjugate solution (e.g., in PBS, pH 7.4)

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Deionized water

  • Desalting column or dialysis cassette (for removal of excess DTT)

Procedure:

  • Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water. Note: DTT is not stable for long periods in solution, so fresh preparation is recommended.

  • Prepare Conjugate Solution: Dissolve the DBCO-S-S-conjugate in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Initiate Cleavage Reaction: Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration of 10-100 mM. For example, add 10 µL of 1 M DTT to 990 µL of the conjugate solution for a final DTT concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 15-60 minutes. The optimal time and temperature may need to be determined empirically for a specific conjugate.

  • Removal of Excess DTT: After incubation, the excess DTT and the cleaved linker fragment can be removed using a desalting column or by dialysis against a suitable buffer. This step is crucial if the resulting free thiol will be used in subsequent reactions.

Protocol 2: Disulfide Bond Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol details the procedure for cleaving the disulfide bond in a DBCO-S-S-conjugate using TCEP.

Materials:

  • DBCO-S-S-conjugate solution (e.g., in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Deionized water

  • Desalting column or dialysis cassette (optional, as TCEP does not interfere with subsequent maleimide chemistry)

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. Adjust the pH of the TCEP solution to ~7.0 with 1 M NaOH, as TCEP-HCl solutions are acidic.

  • Prepare Conjugate Solution: Dissolve the DBCO-S-S-conjugate in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Initiate Cleavage Reaction: Add the pH-adjusted TCEP stock solution to the conjugate solution to achieve a final TCEP concentration of 1-20 mM. For instance, add 4 µL of 0.5 M TCEP to 996 µL of the conjugate solution for a final TCEP concentration of 2 mM.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 5-30 minutes. TCEP is generally faster and more efficient than DTT at room temperature.

  • Post-Cleavage Processing: For many applications, the removal of TCEP is not necessary. However, if required, it can be removed using a desalting column or dialysis.

Visualization of the Cleavage Process

Signaling Pathway of Disulfide Cleavage

The following diagram illustrates the general chemical transformation of the disulfide bond cleavage.

Disulfide_Cleavage cluster_before Before Cleavage cluster_after After Cleavage DBCO_SS_R DBCO-CONH-S-S-R DBCO_SH DBCO-CONH-SH DBCO_SS_R->DBCO_SH Reduction R_SH HS-R DBCO_SS_R->R_SH Reduction Reducing_Agent Reducing Agent (DTT or TCEP)

Caption: Chemical conversion of the disulfide-linked conjugate to its cleaved thiol products.

Experimental Workflow for Disulfide Cleavage and Analysis

The diagram below outlines a typical experimental workflow for performing and analyzing the disulfide bond cleavage.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Start Start with DBCO-S-S-Conjugate Prepare_Reagents Prepare Reducing Agent (DTT or TCEP) Start->Prepare_Reagents Mix Mix Conjugate and Reducing Agent Prepare_Reagents->Mix Incubate Incubate (Time and Temperature) Mix->Incubate Purify Remove Excess Reducing Agent (e.g., Desalting) Incubate->Purify Analyze Analyze Cleavage (e.g., HPLC, MS, SDS-PAGE) Purify->Analyze

Caption: A generalized workflow for disulfide bond cleavage and subsequent analysis.

Conclusion

The cleavage of the disulfide bond in this compound is a straightforward and efficient process that can be achieved using common laboratory reducing agents. TCEP is often preferred due to its stability, speed, and compatibility with a wider range of downstream applications. The choice of reducing agent and reaction conditions should be optimized based on the specific requirements of the experimental design. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists working with this versatile cleavable linker.

Application Notes and Protocols for Molar Excess Calculation in DBCO-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and calculating the optimal molar excess for the conjugation of molecules using DBCO-NHS ester chemistry. This two-step process, involving an initial amine-reactive labeling followed by a copper-free click chemistry reaction, is a cornerstone of modern bioconjugation for applications ranging from antibody-drug conjugates (ADCs) to advanced bioassays.

Introduction to DBCO-NHS Ester Chemistry

Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in complex biological environments. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies, to form stable amide bonds. This initial step functionalizes the target molecule with a DBCO group. The newly introduced DBCO moiety can then react with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage.

The efficiency of both the initial NHS ester reaction and the subsequent SPAAC reaction is critically dependent on the molar ratio of the reactants. Using an appropriate molar excess of the labeling reagent can drive the reaction to completion, but an excessive amount can lead to undesirable side effects such as protein aggregation and precipitation.[1][2][3] Therefore, careful calculation and optimization of the molar excess are paramount for successful conjugation.

Key Reaction Parameters and Molar Excess Recommendations

The optimal molar excess for a given reaction is empirical and depends on several factors including the concentration of the protein, the number of available primary amines, and the desired degree of labeling (DOL).[4] The following tables summarize the generally recommended molar excess ratios for the two key steps of the conjugation process.

Table 1: Molar Excess Recommendations for Antibody/Protein Activation with DBCO-NHS Ester
Protein ConcentrationRecommended Molar Excess (DBCO-NHS Ester : Protein)NotesSource(s)
> 5 mg/mL5 to 10-foldHigher protein concentrations generally require a lower molar excess for efficient labeling.[4][3][4][5][6]
1-5 mg/mL10 to 20-foldA common concentration range for antibody labeling.[4][5][6][7][4][5][6][7]
< 1 mg/mL20 to 50-foldA higher molar excess is often necessary to compensate for the slower reaction kinetics at lower concentrations.[5][6][5][6]
General Recommendation20 to 30-foldOften cited as a general starting point for antibody labeling.[8][9][10][8][9][10]

Caution: Using a molar excess of DBCO-NHS ester to antibody greater than 5-fold has been observed to cause protein and/or DBCO precipitation.[1][2][3] The hydrophobic nature of the DBCO group can lead to aggregation when too many are attached to the protein surface.[2]

Table 2: Molar Excess Recommendations for Copper-Free Click Chemistry (SPAAC)
ReactantsRecommended Molar Excess (Azide-Molecule : DBCO-Protein)NotesSource(s)
Azide-modified molecule to DBCO-functionalized antibody/protein1.5 to 5-foldA higher excess can help drive the click reaction to completion. The optimal ratio may depend on the specific reactants and their concentrations.[5][7][9][10]
DBCO-functionalized molecule to Azide-functionalized protein1.5 to 3-foldThe ratio can be inverted if the azide-activated protein is the more precious component.[5][5]

Experimental Protocols

This section provides detailed protocols for the two main stages of conjugation: the activation of a protein with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

Objective: To functionalize an antibody with DBCO groups by reacting it with a DBCO-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0) at a concentration of 1-10 mg/mL.[10]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[10]

  • Spin desalting columns or other buffer exchange devices.[9]

Procedure:

  • Preparation of Antibody:

    • Ensure the antibody solution is free from amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or glycine, as these will compete with the antibody for reaction with the NHS ester.[11]

    • If necessary, perform a buffer exchange into an appropriate reaction buffer like PBS.[10]

  • Preparation of DBCO-NHS Ester Stock Solution:

    • Shortly before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[8][10] NHS esters are moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[5][6]

  • Molar Excess Calculation:

    • Calculate the required volume of the DBCO-NHS ester stock solution to achieve the desired molar excess.

    • Example Calculation: For a 20-fold molar excess for 1 mg of a 150 kDa antibody:

      • Moles of Antibody = (1 x 10^-3 g) / (150,000 g/mol ) = 6.67 x 10^-9 mol

      • Moles of DBCO-NHS ester = 20 * 6.67 x 10^-9 mol = 1.33 x 10^-7 mol

      • Volume of 10 mM DBCO-NHS ester solution = (1.33 x 10^-7 mol) / (0.010 mol/L) = 1.33 x 10^-5 L = 13.3 µL

  • Labeling Reaction:

    • Add the calculated volume of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 20% to maintain the integrity of the antibody.[8][10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][9][10]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[10]

    • Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[8][10]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column or through dialysis.[9][10]

Protocol 2: Copper-Free Click Chemistry Conjugation (SPAAC)

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.

Materials:

  • DBCO-activated antibody (from Protocol 1)

  • Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Molar Ratio Calculation:

    • Determine the desired molar ratio of the azide-functionalized molecule to the DBCO-activated antibody (typically 1.5 to 5-fold molar excess of the azide (B81097) molecule).[7][10]

  • Conjugation Reaction:

    • Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer.

    • Incubate the reaction mixture. Reaction times can vary from 2 to 48 hours, depending on the reactants and temperature.[7] Common incubation conditions are overnight at 4°C or for a few hours at room temperature.[7][9]

  • Purification:

    • Purify the resulting conjugate to remove any unreacted azide-functionalized molecule and other impurities. Suitable purification methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[7]

Visualizations

Experimental Workflow for DBCO-NHS Ester Bioconjugation

DBCO_NHS_Ester_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation (SPAAC) Antibody_Prep Antibody Preparation (Buffer Exchange) Molar_Excess_Calc Calculate Molar Excess (e.g., 20-fold) Antibody_Prep->Molar_Excess_Calc DBCO_NHS_Prep DBCO-NHS Ester Stock Solution (10 mM in DMSO) DBCO_NHS_Prep->Molar_Excess_Calc Labeling Labeling Reaction (RT, 30-60 min) Molar_Excess_Calc->Labeling Quenching Quenching (Tris or Glycine) Labeling->Quenching Purification1 Purification (Spin Desalting Column) Quenching->Purification1 Molar_Ratio_Calc Calculate Molar Ratio (e.g., 2-4 fold Azide excess) Purification1->Molar_Ratio_Calc Click_Reaction Click Reaction (4°C overnight) Molar_Ratio_Calc->Click_Reaction Purification2 Final Purification (e.g., SEC) Click_Reaction->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Caption: Workflow for ADC synthesis using a DBCO-linker.

Reaction Scheme for DBCO-NHS Ester Conjugation

Reaction_Scheme cluster_step1 cluster_step2 Protein_NH2 Protein-NH₂ plus1 + Protein_NH2:e->plus1:w DBCO_NHS DBCO-NHS Ester arrow1 DBCO_NHS:e->arrow1:w Protein_DBCO Protein-DBCO plus2 + Protein_DBCO:e->plus2:w NHS NHS plus1:e->DBCO_NHS:w arrow1:e->Protein_DBCO:w plus2:e->NHS:w Protein_DBCO2 Protein-DBCO plus3 + Protein_DBCO2:e->plus3:w Azide_Molecule Azide-Molecule arrow2 Azide_Molecule:e->arrow2:w Final_Conjugate Protein-Triazole-Molecule plus3:e->Azide_Molecule:w arrow2:e->Final_Conjugate:w

Caption: Two-step reaction of DBCO-NHS ester conjugation.

References

Application Note: Purification of DBCO-Conjugated Antibodies Using Desalting Columns

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of antibodies with dibenzocyclooctyne (DBCO) is a fundamental technique in modern bioconjugation. It facilitates copper-free click chemistry, a highly specific and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This method is pivotal for creating advanced biologics such as antibody-drug conjugates (ADCs), diagnostic imaging agents, and other protein-based tools.[1][2]

The conjugation process typically involves reacting primary amines on the antibody surface with a DBCO-containing reagent, such as a DBCO-NHS ester.[1] Following this reaction, it is critical to remove the excess, unreacted DBCO reagent and any quenching agents from the mixture.[1][3] Failure to do so can lead to interference in downstream applications and inaccurate characterization.[4]

Desalting columns, which operate on the principle of size-exclusion chromatography (SEC), offer a rapid, simple, and efficient method for purifying the DBCO-conjugated antibody.[5][6] This technique effectively separates the large antibody conjugate (typically >150 kDa) from small molecular weight contaminants, ensuring a high-purity product ready for subsequent use.[5]

Principle of Desalting by Size-Exclusion Chromatography

Desalting columns are packed with a porous resin of a specific pore size.[6][7] When the DBCO-antibody conjugation mixture is applied to the column, molecules larger than the pore exclusion limit (like the antibody conjugate) cannot enter the resin beads. These large molecules travel through the interstitial space, taking a shorter path and eluting quickly in the void volume.[7] In contrast, small molecules (such as unreacted DBCO-NHS ester, salts, and quenching agents) can enter the pores of the resin beads.[6] This forces them to take a longer, more tortuous path through the column, causing them to be retarded and elute significantly later than the antibody conjugate.[7] This differential migration allows for a clean separation of the desired product from contaminants.

G cluster_0 Desalting Column b1 b4 b1->b4 b2 b5 b2->b5 b3 Antibody_Out Purified DBCO-Antibody b4:s->Antibody_Out:n b6 b5->b6 DBCO_Out Unreacted DBCO + Salts b6:s->DBCO_Out:n Input Conjugation Mixture: DBCO-Antibody (Large) + Free DBCO (Small) Input:s->b1:n Antibody Path (Fast) Input:s->b2:n Small Molecule Path (Slow)

Figure 1. Principle of Desalting Column Purification.

Overall Experimental Workflow

The entire process, from initial antibody preparation to the final purified product, involves a series of sequential steps. The workflow ensures the antibody is in an optimal buffer for conjugation, followed by the reaction, quenching, and finally, purification to remove all small molecule byproducts.

G A 1. Prepare Antibody (Amine-free buffer, pH 7.2-8.0) B 2. Conjugation Reaction (Add molar excess of DBCO-NHS Ester) A->B C 3. Quench Reaction (Add 50-100 mM Tris) B->C D 4. Purification (Apply mixture to equilibrated desalting column) C->D E 5. Elution & Collection (Centrifuge to collect purified conjugate) D->E F 6. Characterization (UV-Vis for DOL, SDS-PAGE for purity) E->F

Figure 2. Workflow for DBCO-Antibody Conjugation and Purification.

Experimental Protocols

Materials and Reagents
  • Antibody: At a concentration of 1-2 mg/mL.

  • DBCO-NHS Ester: Freshly prepared 10 mM stock in anhydrous DMSO.[3][8]

  • Buffers:

    • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.[8]

    • Quenching Buffer: 1M Tris-HCl, pH 8.0.[1]

    • Final Storage Buffer: PBS or other buffer of choice.

  • Equipment:

    • Spin Desalting Columns (e.g., with a 7K MWCO or higher).[9]

    • Variable-speed microcentrifuge.

    • 1.5 mL microcentrifuge collection tubes.

    • UV-Vis Spectrophotometer.

    • Pipettes and tips.

Protocol 1: General DBCO-NHS Ester Conjugation
  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange using a desalting column prior to conjugation.[3][8] Adjust the antibody concentration to 1-2 mg/mL.[8]

  • Reaction Setup: Add a 5- to 20-fold molar excess of freshly prepared 10 mM DBCO-NHS ester solution to the antibody solution.[8][10] Ensure the final concentration of DMSO in the reaction mixture is below 20%.[3][8]

  • Incubation: Incubate the reaction at room temperature for 60 minutes with gentle mixing.[3]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1][8] Incubate for an additional 15-30 minutes at room temperature.[3][8]

  • Purification: Proceed immediately to the purification protocol below.

Protocol 2: Purification with a Spin Desalting Column

This protocol is adapted for a standard microcentrifuge-based spin desalting column. Users should consult the manufacturer's specific instructions for their product.

  • Column Preparation: Invert the spin column several times to fully resuspend the resin.[11] Snap off the bottom closure and loosen the cap.[11]

  • Resin Packing: Place the column into a 1.5 mL collection tube and centrifuge at ~1,500 x g for 1-2 minutes to remove the storage buffer.[9] Discard the flow-through.

  • Column Equilibration: Place the column into a new collection tube. Add 300-500 µL of the desired final buffer (e.g., PBS) to the top of the resin bed. Centrifuge at ~1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this equilibration step 3-4 times to ensure complete removal of the storage solution and buffer exchange.[5]

  • Sample Loading: Place the equilibrated column into a fresh, clean 1.5 mL collection tube for sample collection. Carefully apply the entire quenched conjugation reaction mixture (typically up to 100-130 µL for small columns) to the center of the resin bed.[5]

  • Elution: Centrifuge the column at ~1,500 x g for 2 minutes to elute the purified DBCO-conjugated antibody.[5]

  • Storage: The collected liquid in the tube is the purified antibody conjugate. Store appropriately (e.g., at 4°C for short-term or -20°C for long-term). Note that the DBCO group can lose reactivity over time.[3]

Data and Results

The effectiveness of the purification process is evaluated based on antibody recovery and the removal of small molecule impurities.

Table 1: Typical Performance Data for Antibody Purification Methods

Purification Method Typical Antibody Recovery Small Molecule Removal Efficiency Notes
Spin Desalting Column 70% - 95%[5][10] >80% (single pass)[10] Very fast and convenient for small volumes. Recovery can be lower than other methods. A second pass may be required for complete removal.[8][10]
Gravity-Flow Desalting Column 70% - 90%[5] High Higher capacity than spin columns. Recovery and desalting capacity can be higher than centrifugation methods.[5]
Automated Gel Filtration >80%[12] >95%[12] High-throughput and highly reproducible.[12]

| Dialysis | >90% (e.g., 94.6%)[8][10] | High (e.g., 86.8% removal of excess DBCO)[10] | Simple and cost-effective, but very slow and not easily scalable.[8] |

Characterization of Purified Conjugate

After purification, it is essential to characterize the final product.

  • Purity and Integrity: Analyze the purified conjugate by SDS-PAGE. A successful conjugation should result in a single major band corresponding to the antibody, potentially with a slight upward shift in molecular weight depending on the number of DBCO groups attached.[13]

  • Degree of Labeling (DOL): The DOL, or the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry. This is done by measuring the absorbance at 280 nm (for the antibody) and at ~310 nm (for the DBCO group).[13]

Troubleshooting

Table 2: Troubleshooting Guide for Desalting Column Purification

Problem Possible Cause(s) Suggested Solution(s)
Low Antibody Recovery - Non-specific Binding: The antibody may be binding to the column resin.[8]- Sample Precipitation: High concentration of antibody or DBCO reagent.[8]- Over-drying of resin: During equilibration spins. - Consult the column manufacturer for compatibility or try a different brand.- Ensure reagent concentrations are within the recommended range.- Do not exceed recommended spin times/speeds. Ensure resin bed does not crack.
Incomplete Removal of Free DBCO - Column Overloading: Sample volume exceeds the column's capacity (max 30% of bed volume).[4][5]- Insufficient Separation: A single pass may not be enough for high molar excess reactions. - Use a column with a larger bed volume or split the sample across multiple columns.- Perform a second purification step with a new, equilibrated desalting column.[10]

| Diluted Final Product | - Inherent to SEC: Desalting often results in some sample dilution.[5] | - Use a sample concentrator (e.g., spin ultrafiltration unit) after purification if a higher concentration is required.- Choose a column and protocol optimized to minimize dilution.[5] |

Conclusion

Purification of DBCO-conjugated antibodies using desalting columns is a robust, rapid, and widely adopted method. It provides an excellent balance of speed, convenience, and efficiency for removing unreacted small molecules post-conjugation. By following the detailed protocols and understanding the principles involved, researchers can consistently produce high-purity antibody conjugates suitable for a wide range of downstream applications in research, diagnostics, and therapeutic development.

References

Application Notes and Protocols: DBCO-CONH-S-S-NHS Ester in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DBCO-CONH-S-S-NHS ester, a cleavable linker, in various proteomics applications. Detailed protocols, quantitative data, and workflow visualizations are included to facilitate its integration into your research.

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in modern proteomics and bioconjugation.[1][2][3] It features three key components:

  • Dibenzocyclooctyne (DBCO): A sterically-strained alkyne that enables rapid and specific "click" reactions with azide-functionalized molecules without the need for a cytotoxic copper catalyst (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC).[4][5][6]

  • N-hydroxysuccinimide (NHS) ester: A reactive group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins.[6][7]

  • Disulfide (S-S) bond: A cleavable linker that can be selectively broken under mild reducing conditions, allowing for the release of conjugated molecules.[3][8]

This unique combination of features makes this compound an invaluable tool for applications requiring specific, efficient, and reversible bioconjugation.

Applications in Proteomics

The primary applications of this compound in proteomics include:

  • Antibody-Drug Conjugate (ADC) Development: The linker is used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[1][2] The cleavable disulfide bond ensures the release of the drug payload within the reducing environment of the target cell.[9]

  • Protein Labeling and Pull-Down Assays: It facilitates the labeling of proteins with biotin (B1667282) or other affinity tags for subsequent isolation and identification. The ability to cleave the linker allows for the gentle elution of target proteins, reducing background from non-specifically bound proteins.[8][10]

  • Cell Surface Protein Analysis: This reagent can be used to label cell surface proteins for identification and characterization. For instance, in Cellular Indexing of Transcriptomes and Epitopes by Sequencing (CITE-seq), it's used to conjugate oligonucleotides to antibodies for simultaneous protein and RNA analysis.[11]

  • Activity-Based Protein Profiling (ABPP): ABPP probes can be designed with this linker to covalently label active enzymes in a complex proteome. The cleavable linker aids in the selective enrichment and identification of these enzyme targets.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from typical experimental protocols.

Table 1: Recommended Reaction Conditions for Protein Labeling with this compound

ParameterRecommended ValueNotes
Molar Excess of DBCO-SS-NHS over Protein 5- to 30-fold[11][12][13]Higher excess for lower protein concentrations (< 5 mg/mL).[14]
Protein Concentration 1-10 mg/mL[4][12]Higher concentrations favor the conjugation reaction.[14]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES) at pH 7-9[7][14]Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide.[4][14]
Reaction Time 30-60 minutes at room temperature or 2 hours on ice[12][13][14]
Quenching Reagent Tris or glycine (B1666218) (50-100 mM final concentration)[4][12]To stop the reaction by consuming unreacted NHS esters.

Table 2: Parameters for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended ValueNotes
Molar Excess of Azide-Molecule over DBCO-Protein 2- to 4-fold[4][12][13]
Reaction Time 4-12 hours at room temperature or overnight at 4°C[4][13][14]Longer incubation can improve efficiency.[14]
Reaction Temperature 4-37°C[14][15]

Table 3: Conditions for Disulfide Bond Cleavage

ParameterRecommended ValueNotes
Reducing Agent Dithiothreitol (DTT), TCEP, or Glutathione (GSH)[3][8]
Concentration of Reducing Agent Typically 10-50 mMDependent on the specific application and buffer conditions.
Incubation Time 30-60 minutes at room temperature

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the general procedure for conjugating this compound to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[4][12] If necessary, perform a buffer exchange using a spin desalting column or dialysis.

    • Remove any additives like BSA or gelatin if present.[12]

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12][14] NHS esters are moisture-sensitive, so handle the reagent accordingly.[14]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution.[9] The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the antibody.[4][12]

    • Incubate the reaction mixture for 60 minutes at room temperature.[12]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[12]

    • Incubate for 15 minutes at room temperature.[12]

  • Purification:

    • Remove excess, unreacted this compound using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).[13]

  • Characterization (Optional):

    • The degree of labeling (DOL), which is the number of DBCO molecules per antibody, can be determined by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[11]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol outlines the conjugation of an azide-containing molecule to the DBCO-labeled antibody from Protocol 1.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-containing molecule (e.g., azide-modified oligo, drug, or fluorophore)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-containing molecule in the reaction buffer.[4][12]

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C to ensure a complete reaction.[4][14]

  • Purification:

    • Purify the resulting conjugate to remove the excess azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Validation (Optional):

    • The formation of the conjugate can be validated by SDS-PAGE, where a shift in the molecular weight of the antibody should be observed.[4][13]

Visualizations

The following diagrams illustrate the key workflows and chemical principles described.

G cluster_labeling Protein Labeling Workflow Protein Protein (with primary amines) Mix Mix and Incubate (pH 7-9) Protein->Mix DBCO_SS_NHS DBCO-CONH-S-S-NHS Ester DBCO_SS_NHS->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench Purify_Labeling Purification (e.g., Desalting Column) Quench->Purify_Labeling DBCO_Protein DBCO-Labeled Protein Purify_Labeling->DBCO_Protein

Caption: Workflow for labeling a protein with this compound.

G cluster_click Copper-Free Click Chemistry (SPAAC) Workflow DBCO_Protein DBCO-Labeled Protein Mix_Click Mix and Incubate (4-12h) DBCO_Protein->Mix_Click Azide_Molecule Azide-Containing Molecule Azide_Molecule->Mix_Click Purify_Click Purification (e.g., SEC) Mix_Click->Purify_Click Conjugate Final Conjugate Purify_Click->Conjugate

Caption: Workflow for the SPAAC reaction.

G cluster_cleavage Cleavage of the Disulfide Linker Conjugate Protein-S-S-Molecule Conjugate Cleavage Cleavage of Disulfide Bond Conjugate->Cleavage Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleavage Released_Protein Released Protein (with Thiol) Cleavage->Released_Protein Released_Molecule Released Molecule (with Thiol) Cleavage->Released_Molecule

Caption: Mechanism of disulfide bond cleavage.

Conclusion

This compound is a versatile and powerful tool for proteomics research and drug development. Its combination of amine-reactivity, bioorthogonal click chemistry, and a cleavable disulfide linker provides researchers with a high degree of control over bioconjugation processes. The protocols and data presented here offer a solid foundation for the successful application of this reagent in a variety of experimental contexts.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with DBCO-CONH-S-S-NHS Ester and MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] This document provides detailed application notes and protocols for the synthesis and characterization of ADCs utilizing a DBCO-CONH-S-S-NHS ester linker and the cytotoxic payload Monomethyl Auristatin E (MMAE).

The this compound is a heterobifunctional linker that incorporates several key features for advanced ADC development. The N-Hydroxysuccinimide (NHS) ester allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the surface of an antibody. The dibenzocyclooctyne (DBCO) group facilitates a highly specific and efficient copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with an azide-modified payload.[2] The inclusion of a disulfide bond (-S-S-) within the linker structure provides a cleavable mechanism for payload release within the reducing environment of the tumor cell.[]

MMAE is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[4] Due to its high toxicity, it is unsuitable for systemic administration as a standalone drug but is an ideal payload for targeted delivery via an ADC.[5] The controlled release of MMAE within cancer cells leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]

These application notes will guide researchers through the essential steps of ADC creation, from antibody modification and drug-linker conjugation to purification and characterization.

Data Presentation

Table 1: Key Reagents and Recommended Molar Excess
ReagentMolar Excess (relative to Antibody)PurposeReference
This compound10-30 foldAntibody activation with DBCO moiety[1][7]
Azide-modified MMAE1.5-5 foldConjugation to DBCO-activated antibody[1]
Quenching Reagent (e.g., Tris-HCl)50-100 mM final concentrationTo stop the NHS ester reaction[7]
Table 2: Typical Reaction Conditions for ADC Synthesis
StepParameterRecommended ConditionPurposeReference
Antibody Activation Reaction BufferAmine-free buffer (e.g., PBS, pH 7.4)Maintain antibody stability and allow NHS ester reaction[2]
Solvent for LinkerAnhydrous DMSO or DMFSolubilize the DBCO-NHS ester[2]
Final Organic Solvent Conc.< 10-20% (v/v)Maintain antibody integrity[1][2]
Incubation Time30-60 minutes at room temperature or 2 hours on iceAllow for efficient conjugation of the linker to the antibody[2][7]
Payload Conjugation Reaction BufferPBS, pH ~7.4Optimal for the click chemistry reaction[1]
Incubation Time3-4 hours at room temperature or 10-12 hours at 4°CAllow for efficient SPAAC reaction[7]
Table 3: ADC Characterization Parameters
ParameterMethodTypical Expected OutcomePurposeReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Average DAR of 2-4Determine the average number of drug molecules per antibody[8][]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation of light and heavy chains with different drug loadsQuantify drug distribution[8][]
Mass Spectrometry (MS)Confirmation of molecular weights of different ADC speciesAccurate mass determination of conjugated and unconjugated species[8][10]
In Vitro Cytotoxicity MTT or WST assay on antigen-positive and antigen-negative cell linesLow IC50 on antigen-positive cells; high IC50 on antigen-negative cellsEvaluate the potency and specificity of the ADC[11][12][13]
Stability HPLC or MS after incubation in plasma or reducing agentsMinimal premature drug release in plasma; controlled release in reducing conditionsAssess the stability of the linker and the overall ADC conjugate[14][15]

Experimental Protocols

Protocol 1: Antibody Activation with this compound

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues.[2]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[2]

  • This compound freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[2]

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7k MWCO).[7]

Procedure:

  • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS.[2]

  • Add a 10-30 fold molar excess of the this compound solution in DMSO or DMF to the antibody solution.[7] The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.[1][2]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[2][7]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[7]

  • Remove the excess, unreacted this compound using a desalting column equilibrated with PBS.[7]

  • Determine the concentration of the DBCO-activated antibody using a standard protein concentration assay (e.g., BCA or absorbance at 280 nm).

Protocol 2: Conjugation of Azide-Modified MMAE to DBCO-Activated Antibody

Objective: To conjugate the DBCO-activated antibody with an azide-containing MMAE payload via a copper-free click chemistry reaction.

Materials:

  • Purified DBCO-activated antibody from Protocol 1.

  • Azide-modified MMAE dissolved in DMSO or DMF.

  • PBS, pH ~7.4.

Procedure:

  • Add a 1.5 to 5-fold molar excess of the azide-modified MMAE to the purified DBCO-antibody solution.[1]

  • Incubate the reaction mixture for 3-4 hours at room temperature or for 10-12 hours (overnight) at 4°C with gentle mixing.[7]

  • Purify the resulting ADC from unreacted azide-MMAE and other small molecules using a desalting column or size-exclusion chromatography.

  • Store the purified ADC at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of MMAE molecules conjugated to each antibody.

Method 1: UV-Vis Spectrophotometry

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of MMAE.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[]

  • The DAR is the molar ratio of the drug to the antibody.[]

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • Use an HPLC system with a HIC column.

  • Establish a gradient of decreasing salt concentration to elute the different ADC species. Typically, a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer) and a low salt buffer (the same buffer without ammonium sulfate) are used.[16]

  • Antibodies with a higher number of conjugated drug molecules are more hydrophobic and will elute later.[16]

  • Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.[]

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and specificity of the ADC on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well plates.

  • ADC, unconjugated antibody, and free MMAE.

  • Cell viability reagent (e.g., MTT, WST).[11][12]

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[11]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for a period of 72-96 hours at 37°C in a CO2 incubator.[11]

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values (the concentration that inhibits cell growth by 50%).

Visualizations

ADC_Synthesis_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation cluster_characterization Step 3: Characterization Antibody Antibody DBCO-Antibody DBCO-Activated Antibody Antibody->DBCO-Antibody NHS Ester Reaction DBCO-SS-NHS This compound DBCO-SS-NHS->DBCO-Antibody Quenching Quenching (Tris-HCl) DBCO-Antibody->Quenching Purification1 Purification (Desalting Column) Quenching->Purification1 ADC_Product ADC (Antibody-DBCO-SS-MMAE) Purification1->ADC_Product SPAAC Click Chemistry Azide-MMAE Azide-MMAE Azide-MMAE->ADC_Product Purification2 Purification (Desalting/SEC) ADC_Product->Purification2 DAR_Analysis DAR Analysis (HIC, MS) Purification2->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification2->Cytotoxicity_Assay Stability_Studies Stability Studies Purification2->Stability_Studies

Caption: Experimental workflow for the synthesis and characterization of an ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Tumor Cell) ADC ADC Targeting Tumor Cell Antigen Tumor-Specific Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Linker_Cleavage Disulfide Linker Cleavage (Reducing Environment) Lysosome->Linker_Cleavage MMAE_Release MMAE Release Linker_Cleavage->MMAE_Release Tubulin_Inhibition Tubulin Polymerization Inhibition MMAE_Release->Tubulin_Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a disulfide-linked MMAE-ADC.

Signaling_Pathway MMAE Released MMAE Microtubule_Dynamics Disruption of Microtubule Dynamics MMAE->Microtubule_Dynamics Inhibits Tubulin Polymerization Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Pathway Activation of Apoptotic Pathway Mitotic_Arrest->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Signaling pathway of MMAE leading to apoptosis.

References

Surface Modification of Nanoparticles with DBCO-CONH-S-S-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the surface modification of nanoparticles using the heterobifunctional, cleavable linker, DBCO-CONH-S-S-NHS ester. These protocols and application notes are designed to assist researchers in developing advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics. The inclusion of a disulfide bond within the linker allows for triggered release of conjugated molecules in a reducing environment, such as the intracellular space, offering precise control over payload delivery.

Introduction to this compound

The this compound is a versatile crosslinker that facilitates the conjugation of biomolecules to nanoparticles through a two-step process. This linker features three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1] This bioorthogonal "click chemistry" reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation.[1][2]

  • Disulfide Bond (-S-S-): A cleavable linkage that is stable in the extracellular environment but can be readily reduced by intracellular thiols like glutathione. This feature enables the controlled release of conjugated cargo within the target cells.[3][4]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines (-NH2) present on the surface of various nanoparticles or biomolecules.[2][5]

The strategic combination of these elements allows for the creation of sophisticated nanoparticle-based systems with enhanced therapeutic efficacy and reduced off-target effects.

Key Applications

The unique characteristics of this compound enable a broad range of applications in nanomedicine and materials science:

  • Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that have been modified with an azide (B81097) group. The DBCO group on the nanoparticle surface allows for specific conjugation to the azide-modified targeting moiety.[6][7] The subsequent cleavage of the disulfide bond inside the target cell facilitates the release of the drug.[3]

  • Controlled Release Systems: The disulfide linker is designed to be cleaved in the reducing environment of the cell cytoplasm, allowing for the specific intracellular release of drugs, proteins, or siRNA from the nanoparticle carrier.[3][8]

  • Advanced In Vivo Imaging: Imaging agents, such as fluorescent dyes or MRI contrast agents, can be conjugated to nanoparticles for enhanced diagnostic capabilities and for tracking disease progression.[5] The cleavable linker can be engineered to activate the imaging probe only upon entering the target cell.

  • Theranostics: This linker facilitates the development of theranostic platforms that combine therapeutic and diagnostic functionalities within a single nanoparticle construct.[7]

Experimental Protocols

Herein, we provide detailed protocols for the functionalization of three common types of nanoparticles—gold nanoparticles, liposomes, and polymeric nanoparticles—with this compound.

Protocol 1: Surface Modification of Amine-Functionalized Gold Nanoparticles (AuNPs)

This protocol outlines the procedure for conjugating this compound to AuNPs that have been surface-functionalized with primary amine groups.

Materials:

  • Amine-functionalized Gold Nanoparticles (AuNPs)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M MES buffer (pH 6.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

Part A: Conjugation of DBCO-linker to Amine-Functionalized AuNPs

  • Resuspend the amine-functionalized AuNPs in 0.1 M MES buffer (pH 6.0).

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Add the this compound solution to the AuNP suspension. The molar ratio of the linker to the surface amine groups on the AuNPs should be optimized, but a 10 to 20-fold molar excess of the linker is a good starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purify the DBCO-functionalized AuNPs by centrifugation to remove unreacted reagents. Resuspend the pellet in PBS (pH 7.4) and repeat the washing step at least three times.

  • Characterize the DBCO-functionalized AuNPs using UV-Vis spectrophotometry (monitoring the surface plasmon resonance peak) and Dynamic Light Scattering (DLS) for size and zeta potential.[5]

Part B: Click Chemistry Reaction with Azide-Modified Molecules

  • Resuspend the purified DBCO-functionalized AuNPs in PBS (pH 7.4).

  • Add the azide-modified targeting ligand or therapeutic molecule to the nanoparticle suspension. A 5 to 10-fold molar excess of the azide-containing molecule relative to the DBCO groups on the AuNPs is recommended.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[5]

  • Purify the final conjugated AuNPs by centrifugation to remove the excess ligand.

  • Characterize the final product using UV-Vis, DLS, and other relevant techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS) to confirm successful conjugation.[5]

Protocol 2: Surface Modification of Liposomes

This protocol is suitable for liposomes that incorporate an amine-functionalized lipid (e.g., DSPE-PEG-NH2).

Materials:

  • Amine-functionalized liposomes

  • This compound

  • Anhydrous DMSO

  • PBS, pH 8.0-8.5

  • Size Exclusion Chromatography (SEC) column or dialysis membrane (10 kDa MWCO)

Procedure:

Part A: Conjugation of DBCO-linker to Liposomes

  • Adjust the pH of the liposome (B1194612) solution to 8.0-8.5 with a suitable buffer.

  • Dissolve this compound in a minimal amount of anhydrous DMSO to a high concentration (e.g., 40 µg/µL) to avoid aggregation of liposomes.[2]

  • Add the concentrated this compound solution to the liposome suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature.[5]

  • Remove unreacted this compound by SEC or dialysis against PBS (pH 7.4).[5][9]

  • Characterize the DBCO-functionalized liposomes by DLS to assess any changes in size and Polydispersity Index (PDI).[5]

Part B: Click Chemistry Reaction

  • To conjugate the targeting ligand, add the azide-modified molecule to the purified DBCO-liposomes.

  • Incubate for 4-12 hours at room temperature.[5]

  • Purify the final conjugated liposomes using SEC to remove the excess ligand.[5]

  • Characterize the final product by DLS.[5]

Protocol 3: Surface Modification of Carboxyl-Terminated Polymeric Nanoparticles

This protocol involves a two-step process for functionalizing carboxyl-terminated polymeric nanoparticles (e.g., PLGA nanoparticles).

Materials:

  • Carboxyl-terminated polymeric nanoparticles

  • DBCO-CONH-S-S-NH2 (amido-version of the linker for EDC/NHS chemistry)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

Part A: Activation of Nanoparticle Carboxyl Groups

  • Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the surface carboxyl groups.[5]

  • Incubate for 30 minutes at room temperature with gentle mixing.[5]

Part B: Conjugation of DBCO-CONH-S-S-NH2

  • Dissolve DBCO-CONH-S-S-NH2 in DMSO.

  • Add the DBCO-CONH-S-S-NH2 solution to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature.[5]

  • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.[5]

  • Characterize the DBCO-nanoparticles using DLS.[5]

Part C: Click Chemistry Reaction

  • Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).

  • Add the azide-modified targeting ligand.

  • Incubate for 4-12 hours at room temperature.[5]

  • Purify the final conjugated nanoparticles by centrifugation.

  • Characterize the final product using DLS and other relevant techniques.

Data Presentation

The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.

Table 1: Characterization of Functionalized Gold Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-AuNPs50.2 ± 2.10.21 ± 0.03+25.4 ± 1.8
DBCO-AuNPs55.8 ± 2.50.23 ± 0.04+18.1 ± 2.2
Ligand-S-S-CON-DBCO-AuNPs65.3 ± 3.00.25 ± 0.05+5.7 ± 1.5

Table 2: Characterization of Functionalized Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Liposomes120.5 ± 5.50.15 ± 0.02+30.8 ± 2.9
DBCO-Liposomes124.1 ± 6.10.16 ± 0.03+22.5 ± 3.1
Ligand-S-S-CON-DBCO-Liposomes135.7 ± 7.20.18 ± 0.04+10.2 ± 2.7

Table 3: Characterization of Functionalized Polymeric Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
COOH-PLGA Nanoparticles210.7 ± 8.90.19 ± 0.05-35.2 ± 3.4[5]
DBCO-PLGA Nanoparticles218.4 ± 9.20.20 ± 0.06-28.9 ± 3.8
Ligand-S-S-CON-DBCO-PLGA NPs230.1 ± 10.50.22 ± 0.07-15.6 ± 3.1

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound and subsequent conjugation of a targeting ligand.

G cluster_0 Part A: Nanoparticle Functionalization with DBCO-Linker cluster_1 Part B: Ligand Conjugation via Click Chemistry NP_amine Amine-Functionalized Nanoparticle Reaction1 Amine-NHS Ester Coupling NP_amine->Reaction1 DBCO_linker This compound DBCO_linker->Reaction1 DBCO_NP DBCO-Functionalized Nanoparticle Reaction1->DBCO_NP Purification1 Purification (e.g., Centrifugation, Dialysis) DBCO_NP->Purification1 Purified_DBCO_NP Purified DBCO-NP Purification1->Purified_DBCO_NP Reaction2 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Purified_DBCO_NP->Reaction2 Azide_ligand Azide-Modified Targeting Ligand Azide_ligand->Reaction2 Final_conjugate Ligand-Conjugated Nanoparticle Reaction2->Final_conjugate Purification2 Final Purification Final_conjugate->Purification2

Caption: Workflow for nanoparticle surface modification and ligand conjugation.

Intracellular Cleavage and Drug Release Pathway

The following diagram illustrates the proposed signaling pathway for the intracellular cleavage of the disulfide bond and subsequent release of the conjugated molecule.

G cluster_0 Extracellular Environment cluster_1 Intracellular Environment (Reducing) NP_conjugate Ligand-NP Conjugate (Stable Disulfide Bond) Cell_membrane Target Cell Membrane NP_conjugate->Cell_membrane Targeting & Binding Internalization Endocytosis Cell_membrane->Internalization Endosome Endosome Internalization->Endosome Cytoplasm Cytoplasm (High Glutathione) Endosome->Cytoplasm Endosomal Escape Cleavage Disulfide Bond Cleavage Cytoplasm->Cleavage Released_drug Released Drug/ Molecule Cleavage->Released_drug NP_carrier Nanoparticle Carrier Cleavage->NP_carrier

Caption: Pathway for intracellular disulfide cleavage and payload release.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins using DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in complex biological systems. The DBCO-CONH-S-S-NHS ester is a versatile, cleavable linker that facilitates the two-step labeling of proteins. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, a disulfide bond that can be cleaved under reducing conditions, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-modified fluorescent probes.[1][2][3] This two-step approach offers precise control over the labeling process and the ability to release the fluorescent tag, which is particularly advantageous for applications such as studying protein trafficking, antibody-drug conjugate (ADC) development, and pull-down assays.[4]

This document provides detailed protocols for protein labeling using this compound, quantitative data for optimizing labeling and cleavage reactions, and a representative signaling pathway where this technology can be applied.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
ParameterRecommended ValueNotes
Protein Buffer Amine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris, glycine) will compete with the NHS ester reaction.
pH 7.2 - 8.5Optimal for NHS ester reaction with primary amines.[5]
Molar Excess of this compound to Protein 5 - 20 foldThe optimal ratio depends on the protein and desired degree of labeling and should be determined empirically.[3][6]
Reaction Temperature Room temperature or 4°C
Incubation Time 30 minutes - 2 hoursLonger incubation times may be required at 4°C.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineTo stop the reaction by consuming unreacted NHS esters.
Table 2: Conditions for Disulfide Bond Cleavage
Reducing AgentConcentrationIncubation TimeTemperatureNotes
Dithiothreitol (DTT)10 - 50 mM15 - 30 minutesRoom temperatureA strong reducing agent.
Tris(2-carboxyethyl)phosphine (TCEP)10 - 20 mM10 - 20 minutesRoom temperatureOdorless and more stable than DTT.
2-Mercaptoethanol (β-ME)20 - 100 mM30 - 60 minutesRoom temperatureHas a strong odor.
Sodium 2-mercaptoethanesulfonate (MESNA)100 mM30 minutes37°CA cell-impermeant reducing agent, ideal for cleaving labels from surface-exposed proteins.[7]
Table 3: Quantitative Parameters for Labeled Protein Characterization
ParameterMethodFormula/ValueReference
Molar Extinction Coefficient of DBCO UV-Vis Spectroscopy (at ~309 nm)ε ≈ 12,000 M⁻¹cm⁻¹[3]
Correction Factor for DBCO at 280 nm UV-Vis Spectroscopy~1.089[3]
Degree of Labeling (DOL) UV-Vis SpectroscopyDOL = (A_max_dye * ε_protein) / [(A_280 - A_max_dye * CF_280_dye) * ε_dye]

Experimental Protocols

Protocol 1: Two-Step Fluorescent Labeling of a Protein

This protocol describes the initial reaction of the protein with this compound, followed by the copper-free click chemistry reaction with an azide-functionalized fluorescent dye.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Azide-functionalized fluorescent dye

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification

Procedure:

Step 1: Protein Reaction with this compound

  • Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.0.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and quenching reagent using a size-exclusion chromatography column or by dialysis against the desired buffer.

Step 2: Copper-Free Click Chemistry Reaction

  • Prepare Azide-Fluorophore Stock Solution: Dissolve the azide-functionalized fluorescent dye in DMSO or water to a concentration of 1-5 mM.

  • Reaction: Add a 1.5 to 3-fold molar excess of the azide-fluorophore stock solution to the purified DBCO-labeled protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Final Purification: Purify the fluorescently labeled protein from the unreacted azide-fluorophore using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the fluorescent label from the protein.

Materials:

  • Fluorescently labeled protein conjugate

  • Reducing agent (e.g., DTT, TCEP)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Labeled Protein: Dilute the fluorescently labeled protein to the desired concentration in the reaction buffer.

  • Prepare Reducing Agent Solution: Prepare a stock solution of the chosen reducing agent (e.g., 1 M DTT).

  • Cleavage Reaction: Add the reducing agent to the labeled protein solution to the desired final concentration (e.g., 20 mM DTT).

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature.

  • Analysis: The cleavage can be confirmed by various methods, such as SDS-PAGE with fluorescence scanning (the fluorescent signal will shift from the protein band to a lower molecular weight species) or by size-exclusion chromatography.

Mandatory Visualization

Experimental Workflow

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Fluorescent Labeling cluster_2 Step 3: Optional Cleavage Protein Protein (in amine-free buffer) Reaction1 Incubate (RT, 30-60 min) Protein->Reaction1 DBCO_Linker This compound (dissolved in DMSO) DBCO_Linker->Reaction1 Quench1 Quench (Tris or Glycine) Reaction1->Quench1 Purify1 Purification (SEC or Dialysis) Quench1->Purify1 DBCO_Protein DBCO-labeled Protein Purify1->DBCO_Protein Reaction2 Click Chemistry (RT, 1-4 h) DBCO_Protein->Reaction2 Azide_Dye Azide-Fluorophore Azide_Dye->Reaction2 Purify2 Purification (SEC or Dialysis) Reaction2->Purify2 Labeled_Protein Fluorescently Labeled Protein Purify2->Labeled_Protein Cleavage Cleavage Reaction (RT, 15-30 min) Labeled_Protein->Cleavage Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleavage Cleaved_Products Cleaved Protein + Released Fluorophore Cleavage->Cleaved_Products

Caption: Workflow for fluorescent protein labeling.

Signaling Pathway Application: HER2 Signaling in Cancer and ADC Action

The use of this compound is highly relevant in the development of Antibody-Drug Conjugates (ADCs). For instance, an antibody targeting the HER2 receptor, commonly overexpressed in breast cancer, can be labeled with a cytotoxic drug using this cleavable linker.

G cluster_0 Cell Exterior cluster_1 Cell Interior ADC HER2-Antibody-Drug Conjugate HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Disulfide Cleavage (Reducing Environment) Lysosome->Cleavage Drug Released Cytotoxic Drug Cleavage->Drug Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: HER2-targeted ADC mechanism of action.

References

Application Notes and Protocols: Optimizing Reaction Time and Temperature for DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and optimized protocols for the use of DBCO-CONH-S-S-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation and targeted drug delivery. This crosslinker contains a DBCO (Dibenzocyclooctyne) moiety for copper-free click chemistry, a cleavable disulfide bond for triggered release in a reducing environment, and an NHS (N-Hydroxysuccinimide) ester for covalent conjugation to primary amines. The following sections offer a comprehensive guide to optimizing the reaction parameters, specifically time and temperature, for both the initial amine conjugation and the subsequent disulfide bond cleavage, ensuring high efficiency and reproducibility in your experimental workflows.

Introduction

The this compound is a versatile tool for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs).[1][2][3] Its unique architecture allows for the stable linkage of a payload to a targeting moiety, such as an antibody, under physiological conditions. The disulfide bond within the linker is designed to be stable in the extracellular environment but is susceptible to cleavage by reducing agents like glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cells.[4][5][6][7] This differential in GSH levels enables the targeted release of therapeutic agents within the cytosol of target cells.[4][8]

Optimizing the reaction conditions for both the conjugation and cleavage steps is critical for the successful application of this linker. Factors such as temperature, reaction time, pH, and reagent concentrations can significantly impact the yield, stability, and functionality of the final conjugate. These application notes provide experimentally derived guidelines and protocols to streamline the optimization process.

Chemical Reaction Pathway

The overall process involves two key chemical reactions: the acylation of a primary amine by the NHS ester and the subsequent reduction of the disulfide bond to release the conjugated molecule.

Reaction_Pathway DBCO_Linker DBCO-CONH-S-S-NHS Conjugate DBCO-CONH-S-S-CO-Biomolecule DBCO_Linker->Conjugate Amine Acylation (pH 7-9) Biomolecule Biomolecule-NH2 (e.g., Antibody) Biomolecule->Conjugate Cleaved_Linker DBCO-CONH-SH Conjugate->Cleaved_Linker Disulfide Reduction Released_Biomolecule HS-CO-Biomolecule Conjugate->Released_Biomolecule Reducing_Agent Reducing Agent (e.g., DTT, TCEP, GSH) Reducing_Agent->Cleaved_Linker Reducing_Agent->Released_Biomolecule

Caption: Chemical pathway of this compound conjugation and cleavage.

Optimization of DBCO-NHS Ester Conjugation

The reaction between the NHS ester and a primary amine is a critical step in forming a stable amide bond.[9] The efficiency of this reaction is influenced by temperature, time, pH, and the molar ratio of reactants.

Data Summary: DBCO-NHS Ester Reaction Conditions
ParameterRecommended RangeNotes
Temperature 4°C to 37°C[10][11]Room temperature (~25°C) is often sufficient.[10] Use 4°C for sensitive biomolecules to minimize degradation, though this may require longer incubation.[10][11] 37°C can be used to accelerate the reaction.[10]
Reaction Time 30 minutes to 12 hours[10][11]Shorter times (30 min - 2 hours) are often sufficient at room temperature.[11][12] Overnight incubation (12+ hours) is recommended at 4°C for higher efficiency.[10]
pH 6.0 - 9.0[10][11]The reaction is favored at a slightly basic pH (7.2-8.5).[9]
Molar Excess of DBCO-NHS Ester 10 to 50-fold[10][11]For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point.[11] For lower concentrations, a 20 to 50-fold excess may be necessary.[11]
Recommended Buffers PBS, HEPES, Borate, Carbonate[10][11]Avoid buffers containing primary amines (e.g., Tris, Glycine) or azides.[10][11]
Experimental Protocol: Optimization of DBCO-NHS Ester Conjugation

This protocol provides a framework for determining the optimal reaction time and temperature for conjugating this compound to an amine-containing biomolecule.

Conjugation_Workflow Start Start: Prepare Biomolecule and Reagents Setup_Reactions Set up Parallel Reactions (Varying Time and Temperature) Start->Setup_Reactions Incubate Incubate Reactions Setup_Reactions->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Conjugation Efficiency (e.g., SDS-PAGE, Mass Spec) Purify->Analyze End Determine Optimal Conditions Analyze->End Cleavage_Workflow Start Start: Prepare DBCO-Conjugate Setup_Reactions Set up Parallel Reactions (Varying Reducing Agent, Time, Temp) Start->Setup_Reactions Incubate Incubate Reactions Setup_Reactions->Incubate Stop_Reaction Stop Reaction (Optional) (e.g., NEM for DTT/GSH) Incubate->Stop_Reaction Analyze Analyze Cleavage Efficiency (e.g., HPLC, SDS-PAGE) Stop_Reaction->Analyze End Determine Optimal Conditions Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DBCO-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield reactions and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield is significantly lower than expected. What are the primary causes?

Low conjugation yield can stem from several factors, often related to reagent integrity, reaction conditions, or inherent molecular properties. The most common culprits include:

  • Hydrolysis of DBCO-NHS Ester: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous environments, especially at basic pH. This is a primary competing reaction that renders the DBCO-NHS ester inactive.[1][2][3][4]

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient within a pH range of 7.2 to 8.0.[2][5] A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][4]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the DBCO-NHS ester, leading to reduced conjugation efficiency.[1][3]

  • Poor Reagent Quality or Degradation: Improper storage of DBCO-NHS esters, which are sensitive to moisture and light, can lead to degradation and loss of reactivity.[1][2] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF.[2][3][5]

  • Steric Hindrance: The physical bulk of molecules near the reaction sites on either the DBCO-NHS ester or the target molecule can prevent them from coming close enough to react efficiently.[1]

  • Hydrophobicity and Aggregation: The DBCO group is inherently hydrophobic. Attaching too many DBCO molecules to a protein can induce aggregation and precipitation, which removes the protein from the reaction and lowers the yield of soluble conjugate.[1][6]

Q2: How can I minimize the hydrolysis of my DBCO-NHS ester?

Minimizing hydrolysis is crucial for a successful conjugation. Here are key strategies:

  • Fresh Reagent Preparation: Always prepare stock solutions of DBCO-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[2][3][5]

  • Optimal pH Control: Maintain the reaction pH between 7.2 and 8.0.[2][5]

  • Reaction Time: While longer incubation can sometimes improve efficiency, excessively long reaction times in aqueous buffer can lead to significant hydrolysis.[7] Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.[1][8]

  • Reagent Concentration: Using higher concentrations of reactants can favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[3]

Q3: What are the ideal buffer conditions for the conjugation reaction?

The choice of buffer is critical for optimal results.

  • Amine-Free Buffers: Use buffers that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers.[1][3][5]

  • Avoid Azides: Buffers should not contain sodium azide (B81097), as the azide group can react with the DBCO moiety.[1][3][7]

  • pH Range: Ensure the buffer pH is maintained between 7.2 and 8.0 for efficient reaction with primary amines.[2][5]

Q4: I suspect my protein is precipitating during the reaction. What can I do?

Protein precipitation is a common issue due to the hydrophobicity of the DBCO group.[1][6]

  • Optimize Molar Ratio: Reduce the molar excess of the DBCO-NHS ester to decrease the degree of labeling and subsequent hydrophobicity.[6]

  • Use PEGylated DBCO Reagents: Incorporating a polyethylene (B3416737) glycol (PEG) linker between the DBCO and NHS ester increases the reagent's hydrophilicity and can reduce aggregation of the conjugated protein.[1][6]

  • Control DMSO Concentration: If using DMSO to dissolve the DBCO-NHS ester, keep the final concentration in the reaction mixture below 15-20% to avoid protein precipitation.[1][9]

  • Protein Concentration: Ensure your protein concentration is appropriate (e.g., 1-5 mg/mL).[1][5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during DBCO-NHS ester conjugation.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended Range/ConditionRationale
pH 7.2 - 8.0Balances amine reactivity and NHS ester stability.[2]
Buffer Composition Amine-free (e.g., PBS, HEPES)Prevents competition for the NHS ester.[1][3]
DBCO-NHS Ester Molar Excess 5 to 20-fold over the proteinA starting point for optimization; lower ratios can reduce aggregation.[1][10]
Reaction Temperature Room Temperature or 4°CRoom temperature is faster, while 4°C can improve stability for sensitive proteins.[8]
Reaction Time 30 - 120 minutesSufficient for conjugation without excessive hydrolysis.[1][8]
Quenching Agent 50-100 mM Tris or GlycineStops the reaction by consuming unreacted NHS esters.[1][5]
Troubleshooting Workflow

If you are experiencing low conjugation yield, follow this workflow to identify the potential cause.

TroubleshootingWorkflow start Low Conjugation Yield check_reagents 1. Check Reagents start->check_reagents reagent_hydrolyzed Is DBCO-NHS ester old or improperly stored? check_reagents->reagent_hydrolyzed check_conditions 2. Verify Reaction Conditions ph_issue Is the reaction pH outside the 7.2-8.0 range? check_conditions->ph_issue check_purification 3. Evaluate Purification low_recovery Is there low recovery of the conjugated protein? check_purification->low_recovery fresh_reagent Use fresh DBCO-NHS ester. Prepare stock solution in anhydrous DMSO/DMF just before use. reagent_hydrolyzed->fresh_reagent Yes buffer_issue Does the buffer contain primary amines (Tris, glycine) or azides? reagent_hydrolyzed->buffer_issue No buffer_issue->check_conditions No change_buffer Use an amine-free, azide-free buffer (e.g., PBS, HEPES). buffer_issue->change_buffer Yes adjust_ph Adjust pH to 7.2-8.0. ph_issue->adjust_ph Yes ratio_issue Is there evidence of precipitation (hydrophobicity)? ph_issue->ratio_issue No ratio_issue->check_purification No optimize_ratio Optimize molar ratio (try lower excess of DBCO). Consider using a PEGylated DBCO reagent. ratio_issue->optimize_ratio Yes optimize_purification Optimize purification method (e.g., check SEC column type, adjust buffer). low_recovery->optimize_purification Yes unreacted_dbco Is unreacted DBCO-NHS ester still present? low_recovery->unreacted_dbco No improve_removal Improve removal of excess reagent (e.g., desalting column, dialysis). unreacted_dbco->improve_removal Yes

Troubleshooting workflow for low DBCO-NHS ester conjugation yield.

Experimental Protocols

General Protocol for DBCO-NHS Ester Conjugation to a Protein

This protocol provides a general guideline. Optimal conditions, especially the molar excess of the DBCO reagent, should be determined empirically for each specific protein.

  • Reagent Preparation:

    • Dissolve the protein (e.g., an antibody) in an amine-free buffer such as PBS at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[5]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[1][5]

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. A 10 to 20-fold molar excess is a common starting point for antibodies.[1][10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[1][8]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][5]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[5]

  • Purification:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column, size-exclusion chromatography (SEC), or dialysis.

Chemical Reaction Pathway

The DBCO-NHS ester conjugation is a two-step process. First, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond. This is followed by the strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule.

ConjugationPathway cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) dbco_nhs DBCO-NHS Ester dbco_protein DBCO-Protein Conjugate dbco_nhs->dbco_protein + Protein-NH2 (pH 7.2-8.0) protein_nh2 Protein-NH2 protein_nh2->dbco_protein final_conjugate Final Conjugate dbco_protein->final_conjugate + Azide-Molecule azide_molecule Azide-Molecule azide_molecule->final_conjugate

DBCO-NHS ester conjugation and subsequent SPAAC reaction pathway.

References

optimizing buffer conditions for DBCO-CONH-S-S-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DBCO-CONH-S-S-NHS Ester Reactions

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions and successfully perform conjugation reactions using DBCO-CONH-S-S-NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for conjugating an NHS ester to a primary amine on a protein is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically 7.2 to 8.5 .[2][3]

  • Below pH 7.2: Most primary amines (like the side chain of lysine) are protonated (-NH3+), making them non-nucleophilic and significantly slowing the reaction rate.[1][3]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, where water molecules attack and consume the ester before it can react with the protein.[1][3] This competing hydrolysis reaction reduces conjugation efficiency.[2][4]

For many applications, a pH of 8.3-8.5 is considered optimal to ensure primary amines are sufficiently deprotonated for reaction without causing rapid hydrolysis of the linker.[5][6]

Q2: Which buffers should I use for my conjugation reaction, and which should I avoid?

The choice of buffer is critical for a successful conjugation.

Recommended Buffers: Use non-amine-containing buffers to avoid competition with the target molecule.[7] Good choices include:

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4[8]

  • HEPES, pH 7-8[2][8]

  • Sodium Bicarbonate, pH 8.3-8.5[5][6]

  • Borate, pH 8.0-8.5[2][8]

Buffers to Avoid: Buffers containing primary amines are incompatible as they directly compete with the target protein for reaction with the NHS ester, significantly lowering labeling efficiency.[2][3][7] Avoid buffers such as:

  • Tris (tris(hydroxymethyl)aminomethane)[2][3]

  • Glycine[2][3]

Additionally, avoid buffers containing sodium azide (B81097), as the azide group can react with the DBCO portion of the linker.[8]

Q3: How does temperature affect the NHS ester reaction?

Reactions are typically performed between 4°C and room temperature (20-25°C).[2][3]

  • Room Temperature (20-25°C): Allows for shorter reaction times, typically 30 minutes to 4 hours.[2][6][7]

  • 4°C (On Ice): Slows down the rate of both the conjugation and the competing hydrolysis reaction.[9] This is beneficial for very sensitive proteins or when trying to minimize hydrolysis, but it requires a longer incubation time (e.g., 2 hours to overnight).[3][6]

Q4: What is the stability of the DBCO-NHS ester in aqueous buffer?

The NHS ester moiety is susceptible to hydrolysis in aqueous solutions.[8] The rate of this hydrolysis is highly pH-dependent.[2][4] Higher pH leads to a significantly shorter half-life for the reactive ester.[1]

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[2][4]
8.64°C10 minutes[2][4]

Due to this instability, it is critical to prepare stock solutions of the DBCO-NHS ester in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation.[7][8] Do not store NHS esters in aqueous solutions.[7][10]

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

Potential Cause Recommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal 7.2-8.5 range using a calibrated pH meter.[3] An ideal starting point is often pH 8.3.[6]
Competing Amines in Buffer Ensure the buffer is free of primary amines like Tris or glycine.[2][5] If necessary, perform a buffer exchange on your protein sample into a recommended buffer (e.g., PBS) before the reaction.[7]
Hydrolyzed/Inactive NHS Ester NHS esters are moisture-sensitive.[8] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused reconstituted reagent.[7][10]
Insufficient Molar Excess The concentration of the NHS ester relative to the protein can be too low. Increase the molar excess of the DBCO-NHS ester. A common starting point is a 10- to 20-fold molar excess.[5][11] For dilute protein solutions (< 5 mg/mL), a 20- to 50-fold excess may be required.[8]
Low Protein Concentration Low protein concentrations can reduce reaction efficiency as the competing hydrolysis reaction becomes more dominant.[2][3] If possible, concentrate the protein to at least 1-2 mg/mL.[3][5]
Inaccessible Amines on Protein The primary amines (lysine residues) on your protein may be buried within its structure and unavailable for reaction. Assess the accessibility of lysine (B10760008) residues if you have structural information.[3]

Problem 2: Protein Precipitation or Aggregation During/After Reaction

Potential Cause Recommended Solution
High Hydrophobicity of DBCO The DBCO group is hydrophobic. Attaching too many DBCO linkers can increase the overall hydrophobicity of the protein, leading to aggregation.[12]
Excessive Molar Ratio Using a very high molar excess of the DBCO-NHS ester can lead to over-labeling and precipitation.[12] Studies have shown that molar ratios above 5-10 moles of DBCO per mole of antibody can cause precipitation.[12][13][14] Try reducing the molar excess of the linker.
High Protein Concentration Very high protein concentrations can increase the likelihood of aggregation.[12] If precipitation occurs, try reducing the protein concentration.[12]
Suboptimal Buffer Conditions The reaction buffer itself may not be optimal for your specific protein's stability. Ensure the protein is stable in the chosen conjugation buffer before adding the DBCO reagent.[12]
Solvent Carryover The final concentration of organic solvent (DMSO/DMF) from the linker stock solution should generally not exceed 10% of the total reaction volume.[7]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general guideline. Optimization is recommended for each specific protein and linker.

1. Reagent Preparation

  • Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) at a concentration of 1-10 mg/mL.[5][6] If the buffer contains amines, perform a buffer exchange using a desalting column or dialysis.[7]

  • DBCO-Linker Stock Solution: Allow the vial of this compound to warm to room temperature before opening.[7] Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[7][11]

2. Conjugation Reaction

  • Add the calculated amount of the 10 mM DBCO-linker stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[5]

  • Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume.[7]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][6]

3. Quench Reaction (Optional but Recommended)

  • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 20-100 mM.[8][11][15]

  • Incubate for 15-30 minutes at room temperature.[15]

4. Purification

  • Remove unreacted DBCO-linker and byproducts using a desalting column (e.g., Zeba™ Spin), dialysis, or size-exclusion chromatography.[14][16]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_desired Desired Reaction (Amidation) cluster_competing Competing Reaction (Hydrolysis) Protein_NH2 Protein-NH₂ (Primary Amine) DBCO_NHS DBCO-Linker-NHS Protein_NH2->DBCO_NHS Conjugate DBCO-Linker-CO-NH-Protein (Stable Amide Bond) DBCO_NHS->Conjugate + NHS_byproduct NHS Conjugate->NHS_byproduct + DBCO_NHS_hydro DBCO-Linker-NHS Hydrolyzed DBCO-Linker-COOH (Inactive) DBCO_NHS_hydro->Hydrolyzed + H2O H₂O (Water) H2O->DBCO_NHS_hydro NHS_byproduct2 NHS Hydrolyzed->NHS_byproduct2 +

Caption: Desired amidation vs. competing hydrolysis in NHS ester reactions.

Experimental Workflow

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein react 3. Mix & Incubate (1-4h at RT or overnight at 4°C) prep_protein->react prep_linker 2. Prepare DBCO-NHS Ester (10 mM in anhydrous DMSO/DMF) prep_linker->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Desalting Column / Dialysis) quench->purify analyze 6. Analyze & Store (Characterize DOL, store appropriately) purify->analyze end End analyze->end

Caption: Step-by-step workflow for protein conjugation with DBCO-NHS ester.

Troubleshooting Logic for Low Efficiency

Troubleshooting_Low_Efficiency start Low Conjugation Efficiency Observed check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Action: Buffer exchange protein into PBS. check_buffer->solution_buffer No check_reagent Was NHS ester prepared fresh in anhydrous solvent? check_ph->check_reagent Yes solution_ph Action: Adjust pH of buffer. check_ph->solution_ph No check_ratio Is molar ratio sufficient (e.g., 10-20x)? check_reagent->check_ratio Yes solution_reagent Action: Use fresh reagent and anhydrous solvent. check_reagent->solution_reagent No solution_ratio Action: Increase molar excess of DBCO-NHS ester. check_ratio->solution_ratio No success Problem Resolved check_ratio->success Yes solution_buffer->success solution_ph->success solution_reagent->success solution_ratio->success

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Reducing Non-Specific Binding of DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) when using Dibenzocyclooctyne (DBCO) linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with DBCO linkers?

A1: Non-specific binding (NSB) of DBCO linkers is a multifactorial issue stemming from undesirable interactions between the linker-conjugate and various surfaces or biomolecules in your assay. The primary causes include:

  • Hydrophobic Interactions : The dibenzocyclooctyne (DBCO) group itself is inherently hydrophobic.[1] This hydrophobicity can lead to non-specific adsorption onto hydrophobic patches on proteins, cell membranes, or plastic surfaces (e.g., microplates).[1]

  • Ionic Interactions : Unwanted electrostatic interactions can occur between charged moieties on your DBCO-conjugate and oppositely charged surfaces or biomolecules.

  • Insufficient Blocking : In surface-based assays (e.g., ELISA, IHC), exposed areas on the solid phase that have not been adequately covered by a blocking agent provide sites for molecules to adhere non-specifically.[1]

  • Linker Aggregation : At high concentrations or in suboptimal buffer conditions, DBCO-conjugated molecules can form aggregates, which are prone to precipitating and sticking non-specifically to surfaces.[1]

  • PEG Linker Properties : While the polyethylene (B3416737) glycol (PEG) spacer is designed to be hydrophilic and reduce NSB, the ethylene (B1197577) glycol units can sometimes interact non-specifically with proteins and cell surfaces.[1]

Q2: How can I determine if I have a non-specific binding problem?

A2: The most critical step is to include proper negative controls in your experimental design. A negative control should mimic the experimental conditions as closely as possible but lack the specific target for your DBCO-conjugated molecule. For example:

  • Surface-Based Assays (ELISA, etc.) : Wells that are not coated with the target antigen but are otherwise treated identically to the experimental wells.

  • Cell-Based Assays : Cells that do not express the target receptor or have been pre-blocked with an unlabeled antibody against the target.

  • Western Blotting : A lane containing a lysate from a cell line known not to express the target protein.

A high signal in your negative control is a clear indicator of a non-specific binding issue.

Q3: Can the DBCO group react with molecules other than azides?

A3: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is highly specific. Under physiological conditions (pH and temperature), the DBCO group is exceptionally selective for azide (B81097) groups and does not react with other naturally occurring functional groups like amines or hydroxyls. This bioorthogonality is a key advantage of copper-free click chemistry.[1]

Troubleshooting Guides

This section addresses common problems encountered during experiments using DBCO linkers and provides actionable solutions.

Problem: I'm observing a high background signal in my fluorescence microscopy/flow cytometry experiment.

  • Potential Cause 1: Hydrophobic binding of the DBCO-fluorophore conjugate.

    • Solution: Add a non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, to your washing buffers. These detergents help disrupt non-specific hydrophobic interactions.[1][2] Increase the number and duration of washing steps to more effectively remove unbound conjugates.

  • Potential Cause 2: Insufficient blocking.

    • Solution: Increase the concentration of your blocking agent (e.g., 1-5% BSA) and/or extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] Ensure the blocking buffer covers the entire surface.

  • Potential Cause 3: Aggregation of the DBCO-conjugate.

    • Solution: Before use, filter your DBCO-conjugate solution through a 0.22 µm spin filter to remove any pre-existing aggregates.[1] Consider using DBCO reagents with integrated hydrophilic PEG linkers to improve solubility and reduce aggregation.[3]

Problem: My negative controls in my ELISA/Western Blot show a strong signal.

  • Potential Cause 1: Ineffective blocking agent.

    • Solution: The choice of blocking agent is critical and can be application-dependent. If you are using Bovine Serum Albumin (BSA) and seeing high background, consider switching to non-fat dry milk, casein, or a commercially available synthetic blocking buffer.[4] It is essential to test a panel of blocking agents to find the optimal one for your specific system.

  • Potential Cause 2: Suboptimal buffer composition.

    • Solution: The composition of your washing and incubation buffers can significantly impact NSB.

      • Increase Salt Concentration: Adding NaCl (e.g., up to 0.5 M) can help to disrupt non-specific ionic interactions.

      • Adjust pH: The pH of your buffers can influence the charge of your conjugate and the surface. Empirically test a range of pH values (e.g., 6.0-8.0) to find the one that minimizes NSB.[2]

      • Add Detergent: Incorporate a non-ionic detergent like Tween-20 (0.05%) in your wash buffers.[1]

  • Potential Cause 3: Cross-reactivity of detection reagents.

    • Solution: If using a secondary antibody for detection, ensure it is not cross-reacting with the blocking agent. For example, some anti-bovine secondary antibodies can react with BSA or milk proteins.[5] Consider using a blocking agent from a different species than your primary or secondary antibodies. Fish gelatin can be a good alternative in such cases.[4]

Data Presentation

The following tables provide data to guide the optimization of your experimental conditions. Disclaimer: The quantitative data presented below is primarily derived from studies on general immunoassays (ELISA, Western Blot). While the principles are highly relevant, the optimal conditions for DBCO linker applications should be empirically determined.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationRecommended UseAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)General purpose, compatible with most detection systems.Well-characterized, highly soluble.Can contain contaminating IgGs; not ideal for biotin-avidin systems due to endogenous biotin.[4]
Non-fat Dry Milk 3-5% (w/v)Western Blots, ELISAs.Inexpensive and effective.Contains phosphoproteins (not suitable for phospho-specific antibody detection) and biotin.[4] Can sometimes mask certain epitopes.
Casein 1% (w/v)ELISAs, Western Blots.Can provide lower backgrounds than BSA or milk; good for biotin-avidin systems.[4]Can mask some epitopes; solubility can be an issue.
Normal Serum 5-10% (v/v)Immunohistochemistry (IHC).Very effective at reducing background from secondary antibodies.Must be from the same species as the secondary antibody host to avoid cross-reactivity.[6]
Fish Gelatin 0.1-1% (w/v)General purpose.Less likely to cross-react with mammalian antibodies.[4]May not be as effective as other blockers in all situations.
Commercial/Synthetic Blockers VariesAll applications.Protein-free options available, highly consistent lot-to-lot.More expensive.

Table 2: Effect of Buffer Additives on Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.05-0.1% (v/v)Disrupts hydrophobic interactions.[1][2]
Salts (e.g., NaCl) 150 mM - 500 mMMasks electrostatic interactions.[2]
Stabilizing Osmolytes (e.g., Glycerol, Sucrose) 5-20% (v/v)Promotes the native, folded state of proteins, reducing exposure of hydrophobic cores.[3]
Amino Acids (e.g., L-Arginine, Glycine) 50-500 mMCan increase protein solubility by interacting with charged and hydrophobic regions.[3]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for a Surface-Based Assay

This protocol provides a framework for systematically testing different blocking agents to minimize background signal.

  • Preparation of Blocking Buffers:

    • Prepare a panel of potential blocking buffers. For example:

      • Buffer A: 1% (w/v) BSA in PBS

      • Buffer B: 3% (w/v) BSA in PBS

      • Buffer C: 5% (w/v) Non-fat dry milk in TBS-T (TBS + 0.05% Tween-20)

      • Buffer D: 1% (w/v) Casein in TBS

      • Buffer E: A commercial blocking buffer of your choice.

  • Surface Coating:

    • Coat the wells of a microplate with your target molecule (e.g., antigen or antibody) according to your standard protocol.

    • Include a set of negative control wells that will not be coated with the target molecule but will receive the blocking buffer.

  • Washing:

    • Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of each prepared blocking buffer to a designated set of both coated and uncoated (negative control) wells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Repeat the washing step as in step 3.

  • Incubation with DBCO-conjugate:

    • Add your DBCO-conjugated detection molecule to all wells (including negative controls) at your standard working concentration.

    • Incubate according to your standard protocol.

  • Final Washes:

    • Perform a final series of 3-5 washes with the wash buffer.

  • Detection and Analysis:

    • Develop the signal and measure the output.

    • The optimal blocking buffer is the one that provides the highest signal-to-noise ratio (Signal in positive wells / Signal in negative control wells).

Protocol 2: Optimizing Wash Buffer to Reduce Non-Specific Binding

This protocol helps determine the best additive to include in your wash buffers.

  • Prepare Samples:

    • Prepare your experimental samples as per your standard protocol, including a negative control that lacks the specific target.

  • Initial Incubation:

    • Perform the incubation with your DBCO-conjugate under standard conditions.

  • Prepare Test Wash Buffers:

    • Prepare several variations of your standard wash buffer (e.g., PBS).

      • Buffer 1: Standard wash buffer (e.g., PBS + 0.05% Tween-20)

      • Buffer 2: Standard wash buffer + increased salt (e.g., 500 mM NaCl)

      • Buffer 3: Standard wash buffer with a different detergent (e.g., 0.1% Triton X-100)

      • Buffer 4: Standard wash buffer with adjusted pH (e.g., pH 8.0)

  • Washing Procedure:

    • Divide your samples (including negative controls) into groups.

    • Wash each group with one of the prepared test wash buffers. Perform at least 3 washes for 5 minutes each.

  • Analysis:

    • Analyze the samples using your standard detection method (e.g., fluorescence microscopy, flow cytometry, plate reader).

    • The most effective wash buffer is the one that results in the lowest signal in the negative control sample while maintaining a strong signal in the positive sample.

Visualizations

G Figure 1. Primary Causes of Non-Specific Binding (NSB) cluster_interactions Mechanisms of NSB DBCO DBCO-Conjugate Hydrophobic Hydrophobic Interactions DBCO->Hydrophobic DBCO moiety is hydrophobic Ionic Ionic Interactions DBCO->Ionic Charged residues on conjugate Aggregation Conjugate Aggregation DBCO->Aggregation High concentration/ Poor solubility Surface Assay Surface (e.g., Microplate, Cell) Hydrophobic->Surface Adsorption Ionic->Surface Binding Aggregation->Surface Precipitation/ Sticking Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for High Background Signal cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_conjugate Conjugate Quality Start High Background Signal Observed in Negative Control Check_Blocking Step 1: Evaluate Blocking Start->Check_Blocking Check_Washing Step 2: Optimize Washing Check_Blocking->Check_Washing Issue Persists Resolved Problem Resolved Check_Blocking->Resolved Resolved b1 Increase blocker concentration/time Check_Blocking->b1 Check_Conjugate Step 3: Assess Conjugate Quality Check_Washing->Check_Conjugate Issue Persists Check_Washing->Resolved Resolved w1 Increase number/duration of washes Check_Washing->w1 Check_Conjugate->Resolved Issue Persists? Consider linker modification (e.g., longer PEG) Check_Conjugate->Resolved Resolved c1 Filter conjugate (0.22 µm) Check_Conjugate->c1 b2 Test alternative blockers (Milk, Casein, Synthetic) b1->b2 w2 Add/increase detergent (Tween-20) w1->w2 w3 Increase salt concentration (NaCl) w2->w3 c2 Reduce conjugate concentration c1->c2 Decision_Tree Figure 3. Decision Tree for Selecting a Blocking Strategy Start Start: Design Experiment Assay_Type What is the assay type? Start->Assay_Type Phospho_Target Is the target a phosphoprotein? Assay_Type->Phospho_Target Surface-based (WB, ELISA) Add_Detergent Always include 0.05% Tween-20 in wash buffers Assay_Type->Add_Detergent Cell-based Biotin_System Is a biotin-avidin detection system used? Phospho_Target->Biotin_System No Use_BSA Use 1-5% BSA Phospho_Target->Use_BSA Yes Mammalian_Ab Are mammalian antibodies used? Biotin_System->Mammalian_Ab No Use_Casein Use 1% Casein Biotin_System->Use_Casein Yes Use_Milk Use 3-5% Non-fat Milk Mammalian_Ab->Use_Milk No Use_Fish_Gelatin Consider Fish Gelatin Mammalian_Ab->Use_Fish_Gelatin Yes

References

dealing with hydrolysis of DBCO-NHS ester in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the hydrolysis of DBCO-NHS ester in aqueous solutions during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is DBCO-NHS ester and what are its primary reactive groups?

DBCO-NHS ester is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two key reactive groups:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide (B81097) groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[2][3]

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[1]

Q2: What is hydrolysis in the context of DBCO-NHS ester and why is it a concern?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into an unreactive carboxylic acid.[1][4] This is a significant concern because it directly competes with the desired conjugation reaction with the primary amine on your biomolecule.[5][6] The hydrolyzed DBCO-carboxylic acid is no longer able to react with amines, which reduces the overall efficiency and yield of your desired DBCO-labeled molecule.[4]

Q3: What are the main factors that influence the rate of DBCO-NHS ester hydrolysis?

Several factors significantly impact the rate of NHS ester hydrolysis in aqueous solutions:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[4][5][7] Alkaline conditions accelerate the breakdown of the NHS ester.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][8][9]

  • Time: The longer the DBCO-NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[4]

  • Moisture: DBCO-NHS esters are moisture-sensitive, even in solid form.[1][10] Improper storage and handling can lead to premature hydrolysis.

Q4: What is the optimal pH for reacting DBCO-NHS ester with a biomolecule?

The optimal pH for NHS ester reactions is a balance between amine reactivity and NHS ester stability. The reaction is typically performed in a pH range of 7.2 to 8.5.[1][5] A pH of 8.3-8.5 is often cited as optimal for achieving a good balance between the rate of the amine reaction and the competing hydrolysis.[7][11]

Q5: Can I use buffers containing primary amines, like Tris or glycine (B1666218)?

No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][10] These buffers will compete with your target biomolecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of unwanted side products.[5] Tris or glycine can, however, be used to quench the reaction once it is complete.[5][10]

Q6: How should I prepare and store my DBCO-NHS ester?

Proper handling and storage are critical to maintaining the reactivity of DBCO-NHS ester:

  • Storage: Store the solid DBCO-NHS ester at -20°C or -80°C in a desiccated, dark environment.[1][2][12]

  • Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][10] Aqueous solutions of NHS esters should be used immediately.[7]

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.[10][13]

Troubleshooting Guide

This section addresses common problems encountered during the use of DBCO-NHS ester in aqueous solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or no conjugation of DBCO to the biomolecule Hydrolysis of DBCO-NHS ester: The reagent may have been compromised due to improper storage, handling, or reaction conditions.- Ensure proper storage of the solid reagent at -20°C or -80°C under desiccated conditions.[1] - Allow the vial to warm to room temperature before opening to prevent moisture condensation.[10] - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1] - Optimize the reaction pH to be within the 7.2-8.5 range.[5] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[5]
Incorrect buffer composition: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.[5][10]
Suboptimal reaction conditions: The concentration of reactants may be too low, or the reaction time may be insufficient.- Increase the concentration of the protein or the molar excess of the DBCO-NHS ester.[10][14] - Extend the reaction time. Reactions can be run for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[10][15]
Precipitation observed during the reaction Poor solubility of DBCO-NHS ester: The DBCO moiety is hydrophobic, and high concentrations can lead to precipitation in aqueous buffers.[1][16]- First, dissolve the DBCO-NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[10] - Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not denature the protein.[17] - Consider using a PEGylated version of DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) to improve aqueous solubility.[10]
Protein aggregation: The conjugation process itself can sometimes induce protein aggregation.- Optimize the protein concentration; sometimes a lower concentration can reduce aggregation.[18] - Screen different buffer conditions (e.g., varying salt concentration) to find one that enhances protein stability.[18]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following tables provide a summary of the half-life of NHS esters under different conditions.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-lifeReference
7.004-5 hours[5]
8.0Room Temperature210 minutes[19]
8.5Room Temperature180 minutes[19]
8.6410 minutes[5]
9.0Room Temperature125 minutes[19]

Table 2: Comparison of Amidation and Hydrolysis Rates at Different pH Values

pHAmidation Half-life (P3-NHS)Hydrolysis Half-life (P3-NHS)Reference
8.080 minutes210 minutes[19]
8.520 minutes180 minutes[19]
9.010 minutes125 minutes[19]

Data for P3-NHS, a porphyrin-NHS ester, is used as a representative example of the pH-dependent kinetics.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester

This protocol provides a general guideline for labeling a protein with primary amines.

  • Reagent Preparation:

    • Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.[17][18] Ensure the buffer is free from any primary amines like Tris or glycine.[10]

    • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10][18]

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[10][13]

    • Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 12 hours.[10][15]

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10][13]

    • Incubate for 15 minutes at room temperature to stop the reaction.[13]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[15][18]

Protocol 2: Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be monitored by measuring the increase in absorbance at 260-280 nm, as the N-hydroxysuccinimide byproduct absorbs in this range.[5][20]

  • Prepare a solution of the DBCO-NHS ester in the aqueous buffer of interest.

  • Immediately measure the initial absorbance at 260 nm using a spectrophotometer.

  • Incubate the solution under the desired conditions (e.g., specific pH and temperature).

  • Periodically measure the absorbance at 260 nm over time. An increase in absorbance indicates the hydrolysis of the NHS ester.

Visualizations

Hydrolysis_vs_Conjugation DBCO_NHS DBCO-NHS Ester (in aqueous buffer) Conjugated_Product DBCO-Biomolecule (Stable Amide Bond) DBCO_NHS->Conjugated_Product Desired Reaction Hydrolyzed_Product Hydrolyzed DBCO (Inactive Carboxylic Acid) DBCO_NHS->Hydrolyzed_Product Competing Hydrolysis Biomolecule Biomolecule (with Primary Amine) Biomolecule->Conjugated_Product Water H₂O Water->Hydrolyzed_Product

Caption: Competing reactions of DBCO-NHS ester in an aqueous solution.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_post 3. Post-Reaction Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add DBCO-NHS to Protein Solution Prep_Protein->Mix Prep_DBCO Prepare Fresh DBCO-NHS Ester Stock in Anhydrous DMSO/DMF Prep_DBCO->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Final_Product Purified DBCO-Protein Conjugate Purify->Final_Product

Caption: Experimental workflow for DBCO-NHS ester protein conjugation.

References

Technical Support Center: Enhancing SPAAC Reaction Efficiency with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Dibenzocyclooctyne (DBCO) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your SPAAC experiments with DBCO linkers in a question-and-answer format.

Q1: My SPAAC reaction is slow or the yield is low. What are the potential causes and how can I improve the reaction efficiency?

A1: Several factors can influence the kinetics and overall yield of SPAAC reactions. Below is a troubleshooting guide to enhance your reaction speed and efficiency.

  • Buffer Selection: While PBS is commonly used, other buffers can significantly impact reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[1][2] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3]

  • pH Level: Generally, higher pH values tend to increase SPAAC reaction rates.[1][2] However, this effect can be buffer-dependent, with HEPES buffer showing less pH-dependence.[1][2] It is crucial to select a pH that is also optimal for the stability of your biomolecules.

  • Temperature: Increasing the reaction temperature can accelerate the reaction.[1] Reactions are often performed at room temperature (25 °C) or 37 °C.[1][2] However, be mindful of the thermal stability of your biomolecules, as some proteins may precipitate at elevated temperatures.[1] For sensitive molecules, reactions can be performed at 4°C, though this may require a longer incubation time.[4][5]

  • Concentration of Reactants: The law of mass action applies; increasing the concentration of your DBCO and azide-containing molecules will lead to a faster reaction.[1][6] If solubility is a limiting factor, consider strategies to increase the local concentration of reactants. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule.[4]

  • Steric Hindrance: The molecular environment around the DBCO and azide (B81097) moieties can cause steric hindrance, slowing down the reaction.[1] If you are labeling a large biomolecule, the DBCO group might be partially buried, impeding its accessibility.[1]

  • Linker Choice (PEG Spacers): Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the DBCO group and the molecule of interest can significantly increase reaction rates.[1][2] The PEG spacer extends the DBCO group away from the surface of the biomolecule, reducing steric hindrance and improving accessibility.[1] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[2][7]

  • Solvent Effects: While SPAAC is valued for its biocompatibility in aqueous buffers, organic co-solvents can impact the reaction rate.[1] The use of solvents like DMSO should be carefully considered, as high concentrations (typically >10-15%) can lead to protein precipitation.[1][6] Some studies have noted that more aqueous solvent systems can lead to faster SPAAC reactions.[1]

Q2: I am observing non-specific labeling or unexpected side reactions. What could be the cause?

A2: While SPAAC is a highly specific bioorthogonal reaction, off-target reactions can occur under certain conditions.[8]

  • Reaction with Thiols: DBCO reagents have been reported to exhibit some reactivity towards free thiol groups, such as those in cysteine residues, although this is generally much slower than the reaction with azides.

  • Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the DBCO reagent, thereby reducing the efficiency of your intended reaction.[9] It is crucial to use azide-free buffers for your SPAAC experiments and for storing your DBCO-containing reagents.[9]

  • Hydrolysis of DBCO-NHS Esters: If you are using a DBCO-NHS ester to label a primary amine on a biomolecule, hydrolysis of the NHS ester is a competing reaction in aqueous buffers.[10][11] To minimize hydrolysis, prepare the DBCO-NHS ester solution immediately before use and add it to the protein solution promptly.[10]

Q3: How can I monitor the progress of my SPAAC reaction?

A3: The progress of a SPAAC reaction can be monitored by tracking the disappearance of the DBCO reactant, which has a characteristic UV absorbance at approximately 309-310 nm.[1][5] By taking measurements over time, you can determine the reaction kinetics.

Q4: My DBCO-labeled protein appears to have precipitated. What can I do?

A4: Precipitation can occur due to the hydrophobicity of the DBCO group or the use of organic co-solvents.

  • Solvent Concentration: If you are using an organic solvent like DMSO to dissolve your DBCO reagent, ensure the final concentration in the aqueous reaction buffer is low (typically <10%).[10]

  • Hydrophilic Linkers: The inclusion of a hydrophilic PEG spacer in the DBCO linker is designed to enhance solubility.[10] If aggregation persists, consider using a DBCO reagent with a longer, more hydrophilic PEG linker.[10]

Quantitative Data Summary

The following tables summarize key quantitative data to guide the optimization of your SPAAC reactions with DBCO linkers.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHTemperature (°C)ReactantsRate Constant (M⁻¹s⁻¹)
PBS725/37Sulfo-DBCO-amine + Azides0.32 - 0.85[2][3]
HEPES725/37Sulfo-DBCO-amine + Azides0.55 - 1.22[2][3]
DMEM7.425/37Sulfo-DBCO-amine + Azides0.59 - 0.97[2][3]
RPMI7.425/37Sulfo-DBCO-amine + Azides0.27 - 0.77[2][3]
Borate1025/37Sulfo-DBCO-amine + AzidesGenerally higher rates at higher pH[2]

Table 2: General Reaction Parameters for SPAAC with DBCO Linkers

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide)1.5:1 to 10:1[4]The more abundant or less critical component should be in excess.
Temperature4°C to 37°C[4][5]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time2 to 48 hours[4]Longer incubation times can improve yield, especially at lower temperatures or concentrations.
pH6.0 - 9.0[9]Optimal pH depends on the stability of the biomolecules.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in an azide-free buffer (e.g., PBS, HEPES) to a known concentration.

    • If the DBCO-linker is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution.[4]

  • Conjugation Reaction:

    • Add the DBCO-linker solution to the solution of the azide-modified biomolecule. A molar excess of 1.5 to 3 equivalents of the DBCO-conjugate to 1 equivalent of the azide-containing protein is recommended as a starting point.[4]

    • Ensure the final concentration of any organic solvent is low (typically <10%) to prevent precipitation of the biomolecule.[10]

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 4-12 hours.[4] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[4] Gentle agitation can improve reaction efficiency.[6]

  • Purification:

    • Remove excess, unreacted DBCO-linker from the conjugate using a suitable method such as size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns), dialysis, or HPLC.[4]

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy.

Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy

This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[1]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[1]

  • Data Analysis:

    • Plot the absorbance at 309 nm versus time to visualize the reaction progress. For kinetic analysis, the natural logarithm of the DBCO concentration (proportional to absorbance) can be plotted against time to determine the rate constant.[1]

Visualizations

SPAAC_Troubleshooting_Workflow start Low SPAAC Yield or Slow Reaction check_reagents Check Reagent Concentration & Ratio start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_biomolecule Assess Biomolecule Accessibility start->check_biomolecule optimize_conc Increase Concentration or Use Molar Excess check_reagents->optimize_conc Sub-optimal optimize_temp Increase Temperature (e.g., 25°C to 37°C) check_conditions->optimize_temp Low Temp optimize_buffer Change Buffer/pH (e.g., PBS to HEPES) check_conditions->optimize_buffer Buffer/pH add_linker Incorporate PEG Spacer in DBCO Linker check_biomolecule->add_linker Steric Hindrance success Improved Yield/ Reaction Rate optimize_conc->success optimize_temp->success optimize_buffer->success add_linker->success

Caption: A logical workflow for troubleshooting low yield or slow SPAAC reactions.

SPAAC_Reaction_Pathway dbco DBCO-functionalized Molecule A reaction_mix Mix in Aqueous Buffer dbco->reaction_mix azide Azide-functionalized Molecule B azide->reaction_mix incubation Incubate (Temp & Time) reaction_mix->incubation SPAAC Reaction product Stable Triazole-linked Conjugate (A-B) incubation->product purification Purification (e.g., SEC) product->purification final_product Purified Conjugate purification->final_product

Caption: A simplified experimental workflow for a typical SPAAC bioconjugation reaction.

References

Technical Support Center: Purification of DBCO-CONH-S-S-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-CONH-S-S-NHS ester conjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound conjugates.

Problem 1: Low Recovery of the Final Conjugate

  • Possible Cause 1: Aggregation and Precipitation. The dibenzocyclooctyne (DBCO) moiety is inherently hydrophobic, which can lead to aggregation and precipitation of the conjugated biomolecule, especially with a high degree of labeling.[1]

    • Solution:

      • Optimize Molar Ratio: Reduce the molar excess of the this compound during the conjugation reaction to decrease the number of DBCO groups per molecule. A molar excess of 5 to 10-fold is often a good starting point.[1][2]

      • Use PEGylated Reagents: Consider using a DBCO-NHS ester with a polyethylene (B3416737) glycol (PEG) linker to enhance the hydrophilicity of the conjugate and minimize aggregation.[1]

      • Optimize Buffer Conditions: Screen different buffer formulations, including pH and the addition of excipients, to find conditions that improve the solubility and stability of your conjugate.[1]

  • Possible Cause 2: Non-specific Binding. The conjugate may be binding to the purification matrix (e.g., chromatography resin, filtration membrane).[1]

    • Solution:

      • Screen Purification Materials: Test various size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes to identify materials with minimal non-specific binding for your specific conjugate.[1]

      • Adjust Buffer Composition: Modify the ionic strength or pH of the purification buffers to disrupt non-specific interactions.

  • Possible Cause 3: Premature Cleavage of the Disulfide Bond. The disulfide (-S-S-) bond is susceptible to reduction by free thiols.

    • Solution:

      • Avoid Reducing Agents: Ensure that all buffers and solutions used during purification are free of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME), unless cleavage is intended.[3]

Problem 2: Presence of Unreacted this compound in the Final Product

  • Possible Cause: Inefficient Purification Method. The chosen purification technique may not be suitable for effectively separating the small molecule DBCO reagent from the much larger biomolecule conjugate.[1]

    • Solution:

      • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size. The larger conjugate will elute first, while the smaller, unreacted DBCO reagent is retained and elutes later.[1]

      • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and the removal of small molecule impurities.[1]

      • Dialysis: A straightforward method for removing small, unreacted molecules.[1]

      • Spin Desalting Columns: Useful for rapid removal of excess unreacted DBCO-NHS ester, especially for smaller sample volumes.[1][4]

Problem 3: Hydrolysis of the NHS Ester Before Conjugation

  • Possible Cause: Moisture Sensitivity of the NHS Ester. N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in the presence of water, which renders them non-reactive towards primary amines.[5][6][7]

    • Solution:

      • Proper Handling and Storage: Allow the reagent vial to come to room temperature before opening to prevent moisture condensation.[6][7] Store the reagent under an inert atmosphere.

      • Use Anhydrous Solvents: Prepare stock solutions of the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][6]

      • Prompt Conjugation: Perform the conjugation reaction as soon as possible after preparing the stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the critical considerations before starting the conjugation reaction?

A1:

  • Buffer Selection: Use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the NHS ester.[6] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers at a pH of 7-9.[6][7]

  • Reagent Preparation: Always prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF.[4][6]

  • Analyte Purity: Ensure your target biomolecule is in a buffer free of interfering substances.

Q2: How can I determine the degree of labeling (DOL) of my conjugate?

A2: The number of DBCO molecules conjugated to your biomolecule can be determined using a few methods:

  • UV-Vis Spectrophotometry: The incorporation of the DBCO group can be quantified by measuring the absorbance of the purified conjugate.[7]

  • MALDI-TOF Mass Spectrometry: This technique can be used to analyze the mass shift upon conjugation, with the mass difference corresponding to the number of attached DBCO moieties.[8]

Q3: Which purification method is most suitable for my DBCO-conjugated biomolecule?

A3: The best method depends on the scale of your experiment and the properties of your conjugate.

  • For small-scale, rapid purification: Spin desalting columns are a good choice.[1][4]

  • For high-resolution separation: Size-exclusion chromatography (SEC) is ideal.[1]

  • For larger volumes and scalability: Tangential flow filtration (TFF) is highly effective.[1]

  • A simple, effective method: Dialysis is also a viable option.[1]

Q4: Can I store my purified this compound conjugate?

A4: While the conjugate can be stored, it's best to use it in the subsequent click reaction as soon as possible. The reactivity of the DBCO group may decrease over time due to oxidation. For short-term storage, -20°C is recommended.[1] Avoid buffers containing azides or thiols during storage.[7]

Q5: What is the purpose of the disulfide (-S-S-) bond in the linker?

A5: The disulfide bond serves as a cleavable linker.[3][9] It remains stable under normal physiological conditions but can be selectively cleaved by reducing agents like DTT, TCEP, or glutathione.[3][9] This feature is particularly useful in applications such as drug delivery, where the release of a payload is desired under specific reducing conditions, for example, inside a cell.

Data Summary

Table 1: Recommended Molar Excess of DBCO-NHS Ester for Protein Conjugation

Protein ConcentrationRecommended Molar Excess of DBCO-NHS EsterReference
≤ 5 mg/mL10-fold[6]
< 5 mg/mL20 to 50-fold[6][7]
General Recommendation5 to 20-fold[10]
Antibody Conjugation20 to 30-fold[11]

Note: The optimal molar excess should be determined empirically for each specific biomolecule and application.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a suitable concentration.

  • Prepare DBCO Reagent Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6][10]

  • Conjugation Reaction: Add the calculated volume of the DBCO reagent stock solution to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should ideally be below 20%.[10]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[4][10] Incubate for an additional 15 minutes at room temperature.[10]

  • Purification: Proceed immediately to purification to remove the unreacted DBCO reagent and by-products using a suitable method like SEC, TFF, dialysis, or a spin desalting column.[1]

Protocol 2: Purification of a DBCO-Conjugated Antibody using Size-Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate an SEC column (e.g., a desalting column or a chromatography column with an appropriate resin) with a suitable buffer such as PBS, pH 7.4.[1]

  • Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.[1]

  • Elution: Elute the sample with the equilibration buffer.[1] The DBCO-conjugated antibody, being larger, will elute in the earlier fractions (or the void volume for a desalting column), while the smaller, unreacted DBCO reagent and quenching agent will be retained and elute later.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.[1] Pool the fractions containing the purified conjugate.

  • Purity Assessment: Analyze the purity of the pooled fractions using SDS-PAGE and determine the degree of labeling.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis start Protein in Amine-Free Buffer mix Mix Protein and DBCO Reagent start->mix reagent Prepare fresh DBCO-SS-NHS stock in DMSO reagent->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench with Tris Buffer incubate->quench purify Purification Method (e.g., SEC, TFF, Dialysis) quench->purify Crude Conjugate collect Collect Fractions (Monitor A280) purify->collect pool Pool Fractions with Conjugate collect->pool analyze Purity (SDS-PAGE) DOL (UV-Vis) pool->analyze final_product Purified DBCO-Conjugate analyze->final_product

Caption: Workflow for DBCO-conjugation, purification, and analysis.

troubleshooting_logic start Low Conjugate Recovery? agg_precip Aggregation/ Precipitation? start->agg_precip Yes non_spec Non-specific Binding? start->non_spec No sol_agg Optimize Molar Ratio Use PEGylated DBCO Adjust Buffer agg_precip->sol_agg Yes sol_bind Screen Resins/ Membranes Adjust Buffer Ionic Strength non_spec->sol_bind Yes

Caption: Troubleshooting logic for low conjugate recovery.

References

Technical Support Center: Impact of Steric Hindrance on DBCO Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their DBCO conjugation reactions, with a special focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it impact DBCO conjugation?

A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In DBCO conjugation, if the DBCO and azide (B81097) groups are attached to large or complex biomolecules like antibodies, proteins, or nanoparticles, their size can physically prevent them from approaching each other. This blockage can lead to significantly reduced or no conjugation efficiency.[1] The structure of the molecules, the length and flexibility of the linker arm, and the specific site of conjugation are all contributing factors to the degree of steric hindrance.[1]

Q2: How can I overcome or minimize steric hindrance in my experiments?

A: The most effective strategy is to use a linker with a polyethylene (B3416737) glycol (PEG) spacer between the DBCO moiety and the molecule of interest.[1] PEG linkers are hydrophilic and flexible, and they extend the DBCO group away from the surface of the molecule, which improves accessibility and reduces steric hindrance.[2][3] Studies have shown that the presence of a PEG linker can enhance reaction rates by an average of 31 ± 16%.[2][4][5]

Q3: My conjugation reaction yield is low or non-existent. What are the likely causes besides steric hindrance?

A: Several factors can lead to poor conjugation outcomes:

  • Degraded Reagents: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, becoming inactive.[1] Improper storage can also lead to a loss of reactivity over time.[1]

  • Suboptimal Reaction Conditions: Factors such as low reactant concentrations, incorrect buffer composition (e.g., presence of sodium azide), improper pH, or insufficient incubation time can negatively affect conjugation efficiency.[1]

  • Incorrect Reagent Ratio: Using a suboptimal molar ratio of DBCO to azide can limit the reaction.[1]

  • Precipitation of Reactants: DBCO is naturally hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate, stopping the reaction.[1][6]

  • Failure to Confirm Labeling: It is essential to verify that both molecules have been successfully labeled with DBCO and azide, respectively, before attempting the conjugation step.[1]

Q4: What is the optimal buffer and pH for DBCO conjugation?

A: For conjugations involving proteins, a non-amine-containing buffer like phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is commonly recommended.[1] It is critical to avoid buffers containing sodium azide, as the azide in the buffer will compete with your azide-labeled molecule.[1][2] Research indicates that HEPES buffer at pH 7 can lead to higher reaction rates compared to PBS.[2][4] Generally, higher pH values tend to increase SPAAC reaction rates, though this can be buffer-dependent.[2][4][5]

Q5: How can I monitor the progress of my DBCO conjugation reaction?

A: The DBCO group has a distinct UV absorbance maximum around 309-310 nm.[7][8][9] You can monitor the reaction by tracking the decrease in this absorbance over time as the DBCO is consumed in the reaction.[2][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during DBCO conjugation experiments.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Product Steric Hindrance: The DBCO or azide group is inaccessible due to the size and conformation of the attached molecule.Introduce a flexible PEG spacer (e.g., PEG4, PEG12) between the DBCO/azide and the molecule to increase accessibility.[2][3]
Degraded DBCO Reagent: DBCO-NHS esters are moisture-sensitive and can hydrolyze. DBCO can also oxidize over time.Use fresh reagents. Allow moisture-sensitive reagents to warm to room temperature before opening.[9] Store DBCO reagents protected from moisture and light at -20°C or -80°C.[10]
Presence of Sodium Azide: Sodium azide in buffers will compete with the azide-labeled molecule for the DBCO group.Ensure all buffers are free of sodium azide.[1][11] Perform buffer exchange using desalting columns or dialysis if necessary.[11]
Suboptimal Molar Ratio: An inappropriate ratio of DBCO to azide molecules can limit the reaction.Optimize the molar ratio. A 1.5 to 10-fold molar excess of one component is a good starting point.[9] For precious materials, the more abundant component should be in excess.[12]
Low Reactant Concentration: The reaction rate is dependent on the concentration of reactants.Increase the concentration of one or both reactants. Be mindful of solubility limits, especially for hydrophobic DBCO-labeled molecules.[2][10]
Inadequate Incubation Time/Temperature: The reaction may not have had sufficient time to proceed to completion.Increase the incubation time (4-24 hours is typical).[1] Increase the temperature (reactions are often faster at 25°C or 37°C than at 4°C), but consider the thermal stability of your biomolecules.[1][2][9]
Precipitation During Reaction Hydrophobicity of DBCO: A high degree of labeling with the hydrophobic DBCO molecule can cause proteins to aggregate and precipitate.[1][6]Reduce the molar excess of the DBCO-NHS ester used during the labeling step.[13] Use DBCO reagents containing hydrophilic PEG linkers to improve water solubility.[5][14] Keep the concentration of organic solvents like DMSO below 20%.[1][7]
Inconsistent Results Between Batches Variability in Labeling Efficiency: The degree of labeling (DOL) with DBCO or azide can vary between experiments.Carefully control the labeling reaction conditions. Characterize the DOL for each batch using UV-Vis spectroscopy or mass spectrometry before proceeding with conjugation.[10][13]
Reagent Quality: Degradation of linkers, catalysts, or other reagents.Use fresh, high-quality reagents for each experiment.[10]

Visual Troubleshooting Workflow

G start Low or No Conjugation check_reagents 1. Check Reagents - Fresh? - Stored correctly? start->check_reagents check_conditions 2. Verify Reaction Conditions - Azide-free buffer? - Correct pH? - Optimal temperature? check_reagents->check_conditions Reagents OK check_dol 3. Confirm Degree of Labeling (DOL) - Verified for both molecules? check_conditions->check_dol Conditions OK steric_hindrance 4. Suspect Steric Hindrance? check_dol->steric_hindrance DOL Confirmed optimize_ratio Optimize Molar Ratio (1.5-10x excess) steric_hindrance->optimize_ratio No use_peg_linker Introduce PEG Spacer (e.g., DBCO-PEG4-NHS) steric_hindrance->use_peg_linker Yes increase_time_temp Increase Incubation Time/Temp (e.g., 12-24h, 25-37°C) optimize_ratio->increase_time_temp success Conjugation Successful increase_time_temp->success use_peg_linker->success

Troubleshooting workflow for low DBCO conjugation yield.

Quantitative Data Summary

The efficiency of DBCO conjugation is influenced by the specific reactants and their structural properties.

Table 1: Second-Order Rate Constants of Cyclooctynes with Benzyl (B1604629) Azide

This table highlights the relative reactivity of different cyclooctynes. DBCO generally exhibits a high reaction rate.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Source
DBCO0.24 - 0.31[15]
BCN0.07[15]
BARAC0.96
DIFO0.076
Note: Reaction conditions can influence rates. Data shown for reaction with benzyl azide.
Table 2: Recommended Molar Ratios for DBCO Labeling & Conjugation
StepReactantsRecommended Molar ExcessSource
Protein Labeling DBCO-NHS Ester : Antibody5 to 30-fold[1][7]
Conjugation DBCO-molecule : Azide-protein1.5 to 3-fold[12]
Azide-molecule : DBCO-protein2 to 4-fold[7][11]
Note: Optimal ratios may need to be determined empirically for specific applications.
Table 3: Impact of PEG Linker on Reaction Rate
ReactantConditionRate Constant (k) (M⁻¹s⁻¹)ImprovementSource
DBCO-TrastuzumabNo PEG Linker0.18-[4][5]
DBCO-PEG5-TrastuzumabWith PEG5 Linker0.3731 ± 16%[4][5]

Key Experimental Protocols

Protocol 1: Labeling an Antibody with DBCO-NHS Ester

This protocol outlines the activation of an antibody with a DBCO-NHS ester.

Materials:

  • Antibody solution (1-10 mg/mL)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7][8] If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange.[1]

  • Prepare DBCO Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1]

  • Reaction: Add a 20 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[7][14] The final DMSO concentration should be below 20% to prevent protein denaturation.[7][14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction (Optional): Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[1] Incubate for 15 minutes at room temperature.[1][11]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or size-exclusion chromatography.[1]

  • Quantify Labeling (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[1][13]

Protocol 2: General DBCO-Azide Conjugation

This protocol describes the "click" reaction between a DBCO-labeled molecule and an azide-labeled molecule.

Materials:

  • DBCO-labeled molecule (e.g., antibody from Protocol 1)

  • Azide-labeled molecule

  • Azide-free reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve or dilute the DBCO-labeled and azide-labeled molecules in the reaction buffer.

  • Reaction: Mix the reactants. Use a 2 to 4-fold molar excess of the azide-modified molecule relative to the DBCO-labeled antibody.[7][11]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7][9] For molecules with significant steric hindrance or with large PEG linkers (20-40 kDa), incubation times may need to be extended to 12-24 hours.[1][12]

  • Analysis: Analyze the conjugation product using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[7][11]

  • Purification (Optional): Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove any unreacted material.[7][11]

Signaling Pathways and Logical Relationships

Diagram: Mechanism of Steric Hindrance in DBCO Conjugation

G cluster_0 Ideal Condition (No Hindrance) cluster_1 Sterically Hindered Condition DBCO_ideal DBCO Product_ideal Stable Triazole Conjugate DBCO_ideal->Product_ideal Efficient Reaction Azide_ideal Azide Azide_ideal->Product_ideal Efficient Reaction Protein_A Protein A Protein_A->DBCO_ideal attached to Protein_B Protein B Protein_B->Azide_ideal attached to DBCO_hindered DBCO Block Steric Clash DBCO_hindered->Block Azide_hindered Azide Azide_hindered->Block Bulky_A Bulky Protein A Bulky_A->DBCO_hindered buried in Bulky_B Bulky Protein B Bulky_B->Azide_hindered buried in No_Product Low/No Conjugation Block->No_Product Prevents Approach G cluster_0 Solution: PEG Linker DBCO_PEG DBCO Product_success Successful Conjugation DBCO_PEG->Product_success Improved Accessibility PEG_Linker Flexible PEG Spacer PEG_Linker->DBCO_PEG Extends Azide_hindered Azide Azide_hindered->Product_success Improved Accessibility Bulky_A Bulky Protein A Bulky_A->PEG_Linker Bulky_B Bulky Protein B Bulky_B->Azide_hindered

References

side reactions of DBCO-CONH-S-S-NHS ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-CONH-S-S-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this heterobifunctional, cleavable crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains three key functional groups:

  • An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (e.g., lysine (B10760008) residues on proteins).

  • A disulfide bond (S-S) that can be cleaved by reducing agents, allowing for the release of conjugated molecules.[1][2][3]

  • A dibenzocyclooctyne (DBCO) group for copper-free "click chemistry" reactions with azide-containing molecules.[4]

This combination allows for the linkage of two molecules in a specific and controlled manner, with the option for later separation.

Q2: What are the most common side reactions associated with this linker?

The primary side reactions are related to the individual functional groups:

  • NHS Ester Hydrolysis: The NHS ester can react with water and hydrolyze, rendering it inactive for conjugation to primary amines. This reaction is highly dependent on pH and temperature.[5][6][7][8]

  • Premature Disulfide Bond Reduction: The disulfide bond can be unintentionally cleaved by reducing agents present in the reaction mixture or buffers, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][2]

  • DBCO Group Instability: While generally stable, the DBCO group can react with azide-containing buffers (e.g., sodium azide) and may show some reactivity towards thiols (cysteine residues) under certain conditions, which is considered a side reaction in the context of azide-alkyne cycloaddition.[9][10][11] It can also degrade under strongly acidic conditions.[12][13]

Q3: How can I minimize the hydrolysis of the NHS ester?

To minimize hydrolysis, it is crucial to control the reaction conditions:

  • pH: Perform the conjugation reaction at a pH between 7.2 and 8.5.[8] A common recommendation is pH 8.3-8.5, which provides a good balance between amine reactivity and NHS ester stability.[14]

  • Temperature: Lower temperatures slow down the rate of hydrolysis. Reactions can be performed at room temperature for shorter periods (30-60 minutes) or at 4°C for longer incubations (e.g., overnight).[7]

  • Fresh Reagents: Prepare stock solutions of the this compound immediately before use in an anhydrous solvent like DMSO or DMF.[7][9][15] NHS esters are moisture-sensitive.[7]

Q4: What should I do to prevent premature cleavage of the disulfide bond?

Avoid the presence of reducing agents in your buffers and reaction mixtures unless cleavage is intended. If your protein of interest requires a reducing environment for stability, this linker may not be suitable.

Q5: How do I prevent unintended reactions with the DBCO group?

  • Avoid Azide (B81097) Buffers: Do not use buffers containing sodium azide, as it will react with the DBCO group and render it unavailable for your intended click chemistry reaction.[9][10]

  • Thiol Reactivity: Be aware of potential side reactions with free thiols (cysteines) on your protein. While the reaction with azides is much faster and more specific, high concentrations of accessible thiols could lead to minor off-target labeling.[11]

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Low or no labeling with the NHS ester Hydrolysis of the NHS ester: The reagent was exposed to moisture or the pH of the reaction was too high or too low.Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use.[7][9] Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Inactive primary amines: The pH of the reaction buffer is too low, leading to protonation of the primary amines on the protein.Increase the pH of the reaction buffer to 8.0-8.5 to ensure the primary amines are deprotonated and nucleophilic.[14]
Presence of primary amine-containing buffers: Buffers such as Tris or glycine (B1666218) are competing with your protein for reaction with the NHS ester.Use amine-free buffers like PBS, HEPES, or borate (B1201080) buffer.[7][10] If quenching is needed, Tris or glycine can be added after the main reaction is complete.[16]
Insufficient molar excess of the linker: Not enough linker is present to achieve the desired degree of labeling.Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point for antibodies.[5][17]
Low or no yield in the subsequent click chemistry step Reaction with azide in the buffer: The DBCO group has been consumed by sodium azide present in a buffer.Ensure all buffers used after the DBCO labeling step are free of sodium azide.[9][10]
Degradation of the DBCO group: The DBCO-labeled protein was stored for an extended period in aqueous solution.Proceed with the click chemistry step as soon as possible after labeling and purification. DBCO-modified antibodies can lose 3-5% of their reactivity over four weeks at 4°C.[9][10]
Steric hindrance: The DBCO group on the protein and the azide on the binding partner are sterically inaccessible to each other.Consider using a linker with a longer PEG spacer to increase the distance between the biomolecule and the reactive group.[5]
Precipitation of the protein during or after labeling Increased hydrophobicity: The DBCO group is hydrophobic, and a high degree of labeling can lead to protein aggregation and precipitation.[5][18]Use a DBCO-linker containing a hydrophilic PEG spacer.[5] Limit the molar excess of the linker to control the degree of labeling.[18]
Unexpected cleavage of the linker Presence of reducing agents: A component in one of your buffers is reducing the disulfide bond.Scrutinize the composition of all buffers and solutions for reducing agents like DTT or TCEP.

Quantitative Data Summary

Table 1: NHS Ester Hydrolysis Half-life

pHTemperature (°C)Half-life
7.004-5 hours[8]
8.6410 minutes[8]

Table 2: Recommended Reaction Conditions for DBCO-NHS Ester Labeling of Proteins

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mL[14]Higher concentrations can improve labeling efficiency.
Molar Excess of Linker 10-20 fold[5][17]May need optimization depending on the protein.
Reaction Buffer Amine-free (e.g., PBS, HEPES)Avoid Tris and glycine during the reaction.[7][10]
pH 7.2 - 8.5[8]Optimal pH is often 8.3-8.5.[14]
Reaction Time 30-60 min at RT or 2-4 hours at 4°CLonger incubation at lower temperatures can minimize hydrolysis.[7]
Solvent for Linker Anhydrous DMSO or DMFPrepare fresh immediately before use.[7][9][15]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[14]

    • Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or sodium azide.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[17]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[5][17] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[17]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[17]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[17][19]

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[17][19]

  • Purification:

    • Remove the excess, unreacted this compound and quenching agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.[16][17][19]

Protocol 2: Copper-Free Click Chemistry Reaction

  • Reactant Preparation:

    • Prepare the azide-containing molecule in a compatible buffer.

    • Use the purified DBCO-labeled protein from Protocol 1.

  • Click Reaction:

    • Mix the DBCO-labeled protein with a 2-4 fold molar excess of the azide-modified molecule.[16]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[20][21]

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove any unreacted materials.[19]

Visualizations

Reaction_Pathway Protein Protein-NH2 Labeled_Protein Protein-NH-CO-S-S-DBCO Protein->Labeled_Protein NHS Ester Reaction pH 7.2-8.5 Linker DBCO-S-S-NHS Linker->Labeled_Protein Final_Conjugate Final Conjugate Labeled_Protein->Final_Conjugate SPAAC (Click Chemistry) Azide_Molecule N3-Molecule Azide_Molecule->Final_Conjugate

Caption: Desired reaction pathway for this compound conjugation.

Side_Reactions cluster_nhs NHS Ester Side Reaction cluster_ss Disulfide Bond Side Reaction cluster_dbco DBCO Group Side Reaction NHS_Ester DBCO-S-S-NHS Hydrolyzed_NHS Hydrolyzed Linker (Inactive) NHS_Ester->Hydrolyzed_NHS H2O, pH dependent Disulfide Protein-S-S-DBCO Reduced_Linker Cleaved Linker Disulfide->Reduced_Linker Reducing Agents (e.g., DTT, TCEP) DBCO Protein-S-S-DBCO Reacted_DBCO DBCO-Azide Adduct DBCO->Reacted_DBCO Sodium Azide (in buffer)

Caption: Major potential side reactions for each functional group.

Troubleshooting_Logic cluster_labeling NHS Labeling Troubleshooting cluster_click Click Reaction Troubleshooting Start Low Conjugation Efficiency Check_Labeling Problem with NHS Labeling? Start->Check_Labeling Yes Check_Click Problem with Click Reaction? Start->Check_Click No Check_pH Is pH 7.2-8.5? Check_Labeling->Check_pH Check_Azide_Buffer Azide-free buffers used? Check_Click->Check_Azide_Buffer Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Check_Reagent Fresh NHS ester solution? Check_Buffer->Check_Reagent Yes Check_Steric Steric hindrance possible? Check_Azide_Buffer->Check_Steric Yes Check_DBCO_Stability DBCO-protein used promptly? Check_Steric->Check_DBCO_Stability No

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

stability of DBCO-CONH-S-S-NHS ester in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-CONH-S-S-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in various solvents and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors: the hydrolysis of the NHS ester, the stability of the DBCO group, and the integrity of the disulfide bond. The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated by increasing pH. The DBCO group is generally stable in aqueous buffers but can degrade under strongly acidic conditions or through prolonged exposure to aqueous environments.[1][2] The disulfide bond is stable under most conditions but can be cleaved by reducing agents.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid form of this compound should be stored at -20°C and protected from moisture and light.[1] Stock solutions should be prepared fresh in anhydrous, water-miscible organic solvents like DMSO or DMF.[1][3] While these stock solutions can be stored at -20°C for a short period (days to a few months), their stability can decrease over time.[1][3] It is highly recommended to prepare aqueous working solutions on the day of the experiment.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The solubility in aqueous buffers is limited due to the hydrophobic nature of the DBCO core. For reactions in aqueous media, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous reaction mixture.

Q4: How can I quench the reaction of the NHS ester?

A4: The reaction of the NHS ester with primary amines can be stopped or "quenched" by adding a buffer containing primary amines, such as Tris or glycine.[3][4] These reagents will react with the excess, unreacted NHS ester, preventing it from reacting with your target molecule.

Q5: What can cause low or no conjugation efficiency in my experiment?

A5: Low conjugation efficiency can be due to several factors:

  • Hydrolysis of the NHS ester: If the reagent has been exposed to moisture or if the reaction is performed in an aqueous buffer for too long, the NHS ester may have hydrolyzed.

  • Suboptimal pH: The reaction of the NHS ester with primary amines is pH-dependent. The optimal pH range is typically 7.2-8.5.

  • Steric hindrance: The accessibility of the amine on your target molecule can affect the reaction efficiency.

  • Incorrect reagent ratio: Using a suboptimal molar ratio of the DBCO reagent to your target molecule can limit the reaction.[5]

  • Degradation of the DBCO group: If the DBCO-conjugated molecule is stored improperly or for too long, the DBCO group can lose reactivity.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no labeling with the NHS ester NHS ester has hydrolyzed due to moisture.Store the reagent under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Incorrect pH of the reaction buffer.Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5 for efficient reaction with primary amines. Buffers containing primary amines (e.g., Tris, glycine) should not be used for the conjugation reaction itself.
Low concentration of the target molecule.Increase the concentration of your amine-containing molecule to favor the reaction with the NHS ester over hydrolysis.
Cleavage of the disulfide bond during the experiment Presence of a reducing agent in the reaction mixture.Ensure that your buffers and reagents are free from reducing agents like DTT or TCEP, unless cleavage of the disulfide bond is the intended step.
Loss of DBCO reactivity Degradation of the DBCO group.Avoid strongly acidic conditions (pH < 4). For DBCO-conjugated molecules, store at 4°C for short-term or -20°C for longer-term storage and avoid repeated freeze-thaw cycles.[1] One study noted a 3-5% loss of reactivity for a DBCO-modified antibody over four weeks at 4°C.[1]
Precipitation of the reagent during the reaction Low aqueous solubility of the this compound.Dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10-20%) to avoid denaturation of proteins.[3][5]

Quantitative Data

Stability of NHS Ester in Aqueous Buffers

The stability of the N-hydroxysuccinimide (NHS) ester is highly dependent on the pH of the aqueous solution. The primary degradation pathway is hydrolysis, which renders the ester inactive towards primary amines.

pH Temperature (°C) Half-life of NHS Ester
7.044-5 hours
8.041 hour
8.6410 minutes

This data is for general NHS esters and should be used as a guideline. The actual stability of this compound may vary.

Stability of DBCO Group in Aqueous Solutions

The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers used for bioconjugation. However, its stability can be affected by pH and temperature over time.

pH Temperature (°C) Incubation Time Remaining Intact Reagent (%) Notes
5.02524 hours85 - 90%Potential for slow acid-mediated degradation.[1]
7.4 (PBS)448 hours>95%Optimal short-term storage for working solutions.[1]
7.4 (PBS)2524 hours90 - 95%Good stability for typical reaction times.[1]
7.4 (PBS)3724 hours80 - 85%Increased temperature accelerates degradation.[1]
8.52524 hours90 - 95%Generally stable.[1]

This data is for a related DBCO-containing compound and serves as an estimate. A study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks at 4°C.[1] A separate study observed moderate stability of DBCO groups in immune phagocytes, with 36% degradation after 24 hours.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Labeling with this compound

This protocol describes the general steps for conjugating the this compound to a protein containing primary amines.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a fresh stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).[3][4]

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. The protein concentration should ideally be 1-5 mg/mL.[9]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[9] The final concentration of the organic solvent should be kept below 20%.[3][9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][9]

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9]

    • Incubate for 15 minutes at room temperature.[3][9]

  • Purification:

    • Remove the excess, unreacted DBCO reagent using a desalting column or through dialysis.[4][9]

Protocol 2: Monitoring the Hydrolysis of this compound via HPLC

This protocol outlines a method to quantify the stability of the NHS ester in an aqueous buffer.

  • Instrumentation:

    • A standard HPLC system with a UV detector is required.[9] A C18 column is typically used for reverse-phase chromatography.[1]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., 10 mM in DMSO).[1]

    • Prepare the aqueous buffer of interest (e.g., PBS at pH 7.4).

  • Stability Assay:

    • Initiate the experiment by diluting the stock solution of the DBCO-reagent into the aqueous buffer to a final concentration suitable for HPLC analysis.

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), inject an aliquot of the solution onto the HPLC system.

  • HPLC Analysis:

    • Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B) to elute the compounds. A typical gradient could be 5% to 95% Solvent B over 30 minutes.[9]

    • Monitor the elution profile at a wavelength where the DBCO group has a characteristic absorbance, which is around 309 nm.[1][9][10][11]

  • Data Analysis:

    • The unhydrolyzed this compound and its hydrolyzed carboxylic acid product should have different retention times.

    • Integrate the peak area of the intact ester at each time point.

    • Calculate the percentage of the remaining intact ester relative to the initial time point (t=0) to determine the hydrolysis rate and half-life.[1]

Visualizations

StabilityFactors cluster_main Factors Affecting Stability of this compound cluster_nhs NHS Ester Stability cluster_dbco DBCO Group Stability cluster_ss Disulfide Bond Stability Stability Overall Stability NHS_pH pH (Hydrolysis increases with pH) NHS_pH->Stability NHS_Moisture Moisture (Promotes hydrolysis) NHS_Moisture->Stability NHS_Buffer Buffer Composition (Amine-free buffers are crucial) NHS_Buffer->Stability DBCO_pH pH (Degrades in strong acid) DBCO_pH->Stability DBCO_Aqueous Aqueous Environment (Prolonged exposure can lead to degradation) DBCO_Aqueous->Stability SS_ReducingAgents Reducing Agents (e.g., DTT, TCEP cause cleavage) SS_ReducingAgents->Stability

Caption: Factors influencing the stability of this compound.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Stability Assessment Start Start: Prepare Reagents PrepStock Prepare fresh stock solution in anhydrous DMSO/DMF Start->PrepStock PrepBuffer Prepare aqueous buffer at desired pH PrepStock->PrepBuffer Incubate Incubate reagent in buffer at controlled temperature PrepBuffer->Incubate Sample Take aliquots at different time points Incubate->Sample HPLC Analyze by HPLC (Monitor at ~309 nm) Sample->HPLC Analyze Analyze Data: Calculate remaining intact ester HPLC->Analyze End End: Determine Stability/Half-life Analyze->End

Caption: Workflow for assessing the aqueous stability of this compound.

References

Technical Support: pH Effects on DBCO-CONH-S-S-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing conjugation reactions involving the trifunctional linker, DBCO-CONH-S-S-NHS ester. The resource focuses on the critical role of pH in modulating the reaction's efficiency and the stability of the final conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating the this compound to a primary amine?

A1: The optimal pH for the reaction is a compromise between maximizing amine reactivity and minimizing hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended, with pH 8.3-8.5 often cited as optimal for efficient conjugation to primary amines on proteins or peptides.[1][2][3] At a lower pH, primary amines (like the side chain of lysine) are protonated (-NH3+), making them poor nucleophiles and slowing the reaction.[4][5] Conversely, at a pH above 8.6, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired amine reaction and reduces conjugation yield.[2][4]

Q2: My conjugation efficiency is low. Could pH be the issue?

A2: Yes, incorrect pH is a primary cause of low conjugation efficiency. If the pH is too low (below 7.0), the reaction will be very slow. If the pH is too high (above 9.0), the NHS ester may hydrolyze faster than it can react with your molecule.[3][4] It is crucial to use a suitable buffer system, such as phosphate, carbonate-bicarbonate, or borate (B1201080) buffers, and to verify the pH of your reaction mixture.[2] Also, be aware that the hydrolysis of the NHS ester can cause the pH of the solution to drop during the reaction, especially with large-scale labeling; using a more concentrated buffer can help maintain the optimal pH.[1][3][6]

Q3: Which buffers should I avoid for this conjugation?

A3: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[2][7] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing the yield of your desired conjugate.[2] While some protocols note that Tris can be used, it is generally not recommended.[1][3] Tris or glycine can, however, be useful for quenching the reaction once it is complete.[2][8]

Q4: How does pH affect the stability of the disulfide (S-S) bond within the linker?

A4: The disulfide bond is generally stable within the recommended pH range for NHS ester conjugation (pH 7.2-8.5). Disulfide bonds are most stable at acidic to neutral pH (optimally around pH 3.0-7.0).[9] As the pH becomes more alkaline (pH > 8.0), the disulfide bond becomes more susceptible to cleavage, particularly in the presence of reducing agents.[9][10] For long-term stability of the final conjugate, storage in buffers with a pH below 8.0 is advisable.

Q5: Does pH affect the stability of the DBCO group?

A5: The DBCO (dibenzocyclooctyne) group is stable across a wide pH range, including the optimal conditions for NHS ester conjugation (pH 7-9).[11][12] However, you should avoid buffers containing azides, as the DBCO group will react with them in a copper-free click chemistry reaction.[7][11][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Incorrect pH: Buffer pH is too low (<7.0) or too high (>9.0).Verify buffer pH is within the optimal range of 7.2-8.5. Use freshly prepared buffers like PBS, bicarbonate, or borate.[2]
NHS Ester Hydrolysis: Reagent was exposed to moisture or dissolved in aqueous buffer too long before use.Prepare stock solutions of the DBCO-linker in an anhydrous solvent like DMSO or DMF immediately before use.[11][14] Avoid storing the linker in aqueous solutions.[1]
Competing Amines: Use of amine-containing buffers (e.g., Tris, glycine).Switch to a non-amine buffer such as phosphate-buffered saline (PBS), bicarbonate, or HEPES.[2][7]
Precipitation of Reactants Hydrophobicity of DBCO: High degree of labeling can cause protein aggregation and precipitation.[15]Reduce the molar excess of the DBCO-linker in the reaction. Consider using a PEGylated version of the linker to increase hydrophilicity.[15] Ensure the concentration of organic solvent (e.g., DMSO) is kept low, ideally below 15%.[7]
Unexpected Cleavage of Conjugate Disulfide Bond Instability: Storage or subsequent experimental steps are performed at a high pH.After conjugation, purify and store the conjugate in a buffer at a neutral or slightly acidic pH (e.g., pH 6.5-7.4) to maintain disulfide bond integrity.
Presence of Reducing Agents: Contamination with reducing agents like DTT or TCEP.Ensure all buffers and reagents for downstream applications are free from reducing agents unless disulfide cleavage is intended.
Inconsistent Results pH Drift: Hydrolysis of NHS ester during the reaction acidifies the mixture.Use a higher concentration buffer (e.g., 0.1 M) for large-scale reactions to better maintain a stable pH.[1][3] Monitor the pH during the reaction if possible.

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis

This table summarizes the relationship between pH and the stability of a typical NHS ester in an aqueous solution. As pH increases, the half-life of the NHS ester decreases significantly, underscoring the importance of timely execution of the conjugation reaction.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[2]
8.025°C (approx.)~1 hour[16]
8.64°C10 minutes[2]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating the linker to a protein containing accessible primary amines.

1. Materials and Buffers:

  • Protein: Dissolved in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

  • This compound: Solid reagent.

  • Anhydrous Solvent: High-quality, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) or size-exclusion chromatography setup.

2. Procedure:

  • Prepare the Protein: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in the amine-free reaction buffer.[6] If the storage buffer contains amines, exchange it with the reaction buffer via dialysis or a desalting column.

  • Prepare the Linker Solution: Immediately before starting the reaction, allow the vial of this compound to warm to room temperature. Prepare a stock solution (e.g., 10 mM) by dissolving the linker in anhydrous DMSO or DMF.[13]

  • Conjugation Reaction:

    • Add a calculated molar excess (typically 10- to 20-fold) of the linker stock solution to the protein solution.[8][11]

    • Gently mix immediately. Ensure the final concentration of the organic solvent is below 10-15% to avoid protein denaturation.[7][14]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][12][13]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7] Incubate for an additional 15 minutes at room temperature.[8]

  • Purify the Conjugate: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[8]

  • Characterize and Store: Determine the degree of labeling and protein concentration. Store the purified DBCO-labeled protein under appropriate conditions, typically at 4°C for short-term or -80°C for long-term storage.

Mandatory Visualization

Reaction_Pathway cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_competing Competing Reaction (Hydrolysis) cluster_step2 Step 2: Copper-Free Click Chemistry A Protein-NH2 (Primary Amine) C Protein-NH-CO-S-S-DBCO (Stable Amide Bond) A->C Acylation B DBCO-S-S-NHS B->C D NHS Byproduct C->D E DBCO-S-S-NHS G DBCO-S-S-COOH (Inactive Carboxylate) E->G Hydrolysis (Rate increases at pH > 8.5) F H2O F->G H Protein-NH-CO-S-S-DBCO J Final Conjugate (Stable Triazole Linkage) H->J SPAAC I Azide-Molecule (e.g., Drug, Fluorophore) I->J

Caption: Reaction pathway for this compound conjugation.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is buffer pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Does buffer contain primary amines (Tris, Glycine)? Check_pH->Check_Buffer Yes Adjust_pH Action: Adjust pH to 7.2-8.5 using appropriate buffer Check_pH->Adjust_pH No Check_Reagent Was linker stock solution prepared fresh in anhydrous solvent? Check_Buffer->Check_Reagent No Change_Buffer Action: Replace with non-amine buffer (PBS, Bicarbonate, HEPES) Check_Buffer->Change_Buffer Yes Success Problem Resolved Check_Reagent->Success Yes Prepare_Reagent Action: Use fresh, anhydrous DMSO/DMF to prepare linker Check_Reagent->Prepare_Reagent No Adjust_pH->Check_pH Change_Buffer->Start Restart Experiment Prepare_Reagent->Start Restart Experiment

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Utilizing PEGylated DBCO Linkers to Enhance Solubility and Minimize Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using PEGylated Dibenzocyclooctyne (DBCO) linkers. The focus is on leveraging these linkers to improve the solubility of biomolecules and reduce aggregation during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are PEGylated DBCO linkers and how do they improve solubility?

A1: PEGylated DBCO linkers are crosslinking reagents that incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the DBCO moiety and a reactive group (e.g., NHS ester). The PEG chain forms a hydration shell, which can significantly increase the water solubility of the linker and the resulting bioconjugate.[1][2] This is particularly beneficial when working with hydrophobic payloads or proteins that are prone to aggregation.[3][4]

Q2: How does PEGylation help in reducing aggregation of proteins and antibodies during conjugation?

A2: The hydrophilic PEG spacer in these linkers helps to mitigate the hydrophobicity of the DBCO group, which can be a source of aggregation.[5] By increasing the overall hydrophilicity of the modified biomolecule, the PEG linker reduces non-specific hydrophobic interactions between molecules, thereby preventing them from clumping together and precipitating out of solution.[3]

Q3: Can the DBCO group react with other functional groups besides azides?

A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and azides is highly specific and bioorthogonal.[6] Under typical physiological conditions (pH 7.0-7.4), the DBCO group is exceptionally selective for azides and does not react with other naturally occurring functional groups like amines or hydroxyls.[6][7]

Q4: What is the optimal length of the PEG spacer to use?

A4: The ideal PEG spacer length depends on the specific application and the biomolecules involved. Shorter PEG chains (e.g., PEG4) are often effective at improving solubility without introducing significant non-specific interactions.[5][6] Longer PEG chains (e.g., PEG12, PEG24) can provide a greater solubilizing effect and may be necessary for highly hydrophobic molecules or to overcome steric hindrance.[1][8]

Q5: Are there any buffer components that should be avoided when using DBCO linkers?

A5: Yes. Buffers containing azides should be strictly avoided as they will react with the DBCO group.[9][10] When using DBCO-NHS esters, avoid buffers with primary amines (e.g., Tris, glycine) as they will compete with the target protein for reaction with the NHS ester.[7][10]

Troubleshooting Guides

Problem 1: Protein/Antibody Aggregation or Precipitation Upon Addition of PEGylated DBCO Linker

Possible Causes:

  • High Molar Excess of Reagent: A large molar excess of the DBCO linker can lead to its own precipitation or cause excessive modification of the protein, leading to aggregation.[5]

  • Suboptimal Buffer Conditions: The buffer composition, including pH and salt concentration, may not be optimal for maintaining protein stability.[5]

  • High Protein Concentration: While higher concentrations can improve reaction efficiency, they can also increase the risk of aggregation.[5]

Recommended Solutions:

ParameterRecommended ActionRationale
Molar Excess Start with a 5- to 20-fold molar excess of the linker and optimize.[6] For antibody conjugations, a molar ratio of DBCO to antibody above 5 has been shown to increase precipitation risk.[5]Minimizes the risk of linker precipitation and uncontrolled protein modification.
Buffer Optimization Perform a pre-reaction buffer screen with different pH values and additives.[5]Every protein has unique stability requirements.
Protein Concentration If aggregation occurs, try reducing the protein concentration. A typical starting range is 1-5 mg/mL.[5]Lower concentrations reduce the likelihood of intermolecular interactions that lead to aggregation.
Additives Include stabilizing osmolytes (e.g., 5-20% glycerol (B35011) or sucrose), amino acids (e.g., 50-500 mM L-Arginine), or non-ionic detergents (e.g., 0.01-0.1% Tween-20).[5]These additives can help maintain the native folded state of the protein and solubilize aggregates.[5]
Use of PEGylated Linkers If not already using one, switch to a DBCO linker with an integrated PEG spacer.[5]The hydrophilic PEG chain can counteract the hydrophobicity of the DBCO moiety.[7]
Problem 2: Low or No Conjugation of DBCO with Azide-Containing Molecule

Possible Causes:

  • Hydrolysis of NHS Ester: The NHS ester on the DBCO linker is moisture-sensitive and can hydrolyze, rendering it inactive.[10]

  • Inefficient Labeling: The initial labeling of the biomolecule with the DBCO or azide (B81097) moiety may be insufficient.

  • Suboptimal Reaction Conditions: The concentration of reactants, temperature, or incubation time may not be optimal for the click reaction.[9]

Recommended Solutions:

ParameterRecommended ActionRationale
Reagent Handling Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9][10]Prevents hydrolysis of the moisture-sensitive NHS ester.
Molar Ratio Use a molar excess of 1.5–10 equivalents of one of the coupling partners.[9] For antibody-small molecule conjugations, a 7.5-fold excess is recommended.[9]Drives the reaction towards completion.
Concentration Increase the concentration of the reactants.[9]The SPAAC reaction is more efficient at higher concentrations.[10]
Temperature Perform the conjugation reaction at 37°C.[9]Higher temperatures can increase the reaction rate.[11]
Incubation Time Increase the incubation time. Typical reaction times are between 4-12 hours at room temperature.[9][10]Allows more time for the reaction to proceed to completion.
Purification Ensure excess, unreacted DBCO reagent is removed after the initial labeling step by dialysis or desalting.[9]Unreacted DBCO can compete for binding to the azide-modified molecule.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a PEGylated DBCO-NHS Ester
  • Protein Preparation:

    • Prepare the protein at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer, such as PBS (pH 7.2-8.0).[5][9]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.[9]

  • DBCO-NHS Ester Preparation:

    • Allow the vial of PEGylated DBCO-NHS ester to warm to room temperature before opening.[10]

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved DBCO-NHS ester to the protein solution.[11]

    • Incubate the reaction for 1-2 hours at room temperature or 4-12 hours at 4°C.[5]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[10]

    • Remove excess, unreacted DBCO-NHS ester using a desalting column, spin filtration, or dialysis.[5]

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[5][9]

    • Store the DBCO-labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[5]

Protocol 2: Copper-Free Click Chemistry Reaction
  • Reactant Preparation:

    • Prepare the azide-containing molecule in an azide-free buffer like PBS.[9]

  • Click Reaction:

    • Add the DBCO-labeled protein to the azide-containing molecule. A molar excess of 1.5-3 equivalents of the more abundant reagent is recommended.[10]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[9] The reaction can also be performed at 37°C to increase the rate.[11]

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted components.[5][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification1 Purification cluster_click Click Reaction cluster_purification2 Final Purification Protein_Prep 1. Protein Preparation (1-5 mg/mL in PBS) Conjugation 3. Add DBCO-NHS to Protein (10-20x molar excess) Incubate RT or 4°C Protein_Prep->Conjugation DBCO_Prep 2. DBCO-NHS Ester Preparation (in DMSO) DBCO_Prep->Conjugation Purification1 4. Remove Excess DBCO (Desalting/Dialysis) Conjugation->Purification1 Click_Reaction 5. Add Azide-Molecule (1.5-3x molar excess) Incubate RT or 37°C Purification1->Click_Reaction Purification2 6. Purify Final Conjugate (SEC/Dialysis) Click_Reaction->Purification2

Caption: Experimental workflow for protein conjugation using a PEGylated DBCO-NHS ester and subsequent copper-free click chemistry.

troubleshooting_aggregation Start Protein Aggregation Observed? Check_Molar_Excess Is Molar Excess >20x? Start->Check_Molar_Excess Yes No_Aggregation No Aggregation Start->No_Aggregation No Reduce_Molar_Excess Reduce Molar Excess (5-20x) Check_Molar_Excess->Reduce_Molar_Excess Yes Check_Concentration Is Protein Conc. >5 mg/mL? Check_Molar_Excess->Check_Concentration No Success Aggregation Reduced Reduce_Molar_Excess->Success Reduce_Concentration Reduce Concentration (1-5 mg/mL) Check_Concentration->Reduce_Concentration Yes Buffer_Screen Perform Buffer Screen (pH, Additives) Check_Concentration->Buffer_Screen No Reduce_Concentration->Success Buffer_Screen->Success

Caption: A logical workflow for troubleshooting protein aggregation during DBCO linker conjugation.

References

common mistakes to avoid when using DBCO-CONH-S-S-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-CONH-S-S-NHS ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals successfully use this cleavable linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2] It features three key components:

  • NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines (like the amino acid lysine) on proteins and other biomolecules.[3]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables rapid and specific reaction with azide-containing molecules through copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[4][5]

  • Disulfide Bond (S-S): A cleavable linker that can be broken under reducing conditions, allowing for the controlled release of a conjugated molecule.[3][6]

Q2: What is the primary advantage of the disulfide (S-S) linker? The disulfide bond allows for the selective cleavage of the linker and release of the conjugated payload.[3] This is particularly useful in drug delivery applications, as the intracellular environment is more reducing than the bloodstream. This difference allows the disulfide bond to remain stable in circulation but break upon entering a cell, releasing the active drug where it is needed.[3]

Q3: How is the disulfide bond cleaved? The disulfide bond is cleaved by reducing agents. Common laboratory reagents used for this purpose include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[6] In a cellular context, endogenous reducing agents like glutathione (B108866) can also facilitate this cleavage.[7]

Q4: What are the optimal storage conditions for this compound? The solid form of the reagent is sensitive to moisture and should be stored desiccated at -20°C.[2][8] Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation.[9][10] Stock solutions prepared in anhydrous solvents like DMSO or DMF can be stored for a limited time at -20°C (e.g., up to a month), but preparing solutions fresh before each use is highly recommended for optimal reactivity.[2][8]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments in a question-and-answer format.

Diagram: Troubleshooting Flowchart

troubleshooting_flowchart cluster_nhs NHS Ester Labeling Issues cluster_click Click Reaction Issues start Start: Low Conjugate Yield q1 Is the issue in the first step (NHS Ester Labeling)? start->q1 q2 Is the issue in the second step (Click Reaction)? q1->q2 No nhs_cause1 Cause: Hydrolyzed NHS Ester q1->nhs_cause1 Yes click_cause1 Cause: Inefficient DBCO Labeling q2->click_cause1 nhs_sol1 Solution: - Use fresh anhydrous DMSO/DMF. - Allow reagent to warm to RT before opening. - Prepare stock solution immediately before use. nhs_cause1->nhs_sol1 nhs_cause2 Cause: Incorrect Reaction Buffer nhs_sol2 Solution: - Use amine-free buffers (PBS, HEPES). - Ensure pH is between 7.0 and 9.0. - Avoid Tris and glycine (B1666218) buffers. nhs_cause2->nhs_sol2 nhs_cause3 Cause: Precipitation nhs_sol3 Solution: - Optimize (lower) molar excess of DBCO reagent. - Ensure final DMSO/DMF concentration is tolerated by the protein. nhs_cause3->nhs_sol3 click_sol1 Solution: - Confirm DBCO labeling via spectroscopy (A309). - Optimize NHS ester reaction conditions. click_cause1->click_sol1 click_cause2 Cause: Degraded DBCO Group click_sol2 Solution: - Store DBCO-labeled protein at -20°C or -80°C. - Avoid buffers with azides or thiols during storage. click_cause2->click_sol2 click_cause3 Cause: Slow Reaction Kinetics click_sol3 Solution: - Increase reaction time (e.g., overnight at 4°C). - Increase concentration of reactants. click_cause3->click_sol3

Caption: A flowchart to diagnose low-yield conjugation issues.

Q5: Why is my NHS ester labeling efficiency low or non-existent? Low efficiency in the first step is often due to three main factors:

  • Hydrolyzed NHS Ester: The NHS ester group is highly susceptible to hydrolysis in the presence of water, rendering it inactive.[10][11] Ensure the solid reagent is stored desiccated and warmed to room temperature before opening.[9][10] Always use fresh stock solutions prepared in anhydrous-grade DMSO or DMF.[8]

  • Incorrect Buffer Composition: The reaction buffer must be free of primary amines.[9][10] Buffers like Tris and glycine contain primary amines that will compete with your target molecule, quenching the reaction.[10]

  • Incorrect Buffer pH: The reaction between an NHS ester and a primary amine is favored at a neutral to slightly basic pH. The optimal range is typically pH 7.0-9.0.[10][11] A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[12]

Q6: I see precipitation during the this compound labeling step. What should I do? This may be due to the hydrophobicity of the DBCO moiety, especially when using a high molar excess of the reagent.[13] This can lead to aggregation and precipitation of your protein.[13] To mitigate this, try reducing the molar excess of the DBCO reagent or ensure that the final concentration of the organic solvent (DMSO/DMF) is not high enough to cause your protein to precipitate.[11]

Q7: My initial DBCO labeling seems successful, but the subsequent click reaction with my azide-tagged molecule has a low yield. What is the problem? If the initial labeling is confirmed, a low yield in the click reaction step could be due to:

  • Degraded DBCO Moiety: While relatively stable, the DBCO group can lose reactivity over time.[8][11] DBCO-labeled proteins should be stored appropriately (at -20°C or -80°C) and used within a reasonable timeframe (e.g., up to one month).[8] Avoid storing the DBCO-labeled intermediate in buffers containing azides or thiols.[11]

  • Slow Reaction Kinetics: The copper-free click reaction, while efficient, is not instantaneous. The reaction may require several hours (4-12 hours) at room temperature or overnight at 4°C to achieve a high yield.[8][9][14] Increasing the concentration of one or both reactants can also improve the reaction rate.[10]

Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low NHS Ester Labeling Reagent hydrolysisUse fresh stock solutions in anhydrous DMSO/DMF; warm solid to RT before opening.[8][9]
Competing amines in bufferUse amine-free buffers like PBS or HEPES at pH 7-9. Avoid Tris and glycine.[9][10]
Suboptimal pHEnsure reaction buffer pH is between 7.0 and 9.0.[11]
Precipitation During Labeling Reagent hydrophobicityReduce the molar excess of the DBCO reagent.[13]
Protein insolubilityEnsure the final concentration of DMSO/DMF is below the precipitation threshold for your protein (often <15%).[11]
Low Click Reaction Yield Degraded DBCO groupStore DBCO-labeled protein correctly (-20°C or -80°C) and use promptly.[8][11]
Insufficient reaction timeIncrease incubation time (e.g., 4-12h at RT or overnight at 4°C).[8][9]
Unintended Linker Cleavage Contaminating reducing agentsEnsure all buffers and reagents are free of DTT, TCEP, etc.

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

experimental_workflow cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Purification cluster_2 Step 3: Click Reaction cluster_3 Step 4: (Optional) Cleavage p1 Prepare Protein in Amine-Free Buffer (pH 7-9) p2 Prepare Fresh DBCO-SS-NHS Stock in Anhydrous DMSO p1->p2 p3 React Protein + DBCO-SS-NHS (30-60 min, RT) p2->p3 p4 Quench Reaction (e.g., with Tris) p3->p4 purify Remove Excess Reagent (Desalting Column / Dialysis) p4->purify click React DBCO-Protein + Azide (B81097) Molecule (4-12h, RT or Overnight, 4°C) purify->click cleave Add Reducing Agent (DTT/TCEP) to Cleave Disulfide Bond click->cleave

Caption: The four main stages of using this compound.
Protocol 1: Labeling Protein with this compound

This protocol is a general guideline. The optimal molar excess of the reagent should be determined empirically for each specific protein.[15]

  • Protein Preparation: Prepare the protein (e.g., antibody) in an amine-free buffer such as PBS (pH 7.2-8.0) to a concentration of 1-10 mg/mL.[15] If the buffer contains additives like sodium azide or primary amines, they must be removed by dialysis or buffer exchange.[8]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][9]

  • Conjugation Reaction: Add the required volume of the DBCO reagent stock solution to the protein solution. The optimal molar ratio can vary significantly.[8][9]

    • For concentrated protein solutions (≥ 5 mg/mL), start with a 10-fold molar excess.[9]

    • For dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be required.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][15]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9][15] Incubate for an additional 15 minutes at room temperature.[15]

  • Purification: Remove the excess, unreacted DBCO reagent and quenching buffer using a desalting spin column, dialysis, or size-exclusion chromatography.[9][15]

Recommended Reaction Parameters
ParameterRecommended ConditionNotes
Reaction Buffer Phosphate-Buffered Saline (PBS), HEPES, BorateMust be free of primary amines (e.g., Tris, Glycine).[9][10]
pH 7.0 - 9.0 (Optimal: 8.3-8.5)Balances amine reactivity with NHS ester stability.[11][12]
Molar Excess (Reagent:Protein) 10x to 50xHighly dependent on protein concentration and reactivity.[9]
Reaction Time 30-60 min at Room Temp. or 2h at 4°CLonger times may increase hydrolysis.[9][15]
Quenching Agent 50-100 mM Tris or GlycineAdded after the main reaction to consume excess NHS ester.[9]
Protocol 2: Copper-Free Click Reaction
  • Prepare Reactants: Have the purified DBCO-labeled protein from Protocol 1 and your azide-containing molecule ready in a suitable reaction buffer (e.g., PBS).

  • Reaction: Mix the DBCO-labeled protein with the azide-modified molecule. A 1.5 to 5-fold molar excess of the less critical or more abundant component is often used to drive the reaction to completion.[9]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[9][10] Reaction times can be extended to improve efficiency.[10]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting material using an appropriate method such as HPLC, affinity chromatography, or size-exclusion chromatography.[8]

Protocol 3: Cleavage of the Disulfide Linker
  • Prepare Conjugate: Ensure the purified conjugate from Protocol 2 is in a suitable buffer.

  • Add Reducing Agent: Add a fresh solution of a reducing agent to the conjugate.

Reducing AgentTypical Final ConcentrationIncubation Time
DTT10-50 mM30-60 min at RT
TCEP5-20 mM30-60 min at RT
BME20-100 mM30-60 min at RT
  • Incubation: Incubate the reaction at room temperature or 37°C. The progress of the cleavage can be monitored by techniques like SDS-PAGE or HPLC.

  • Analysis: Analyze the reaction mixture to confirm the release of the conjugated molecule.

References

Validation & Comparative

A Researcher's Guide to Determining the Degree of Labeling for DBCO-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of molecules conjugated to a protein or antibody is paramount for ensuring experimental reproducibility and the efficacy of therapeutic agents. The degree of labeling (DOL), defined as the average number of molecules attached to a single protein, is a critical quality attribute for bioconjugates. This guide provides a comprehensive comparison of methodologies for determining the DOL of dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester conjugates, supported by experimental data and detailed protocols.

DBCO-NHS esters are widely used reagents for the modification of proteins and other biomolecules.[1] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond, thereby introducing a DBCO group.[1] This DBCO moiety can then participate in a copper-free click chemistry reaction with an azide-tagged molecule, offering a highly specific and bioorthogonal conjugation strategy.[2][3] Accurate determination of the number of DBCO molecules incorporated is the first and most crucial step in this two-step conjugation process.

Spectrophotometric Determination of DOL

The most common and accessible method for determining the DOL of DBCO-protein conjugates is UV-Vis spectrophotometry.[4][5] This technique relies on measuring the absorbance of the conjugate at two specific wavelengths: one for the protein (typically 280 nm) and one for the DBCO group (around 309 nm).[4][6]

Key Principles and Calculations

The Beer-Lambert law is the fundamental principle underlying this method. The concentration of the protein and the DBCO moiety can be calculated from their respective absorbance values and molar extinction coefficients.

The calculation for the DOL is as follows:

  • Protein Concentration (M): [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A₃₀₉: Absorbance of the conjugate at 309 nm.

    • CF (Correction Factor): The ratio of the DBCO group's absorbance at 280 nm to its absorbance at 309 nm. This factor is necessary because the DBCO group also absorbs light at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[7]

    • ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[5][8]

  • DBCO Concentration (M): A₃₀₉ / ε_DBCO

    • ε_DBCO: The molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[2][6]

  • Degree of Labeling (DOL): DBCO Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is often considered to be in the range of 2 to 10 to maintain biological activity.[5][7]

Alternative and Confirmatory Methods

While spectrophotometry is a convenient method, other techniques can be employed for confirmation or when spectrophotometric analysis is not feasible.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measurement of light absorbance at specific wavelengths for the protein (280 nm) and DBCO (309 nm).[4]Quick, simple, and requires common laboratory equipment.[4]Indirect method; can be affected by other molecules that absorb in the same region.[4]
HPLC Analysis Separation of the labeled protein from the unlabeled protein based on differences in hydrophobicity imparted by the DBCO group.[4]Provides both qualitative and quantitative data; can be used for purification.[4]Can be time-consuming and requires specialized equipment.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the conjugate to determine the precise molecular weight change upon labeling.[8]Highly accurate and sensitive; provides direct evidence of conjugation.[4]Requires specialized and expensive equipment; can be complex to interpret for large molecules.[4]
SDS-PAGE Separation of proteins based on molecular weight, with labeled proteins showing a slight shift.[4]Simple and widely available; provides a quick qualitative assessment.[4]Low resolution; not suitable for quantifying small changes in molecular weight.[4]
Anthracene-Azide Assay A fluorescence-based assay where an anthracene-azide probe reacts with the DBCO groups, and the resulting fluorescence is proportional to the number of DBCO moieties.[9]Provides a quantitative measure of accessible DBCO groups.[9]Requires a specific fluorescent probe and additional reaction steps.[9]
Comparison with SMCC-NHS Ester Conjugation

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is another common heterobifunctional crosslinker that reacts with primary amines via its NHS ester. The maleimide (B117702) group then reacts with sulfhydryl groups.[3]

FeatureDBCO-NHS EsterSMCC-NHS Ester
Reaction Chemistry Amine-reactive NHS ester followed by copper-free click chemistry with an azide.[1][3]Amine-reactive NHS ester followed by reaction with a sulfhydryl group.[3]
Specificity The click chemistry step is bioorthogonal, leading to high specificity with minimal side reactions.[3]Relies on the availability of free sulfhydryl groups, which may require reduction of disulfide bonds.
DOL Determination Primarily by UV-Vis spectroscopy (A₂₈₀ and A₃₀₉).[6]Can be more complex; may involve assays to quantify remaining free thiols or mass spectrometry.
Stability The resulting triazole linkage from the click reaction is highly stable.[10]The thioether bond is generally stable, but the maleimide group can be susceptible to hydrolysis.[3][11]

Experimental Protocols

Protocol 1: Labeling of an Antibody with DBCO-NHS Ester

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0).[8]

  • DBCO-NHS ester.

  • Anhydrous DMSO.[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]

  • Desalting columns or dialysis equipment for purification.[1]

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[1] The optimal molar ratio may need to be determined empirically.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[1]

Protocol 2: Spectrophotometric Determination of DOL

Materials:

  • Purified DBCO-labeled antibody from Protocol 1.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Measure the absorbance of the purified DBCO-antibody conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[8][12] If the absorbance is too high, dilute the sample with a known dilution factor.[5]

  • Calculate the protein concentration using the formula: Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein (Use the appropriate correction factor and molar extinction coefficient for your specific DBCO reagent and protein).[8]

  • Calculate the DBCO concentration using the formula: DBCO Concentration (M) = A₃₀₉ / ε_DBCO (Use ε_DBCO ≈ 12,000 M⁻¹cm⁻¹).[8]

  • Calculate the Degree of Labeling (DOL): DOL = DBCO Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for DOL determination and a comparison of the DBCO-NHS and SMCC-NHS conjugation pathways.

DOL_Determination_Workflow cluster_labeling Antibody Labeling cluster_dol DOL Determination start Antibody in Amine-Free Buffer add_dbco Add DBCO-NHS Ester (in DMSO) start->add_dbco 10-20x molar excess incubate Incubate (RT or 4°C) add_dbco->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify labeled_ab Purified DBCO-Antibody purify->labeled_ab measure_abs Measure Absorbance (A₂₈₀ & A₃₀₉) labeled_ab->measure_abs calculate_prot Calculate Protein Concentration measure_abs->calculate_prot calculate_dbco Calculate DBCO Concentration measure_abs->calculate_dbco calculate_dol Calculate DOL calculate_prot->calculate_dol calculate_dbco->calculate_dol final_dol Degree of Labeling calculate_dol->final_dol

Workflow for DBCO-Antibody Labeling and DOL Determination.

Conjugation_Comparison cluster_dbco DBCO-NHS Ester Pathway cluster_smcc SMCC-NHS Ester Pathway dbco_start Protein-NH₂ dbco_react1 React with DBCO-NHS Ester dbco_start->dbco_react1 dbco_intermediate Protein-DBCO dbco_react1->dbco_intermediate dbco_react2 Copper-Free Click with Azide-Molecule dbco_intermediate->dbco_react2 dbco_final Final Conjugate dbco_react2->dbco_final smcc_start Protein-NH₂ smcc_react1 React with SMCC-NHS Ester smcc_start->smcc_react1 smcc_intermediate Protein-Maleimide smcc_react1->smcc_intermediate smcc_react2 React with Thiol-Molecule smcc_intermediate->smcc_react2 smcc_final Final Conjugate smcc_react2->smcc_final

References

A Researcher's Guide to HPLC Analysis of DBCO-Protein Conjugates: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the precise analysis of dibenzocyclooctyne (DBCO)-protein conjugates is critical for ensuring the efficacy and safety of novel therapeutics and research tools like antibody-drug conjugates (ADCs).[1] High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile platform for both the purification and characterization of these complex biomolecules.[1] This guide provides a comprehensive comparison of various HPLC techniques and other common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy for their DBCO-protein conjugates.

Principles of HPLC Separation for DBCO-Protein Conjugates

The conjugation of a DBCO moiety to a protein increases its hydrophobicity. This fundamental change in the physicochemical properties of the protein is the basis for its separation from the unconjugated protein and for the resolution of species with different degrees of labeling (DOL) using HPLC.[1][2] Different HPLC modes, such as Reversed-Phase (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC), exploit these differences in distinct ways to achieve separation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the need for preparative purification or purely analytical characterization, the desired resolution, and the nature of the protein conjugate. The following table provides a comparative overview of common techniques for the analysis of DBCO-protein conjugates.

Method Principle Information Provided Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity under denaturing conditions.High-resolution separation of conjugates with different DOLs.High resolution and sensitivity; provides both qualitative and quantitative data.[2]Denaturing conditions may not be suitable for all proteins; can be time-consuming.[1][2]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity under non-denaturing conditions.Separation of conjugates from unconjugated protein.Non-denaturing conditions preserve protein structure and function.[1]Lower resolution compared to RP-HPLC for species with similar hydrophobicity.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Detection of aggregates and fragments.Mild separation conditions; can provide information on molecular weight.[3]Lower resolution for species with similar molecular weights; not ideal for separating based on DOL.[3]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Accurate molecular weight determination and confirmation of conjugation.Provides direct evidence of conjugation and precise mass information.[1]Requires specialized and expensive equipment; can be complex to interpret for large molecules.[2]
UV-Vis Spectroscopy Measurement of light absorbance at specific wavelengths.Determination of the Degree of Labeling (DOL).Quick, simple, and non-destructive.[2]Indirect method; can be affected by other molecules that absorb in the same region.[2]
SDS-PAGE Separation of proteins based on molecular weight under denaturing conditions.Qualitative assessment of conjugation through a shift in molecular weight.Simple and widely available for a quick qualitative check.[2]Low resolution; does not provide precise quantitative data.[2]

Experimental Protocols

Protocol 1: General DBCO-Protein Conjugation

This protocol outlines a general procedure for labeling a protein with a DBCO-NHS ester.

Materials:

  • Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[1][2]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column.[1]

Protocol 2: RP-HPLC Analysis of DBCO-Protein Conjugates

This method provides high-resolution separation based on the hydrophobicity of the conjugates.

Instrumentation and Column:

  • HPLC system with a UV detector

  • Reversed-phase column suitable for proteins (e.g., C4, C8, or C18 with a wide pore size of 300 Å)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point. The gradient should be optimized based on the specific conjugate.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Monitor the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[1]

  • Analysis: Successful conjugation is confirmed by the appearance of new peaks with longer retention times compared to the unconjugated protein.[2] The area of the peaks can be used for quantification.

Protocol 3: HIC Analysis of DBCO-Protein Conjugates

This protocol is suitable for separating conjugates under non-denaturing conditions.

Instrumentation and Column:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl or Phenyl)

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0)[1]

  • Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)[1]

Procedure:

  • Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Detection: Monitor absorbance at 280 nm and 309 nm.[1]

  • Analysis: The DBCO-protein conjugate, being more hydrophobic, will elute at a lower salt concentration (later retention time) than the unconjugated protein.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflow for DBCO-protein conjugation and the subsequent analysis by HPLC.

G cluster_0 DBCO-Protein Conjugation Protein Solution Protein Solution Reaction Mixture Reaction Mixture Protein Solution->Reaction Mixture + DBCO-NHS Ester DBCO-NHS Ester DBCO-NHS Ester DBCO-NHS Ester->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Incubate Purification (Desalting) Purification (Desalting) Quenching->Purification (Desalting) Stop Reaction Crude DBCO-Protein Conjugate Crude DBCO-Protein Conjugate Purification (Desalting)->Crude DBCO-Protein Conjugate

General workflow for DBCO-protein conjugation.

G cluster_1 HPLC Analysis Crude Conjugate Crude Conjugate HPLC System HPLC System Crude Conjugate->HPLC System Inject HPLC Column HPLC Column HPLC System->HPLC Column Mobile Phase Flow Detector (UV) Detector (UV) HPLC Column->Detector (UV) Separated Analytes Chromatogram Chromatogram Detector (UV)->Chromatogram Signal Data Analysis Data Analysis Chromatogram->Data Analysis Peak Integration

Workflow for HPLC analysis of DBCO-protein conjugates.

Conclusion

The analysis of DBCO-protein conjugates is a multifaceted process that requires careful consideration of the analytical goals. HPLC, particularly RP-HPLC and HIC, offers powerful solutions for both purification and detailed characterization of these conjugates. While RP-HPLC provides high-resolution separation, HIC is advantageous for maintaining the native protein structure. Complementary techniques such as mass spectrometry and UV-Vis spectroscopy are invaluable for unambiguous confirmation of conjugation and determination of the degree of labeling. By understanding the principles, advantages, and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and consistency of their DBCO-protein conjugates, ultimately accelerating drug development and scientific discovery.

References

A Comparative Guide to SDS-PAGE Analysis of Proteins Labeled with DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. The use of bioorthogonal labeling reagents, such as DBCO-CONH-S-S-NHS ester, provides a powerful tool for protein conjugation and downstream analysis. This guide offers an objective comparison of protein analysis by SDS-PAGE using the cleavable this compound against alternative non-cleavable and thiol-reactive labeling reagents.

Introduction to Protein Labeling and SDS-PAGE Analysis

This compound is a heterobifunctional crosslinker that contains three key components:

  • A Dibenzocyclooctyne (DBCO) group, which participates in highly specific and efficient copper-free "click" chemistry reactions with azide-tagged molecules.

  • A disulfide (S-S) bond , which acts as a cleavable linker that can be broken under reducing conditions.

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.

This combination of features makes this compound a versatile tool for protein labeling, allowing for the attachment of various molecules of interest (e.g., fluorophores, biotin, or drug molecules) and their subsequent removal under specific conditions. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a fundamental technique used to separate proteins based on their molecular weight. By analyzing the migration of labeled proteins on an SDS-PAGE gel under both non-reducing and reducing conditions, we can confirm successful labeling and assess the cleavability of the linker.

Comparison of Labeling Reagents

This guide compares the performance of this compound with two common alternatives: a non-cleavable DBCO-NHS ester and a maleimide-NHS ester.

FeatureThis compoundDBCO-PEG4-NHS Ester (Non-cleavable)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Target Residue Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines and Thiols (e.g., Cysteine)
Reactive Groups NHS ester, DBCONHS ester, DBCONHS ester, Maleimide
Cleavability Cleavable (disulfide bond)Non-cleavableNon-cleavable
Cleavage Condition Reducing agents (e.g., DTT, BME)Not applicableNot applicable
Molecular Weight ~565.66 Da~569.61 Da~334.32 Da

Experimental Data: SDS-PAGE Analysis

The following table summarizes the expected results from an SDS-PAGE analysis of a model protein (e.g., Bovine Serum Albumin, BSA, ~66.5 kDa) labeled with the different reagents. The data illustrates the expected molecular weight shifts upon labeling and the effect of reducing agents.

Note: This data is illustrative and represents expected outcomes. Actual results may vary depending on the protein and experimental conditions.

SampleLabeling ReagentSDS-PAGE ConditionExpected Apparent Molecular Weight (kDa)Observations
1Unlabeled BSANon-reducing~66.5Single band corresponding to the unmodified protein.
2Unlabeled BSAReducing~66.5Single band, no change in migration as BSA is a single polypeptide chain.
3BSA + this compoundNon-reducing>66.5 (slight upward shift)A band shift is observed due to the added mass of the label.
4BSA + this compoundReducing~66.5The band shifts back to the original position of unlabeled BSA due to cleavage of the disulfide bond.
5BSA + DBCO-PEG4-NHS EsterNon-reducing>66.5 (slight upward shift)A band shift similar to the cleavable linker is observed.
6BSA + DBCO-PEG4-NHS EsterReducing>66.5 (slight upward shift)No change in the band shift as the linker is non-cleavable.
7BSA + SMCCNon-reducing>66.5 (slight upward shift)A band shift is observed due to the added mass of the label.
8BSA + SMCCReducing>66.5 (slight upward shift)No change in the band shift as the linker is non-cleavable.

Experimental Protocols

Protein Labeling with NHS Esters
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5 to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound, DBCO-PEG4-NHS ester, or SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: (Optional) Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column or dialysis.

SDS-PAGE Analysis
  • Sample Preparation: Mix the labeled protein with SDS-PAGE sample loading buffer. For reducing conditions, add a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME).[1][2][3][4][5][6] For non-reducing conditions, omit the reducing agent.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel and run the electrophoresis according to standard protocols.

  • Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.[7]

  • Analysis: Compare the migration of the labeled proteins under non-reducing and reducing conditions to the unlabeled protein control. A shift in molecular weight indicates successful labeling, and a reversal of this shift under reducing conditions for the this compound confirms the cleavability of the disulfide linker.[2][3][4][5][6]

Visualizations

G cluster_labeling Protein Labeling Workflow cluster_sds_page SDS-PAGE Analysis Workflow Protein Protein Solution (Amine-free buffer, pH 7.2-8.5) Mix Mix and Incubate (1-2h RT or O/N 4°C) Protein->Mix Reagent This compound (dissolved in DMSO/DMF) Reagent->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench Purify Purify Labeled Protein (Desalting column) Quench->Purify LabeledProtein Labeled Protein SamplePrep_NonRed Sample Prep (Non-reducing buffer) LabeledProtein->SamplePrep_NonRed SamplePrep_Red Sample Prep (Reducing buffer) LabeledProtein->SamplePrep_Red Electrophoresis SDS-PAGE SamplePrep_NonRed->Electrophoresis SamplePrep_Red->Electrophoresis Visualize Visualize Gel (Staining) Electrophoresis->Visualize

Caption: Experimental workflow for protein labeling and subsequent SDS-PAGE analysis.

Caption: Chemical principle of protein labeling and disulfide linker cleavage.

Conclusion

The choice of labeling reagent for protein modification and analysis depends on the specific experimental goals.

  • This compound is an excellent choice when reversible labeling is desired. The cleavable disulfide bond allows for the removal of the label under reducing conditions, which can be confirmed by a shift in protein migration on SDS-PAGE. This is particularly useful in applications such as protein enrichment and release, or in multi-step labeling protocols.

  • Non-cleavable DBCO-NHS esters are suitable for applications where a stable and permanent linkage is required. SDS-PAGE analysis will show a consistent molecular weight shift under both non-reducing and reducing conditions.

  • Maleimide-based reagents like SMCC offer an alternative for targeting thiol groups on cysteine residues, providing a more site-specific labeling strategy compared to the more abundant amine groups targeted by NHS esters.

By understanding the properties of these different labeling reagents and utilizing SDS-PAGE analysis under appropriate conditions, researchers can effectively monitor and validate their protein conjugation strategies.

References

A Researcher's Guide to Antibody Conjugation: DBCO-CONH-S-S-NHS Ester vs. SMCC Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of the chemical linker that connects the antibody to the payload is a critical decision that profoundly influences the conjugate's stability, efficacy, and safety profile.[1][2] This guide provides an objective, data-driven comparison of two prominent heterobifunctional linkers: the classic non-cleavable SMCC linker and the modern, cleavable DBCO-CONH-S-S-NHS ester.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a prototypical non-cleavable linker that has been instrumental in the success of clinically approved ADCs like Kadcyla® (ado-trastuzumab emtansine).[3][4] It creates a highly stable thioether bond, ensuring the payload remains attached to the antibody until the entire conjugate is internalized and degraded within the target cell's lysosome.[5][6]

This compound represents a newer class of linkers that combines bioorthogonal "click chemistry" with a cleavable disulfide bond.[7] This linker allows for a controlled release of the payload within the reducing environment of the cell, a mechanism that can enhance potency and enable a "bystander effect," where the released drug kills neighboring cancer cells.[6][8][9]

Mechanism of Action and Reaction Chemistry

The fundamental difference between these two linkers lies in their conjugation chemistry and the nature of the bond they form.

SMCC: Amine-to-Thiol Conjugation

The SMCC linker facilitates a sequential two-step conjugation process.[3] First, its N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form a stable amide bond.[10][11] After removing the excess linker, the maleimide (B117702) group on the now-activated antibody reacts with a sulfhydryl (thiol) group on the payload molecule, creating a highly stable, non-cleavable thioether bond.[10][12] The cyclohexane (B81311) bridge in the SMCC structure enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[10]

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with Lysine -NH₂) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS ester reacts with -NH₂ (pH 7.2-8.5) SMCC SMCC Linker (NHS Ester + Maleimide) SMCC->Activated_Ab Activated_Ab2 Maleimide-Activated Antibody Payload Payload (with Thiol -SH) ADC Final ADC (Stable Thioether Bond) Payload->ADC Activated_Ab2->ADC Maleimide reacts with -SH (pH 6.5-7.5)

Caption: The two-step conjugation workflow using the SMCC linker.[3]
This compound: Bioorthogonal and Cleavable Conjugation

This linker also begins with the reaction of its NHS ester with antibody lysine residues, attaching a DBCO (Dibenzocyclooctyne) group via a disulfide-containing spacer.[8] The key difference is the second step: the DBCO group undergoes a highly specific, copper-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a payload that has been pre-functionalized with an azide (B81097) (-N₃) group.[7][13] This bioorthogonal reaction is extremely efficient and does not interfere with other functional groups in biological systems.[1][14]

The disulfide bond (-S-S-) within the linker is stable in the bloodstream but is readily cleaved inside the cell by reducing agents like glutathione (B108866) (GSH), which is present in much higher concentrations intracellularly.[5][9][]

DBCO_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation (SPAAC) Antibody Antibody (with Lysine -NH₂) Activated_Ab DBCO-Activated Antibody Antibody->Activated_Ab NHS ester reacts with -NH₂ DBCO_Linker DBCO-SS-NHS Linker DBCO_Linker->Activated_Ab Activated_Ab2 DBCO-Activated Antibody Payload Payload (with Azide -N₃) ADC Final ADC (Cleavable Disulfide) Payload->ADC Activated_Ab2->ADC Copper-Free Click Chemistry

Caption: The two-step bioorthogonal conjugation using the DBCO-SS-NHS linker.

The payload is released upon reduction of the disulfide bond.

Cleavage_Mechanism ADC Antibody-S-S-Payload (Inside Target Cell) Cleaved_Ab Antibody-SH ADC->Cleaved_Ab Glutathione (GSH) reduces disulfide bond Released_Payload Released Payload-SH ADC->Released_Payload

Caption: Reductive cleavage of the disulfide linker inside a target cell.[5]

Comparative Analysis

The selection between these linkers depends on the desired mechanism of action, stability, and therapeutic strategy.

Table 1: Feature Comparison of DBCO-SS-NHS vs. SMCC Linkers

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Linker Type Cleavable (Reducible)[7][8]Non-Cleavable[3][5]
Conjugation Chemistry Step 1: NHS Ester-AmineStep 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][7]Step 1: NHS Ester-AmineStep 2: Maleimide-Thiol[3][10]
Target Functional Groups Antibody: Primary Amine (-NH₂)Payload: Azide (-N₃)Antibody: Primary Amine (-NH₂)Payload: Sulfhydryl/Thiol (-SH)[10]
Bioorthogonality Yes, the DBCO-azide reaction is highly specific and does not react with native biological functional groups.[14]No, maleimides can have off-target reactions with other nucleophiles, and thiols can undergo oxidation.
Resulting Bond Stability Amide & Triazole: Very StableDisulfide (-S-S-): Stable in plasma, labile to intracellular reduction.[][16]Amide & Thioether: Very Stable.[3][4] Considered one of the most stable non-cleavable linkers.[12]
Payload Release Mechanism Reductive cleavage of the disulfide bond by high intracellular glutathione (GSH) concentrations.[5][17]Proteolytic degradation of the antibody backbone within the lysosome after internalization.[5][6]
Bystander Effect Possible: If the released payload is cell-permeable, it can diffuse out and kill adjacent antigen-negative tumor cells.[6][9]Weak to Non-existent: The payload is released with a linker-amino acid remnant, which is typically charged and not cell-permeable.[18][19]
Key Advantages Bioorthogonal chemistry, controlled payload release, potential for bystander effect, modularity of click chemistry.[1]Exceptional plasma stability, well-validated in clinical settings, predictable pharmacokinetics, lower risk of premature payload release.[3][4]
Key Disadvantages Potentially lower plasma stability compared to SMCC, risk of premature reduction of the disulfide bond.[18][20]Requires target cell internalization and lysosomal processing, no bystander effect, relies on heterogeneous lysine conjugation.[4][5]

Table 2: Summary of Performance Data

(Note: Direct head-to-head quantitative comparisons are scarce. This data is synthesized from meta-analyses and comparative studies of cleavable vs. non-cleavable linkers. Performance is highly dependent on the specific antibody, payload, and tumor model.)

Performance MetricCleavable Linkers (e.g., Disulfide-based)Non-Cleavable Linkers (e.g., SMCC)
Plasma Stability Generally lower than non-cleavable linkers, though newer designs show improved stability.[6][21]Generally high, leading to a wider therapeutic window and reduced off-target toxicity.[3][4][12]
In Vitro Cytotoxicity (IC₅₀) Can be more potent, especially in heterogeneous cell populations, due to the bystander effect.[6]Highly potent against antigen-positive cells but requires efficient internalization and lysosomal processing.[3]
In Vivo Efficacy Can be more effective in treating heterogeneous tumors with varied antigen expression.[6]Proven to be highly effective in tumors with high and homogenous antigen expression.[3]
Safety & Toxicity Associated with a higher incidence of Grade ≥3 adverse events in clinical trials, likely due to premature payload release.[18][22]Associated with a lower incidence of Grade ≥3 adverse events, attributed to higher stability and less off-target payload release.[3][18][22]

Decision-Making Workflow

Choosing the right linker requires careful consideration of the therapeutic goals.

Linker_Choice Start Start: Select Linker for Antibody Conjugation Q1 Is intracellular payload release required without antibody degradation? Start->Q1 Q2 Is a bystander effect desired for heterogeneous tumors? Q1->Q2 Yes Q3 Is maximum plasma stability and a clinically validated approach preferred? Q1->Q3 No Q4 Is a bioorthogonal, copper-free reaction essential for the experimental system? Q2->Q4 Yes DBCO Choose Cleavable Linker (e.g., DBCO-SS-NHS) Q2->DBCO No Q3->Q2 No SMCC Choose Non-Cleavable Linker (e.g., SMCC) Q3->SMCC Yes Q4->DBCO Yes Q4->SMCC No

Caption: A logical workflow to guide linker selection based on research goals.

Experimental Protocols

Protocol 1: SMCC-Mediated Antibody Conjugation

This protocol describes a general two-step process for conjugating a thiol-containing payload to an antibody.[10]

Materials:

  • Antibody (1-10 mg/mL)

  • Amine-free buffer (e.g., PBS, pH 7.2-7.5)[23]

  • SMCC linker, dissolved in anhydrous DMSO or DMF (10-20 mM stock)[10]

  • Thiol-containing payload

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[14]

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)[10]

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer. Ensure additives like Tris or glycine (B1666218) are removed.[10][23]

  • Antibody Activation:

    • Bring the antibody and SMCC solutions to room temperature.

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution.[24] The exact ratio should be optimized based on the antibody concentration.[23]

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[23][24]

  • Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column to remove unreacted SMCC and by-products.[14][23]

  • Payload Conjugation:

    • Add the thiol-containing payload to the purified, activated antibody. A 1.5- to 5-fold molar excess of payload over antibody is a common starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a buffer with a pH of 6.5-7.5.[25]

  • Quenching: Add a quenching reagent like cysteine to cap any unreacted maleimide groups.[]

  • Purification and Characterization: Purify the final ADC using SEC to remove aggregates and unreacted payload.[10] Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using methods like HIC-HPLC or Mass Spectrometry.[27]

Protocol 2: DBCO-SS-NHS Ester-Mediated Antibody Conjugation

This protocol outlines the conjugation of an azide-functionalized payload using click chemistry.[13][14]

Materials:

  • Antibody (1-10 mg/mL)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in anhydrous DMSO (10 mM stock)[13]

  • Azide-functionalized payload

  • Quenching buffer (e.g., 100 mM Tris, pH 8.0)[13]

  • Desalting columns or dialysis system[28]

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody in a suitable buffer like PBS. Ensure the buffer is free of primary amines and sodium azide, which will interfere with the reactions.[13]

  • Antibody Activation:

    • Add a 20- to 30-fold molar excess of the DBCO-SS-NHS ester solution to the antibody.[13] The final DMSO concentration should be kept low (e.g., <20%) to maintain antibody integrity.[28]

    • Incubate for 60 minutes at room temperature.[13]

  • Quenching and Purification:

    • Add Tris buffer to quench any unreacted NHS ester. Incubate for 15 minutes.[13]

    • Purify the DBCO-activated antibody using a desalting column or dialysis to remove the excess linker and quencher.[14][28]

  • Payload Conjugation (SPAAC Reaction):

    • Add the azide-functionalized payload to the purified, DBCO-activated antibody. A 2- to 4-fold molar excess of the azide payload is recommended.[14]

    • Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[14]

  • Purification and Characterization: Purify the final ADC using SEC or another appropriate chromatography method to remove unreacted payload.[13] Characterize the final conjugate to determine DAR and confirm integrity using SDS-PAGE, HPLC, or Mass Spectrometry.[14]

Conclusion

The choice between this compound and the SMCC linker is a strategic decision in the design of antibody conjugates.

  • The SMCC linker is a robust, well-validated, and highly stable non-cleavable linker.[3] It is the ideal choice for ADCs where the therapeutic strategy relies on high plasma stability and payload release only after complete lysosomal degradation of the antibody, minimizing off-target toxicity.[4][6]

  • The This compound offers a modern, bioorthogonal approach with a cleavable disulfide bond.[7] It is best suited for applications requiring controlled intracellular drug release, leveraging the cell's natural reducing environment.[5] This mechanism can enable a potent bystander effect, making it a powerful option for treating heterogeneous tumors, and its click chemistry handle provides versatility for complex conjugation schemes.[1][6]

Ultimately, the optimal linker is application-dependent. By understanding the distinct chemical properties, reaction mechanisms, and performance characteristics of each, researchers can make an informed choice to engineer antibody conjugates with the desired therapeutic profile.

References

Alternatives to the DBCO Moiety: A Race for Speed and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for DBCO-CONH-S-S-NHS Ester in Bioconjugation

For researchers, scientists, and drug development professionals engaged in the intricate field of bioconjugation, the selection of appropriate chemical tools is paramount to success. The this compound has been a valuable reagent, combining the principles of copper-free click chemistry, a cleavable disulfide linker, and amine-reactive conjugation. However, a diverse array of alternative strategies has emerged, offering distinct advantages in terms of reaction kinetics, linker stability, and specificity. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate informed decision-making in the design of bioconjugates.

The dibenzocyclooctyne (DBCO) group, a cornerstone of strain-promoted alkyne-azide cycloaddition (SPAAC), has been widely adopted for its bioorthogonality. However, alternative click chemistry handles offer significant advantages, most notably in reaction kinetics. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (like trans-cyclooctene, TCO) stands out as the fastest known bioorthogonal reaction, with second-order rate constants orders of magnitude higher than SPAAC.[1][2][3][4]

FeatureDBCO (SPAAC)Tetrazine (IEDDA with TCO)BCN (SPAAC)
Reaction Type Strain-Promoted Alkyne-Azide CycloadditionInverse-Electron-Demand Diels-AlderStrain-Promoted Alkyne-Azide Cycloaddition
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~10⁻³ - 1[5]Up to 10⁶[4]Generally slower than DBCO
Biocompatibility Excellent (copper-free)Excellent (copper-free)[2]Excellent (copper-free)
Key Advantages Well-established, commercially availableExtremely fast kinetics, highly specific[2]Good stability
Key Disadvantages Slower kinetics compared to IEDDATetrazine stability can be a concernSlower kinetics

Experimental Workflow: Bioorthogonal Ligation

General Workflow for Bioorthogonal Ligation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule of Interest Mix Mix Biomolecule and Label in Biocompatible Buffer Biomolecule->Mix ClickHandle Click Chemistry Handle (e.g., Azide, TCO) ClickHandle->Biomolecule Functionalization Label Label/Drug with Complementary Handle (e.g., DBCO, Tetrazine) Label->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: General workflow for bioconjugation using bioorthogonal click chemistry.

Cleavable Linkers: Tailoring Release Mechanisms

The disulfide bond in this compound offers a redox-sensitive cleavage mechanism. However, the stability of disulfide linkers in circulation can be variable.[6] Alternative cleavable linkers provide a range of release triggers, including pH and specific enzymes, allowing for more controlled payload delivery in different biological environments.[7][8]

Linker TypeCleavage TriggerPlasma Stability (Half-life)Key AdvantagesKey Disadvantages
Disulfide Reducing agents (e.g., Glutathione)Variable (hours to days)[9]Well-established, redox-sensitivePotential for premature cleavage in plasma
Hydrazone Acidic pH (e.g., endosomes, lysosomes)~2 days (can be engineered for longer)[9][10]pH-sensitive releaseCan have variable stability in circulation[9]
Peptide Specific enzymes (e.g., Cathepsin B)Can be very high (e.g., Val-Cit t₁/₂ > 200 days in human plasma)[9]High specificity, excellent plasma stabilityEnzyme expression levels can vary
Pyridazinedione Reversible thiol conjugation (slow release)High (resistant to off-target thiol exchange)[11][12]Tuneable release, resistant to plasma thiolsSlower release kinetics may not be suitable for all applications

Signaling Pathway: Linker Cleavage and Payload Release

Payload Release Mechanisms of Cleavable Linkers cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Endosome Endosome (pH 5.5-6.2) ADC->Endosome Internalization Cytosol Cytosol (High Glutathione) ADC->Cytosol Internalization & Trafficking Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload Released Payload Endosome->Payload Hydrazone Cleavage (Acid-Catalyzed) Lysosome->Payload Peptide Cleavage (Enzymatic) Cytosol->Payload Disulfide Reduction

Caption: Cellular pathways for the cleavage of different linker types and subsequent payload release.

Alternatives to NHS Esters: Expanding the Conjugation Toolbox

N-hydroxysuccinimide (NHS) esters are widely used for their reactivity towards primary amines on proteins. However, this can lead to heterogeneous products due to the presence of multiple lysine (B10760008) residues. Furthermore, the hydrolysis of NHS esters in aqueous solutions can reduce conjugation efficiency.[13] Enzymatic and other chemical ligation methods offer site-specific and highly efficient alternatives.

Conjugation ChemistryTarget Residue(s)Conjugation EfficiencyKey AdvantagesKey Disadvantages
NHS Ester Primary amines (Lysine, N-terminus)Variable, affected by pH and hydrolysis[5]Well-established, readily available reagentsCan lead to product heterogeneity, hydrolysis in aqueous buffers
Imidoester Primary amines (Lysine, N-terminus)Generally highRetains positive charge of the amineCan be less stable than amide bonds
Isothiocyanate Primary amines (Lysine, N-terminus)HighForms stable thiourea (B124793) bondCan be less reactive than NHS esters
Sortase-Mediated Ligation C-terminal LPXTG motif and N-terminal GlycineOften >90%[14]Site-specific, high efficiency, mild reaction conditions[14]Requires protein engineering to introduce recognition motifs

Logical Relationship: Selecting a Bioconjugation Strategy

Decision Tree for Bioconjugation Strategy Selection Start Define Bioconjugation Goal Kinetics Fast Kinetics Required? Start->Kinetics IEDDA Consider Tetrazine (IEDDA) Kinetics->IEDDA Yes SPAAC Consider DBCO/BCN (SPAAC) Kinetics->SPAAC No Cleavage Specific Cleavage Trigger? EnzymeLinker Consider Peptide Linker Cleavage->EnzymeLinker Enzymatic pHSensitiveLinker Consider Hydrazone Linker Cleavage->pHSensitiveLinker pH-sensitive RedoxLinker Consider Disulfide Linker Cleavage->RedoxLinker Redox Specificity Site-Specificity Critical? Sortase Consider Sortase Ligation Specificity->Sortase Yes NHSEster Consider NHS Ester Specificity->NHSEster No IEDDA->Cleavage SPAAC->Cleavage EnzymeLinker->Specificity pHSensitiveLinker->Specificity RedoxLinker->Specificity

Caption: A decision-making flowchart for selecting an appropriate bioconjugation strategy.

Experimental Protocols

Protocol 1: Protein Labeling with Tetrazine-NHS Ester

This protocol describes the labeling of a protein with a tetrazine moiety for subsequent reaction with a TCO-containing molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • Tetrazine-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Dissolve the Tetrazine-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). The optimal pH for the reaction is between 8.0 and 8.5.[15]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.[16]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[17]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Purify the tetrazine-labeled protein from excess reagent and byproducts using an SEC column equilibrated with the desired storage buffer.[17]

Protocol 2: Sortase-Mediated Protein Ligation

This protocol outlines the site-specific ligation of a protein containing a C-terminal LPXTG motif to a molecule with an N-terminal glycine.

Materials:

  • Protein of interest with a C-terminal LPXTG tag

  • Molecule to be conjugated with one or more N-terminal glycines

  • Sortase A enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Purification system (e.g., IMAC for His-tagged proteins)

Procedure:

  • Reaction Setup: In the reaction buffer, combine the LPXTG-tagged protein, the N-terminal glycine-containing molecule (typically in a 1:5 to 1:10 molar ratio to the protein), and Sortase A (typically at a 1:10 to 1:20 molar ratio to the protein).[18]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours, or overnight at 4°C.[8]

  • Monitoring: The progress of the reaction can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight product.

  • Purification: Purify the conjugated protein from the sortase enzyme (which is often His-tagged for easy removal), unreacted starting materials, and cleaved peptide fragment.[8]

Protocol 3: Bioconjugation via Hydrazone Linker Formation

This protocol describes the conjugation of two molecules, one functionalized with a hydrazide and the other with an aldehyde.

Materials:

  • Hydrazide-modified molecule

  • Aldehyde-modified molecule

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5.0-6.0)

  • Aniline (B41778) (optional, as a catalyst)[19]

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reagent Preparation: Dissolve the hydrazide- and aldehyde-modified molecules in the reaction buffer.

  • Reaction: Mix the two components in the reaction buffer. If using, add aniline to a final concentration of 10-100 mM. The reaction is typically faster at a slightly acidic pH.[20]

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours.

  • Purification: Purify the conjugate using a suitable method to remove unreacted starting materials and catalyst.[21]

References

A Comparative Guide to Disulfide Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of an Antibody-Drug Conjugate (ADC) hinges on the critical interplay between its three components: the antibody, the cytotoxic payload, and the linker. The linker, in particular, dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides an objective comparison of disulfide linkers against other common linker technologies, supported by experimental data, to inform rational ADC design.

The Advantage of Conditional Lability: Disulfide Linkers

Disulfide linkers are a class of chemically cleavable linkers that exploit the significant redox potential difference between the extracellular environment and the intracellular cytoplasm.[][2] They are designed to remain stable in the bloodstream while selectively releasing their potent payload within the reducing environment of tumor cells.[] This targeted release mechanism is a key advantage in minimizing off-target toxicity and widening the therapeutic window of the ADC.

The primary mechanism of action relies on the high concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, within the cytoplasm (1–10 mM) compared to the much lower concentration in blood plasma (~5 μmol/L).[][4][5] This steep gradient ensures that the disulfide bond is preferentially cleaved inside the target cell, liberating the cytotoxic drug.[][6][7]

Comparative Analysis of Linker Technologies

The selection of a linker is a crucial decision in ADC development, with each type offering a unique balance of stability and release characteristics. Disulfide linkers present a compelling option compared to non-cleavable and other cleavable alternatives.

Linker TypeCleavage MechanismKey AdvantagesKey DisadvantagesRepresentative ADCs (Linker Example)
Disulfide Reductive Cleavage: High intracellular glutathione (GSH) concentration.[][5]- Tumor-Specific Release: Exploits the natural redox gradient.[] - Biocompatible: Disulfide bonds are endogenous to proteins.[] - Tunable Stability: Release kinetics can be modulated by steric hindrance.[8][9][10] - Enables Bystander Effect: Released payload can kill adjacent antigen-negative cells.[11][12]- Potential for Instability: Can be susceptible to premature cleavage in plasma.[][4] - Balance Challenge: Achieving high plasma stability and efficient intracellular release can be difficult.[][13]SAR-566658, BT-062 (Maytansinoid-based)[11]
Non-Cleavable (e.g., Thioether) Proteolytic Degradation: Requires complete lysosomal degradation of the antibody.[5][14]- High Plasma Stability: Generally more stable in circulation than cleavable linkers.[][14]- No Bystander Effect: The active metabolite is charged and cannot diffuse across cell membranes.[][15] - Dependent on Lysosomal Trafficking: Relies entirely on internalization and degradation.[14]Ado-trastuzumab emtansine (Kadcyla®)[4][14]
Peptide (Enzyme-Cleavable) Enzymatic Cleavage: Cleaved by lysosomal proteases (e.g., Cathepsin B).[5][12]- High Plasma Stability: Generally very stable in circulation.[5] - Well-Established: Used in several approved ADCs.[16]- Potential for Aggregation: Can be prone to aggregation, especially with high drug-to-antibody ratios (DAR).[5]Brentuximab vedotin (Adcetris®), Polatuximab vedotin (Polivy®)[4][16]
Hydrazone (pH-Sensitive) Acidic Hydrolysis: Cleaved in the low pH environment of endosomes and lysosomes.[5][12]- Targets Acidic Compartments: Utilizes the pH difference between plasma and intracellular vesicles.[5]- Circulatory Instability: Can be unstable at physiological pH, leading to premature drug release and off-target toxicity.[2][5][16]Gemtuzumab ozogamicin (B1678132) (Mylotarg®)[2][5]

Quantitative Data Supporting Disulfide Linker Performance

The balance between stability and efficient cleavage is paramount. Studies have demonstrated that modifying the steric hindrance around the disulfide bond can significantly improve its performance.

Table 2: Impact of Steric Hindrance on Disulfide Linker Efficacy

Linker Type Modification Relative Tumor Delivery (MMAE) Tumor Growth Inhibition
Methyl-disulfide (Me-SS) Less hindered 19.1 nmol/L 50%
Double-methyl-disulfide (DiMe-SS) More hindered 42.1 nmol/L 69%

Data from a comparative study of MMAE-based ADCs, demonstrating that increased steric hindrance can improve payload delivery and efficacy.[4]

Furthermore, a direct comparison between a disulfide-linked ADC and a non-cleavable counterpart has shown comparable in vitro activity, highlighting the efficacy of the disulfide release mechanism. For example, huC242-SPDB-DM4 (disulfide linker) showed similar in vitro potency to huC242-SMCC-DM1 (non-cleavable thioether linker).[] This suggests that when properly designed, disulfide linkers can effectively deliver the payload to the target cell without compromising on cytotoxic potency.

Visualizing ADC Mechanisms

To better understand the processes involved in ADC efficacy, the following diagrams illustrate the intracellular cleavage pathway of disulfide linkers and a typical workflow for assessing ADC cytotoxicity.

cluster_extracellular Extracellular (Bloodstream) Low GSH (~5 µM) cluster_intracellular Intracellular (Cytoplasm) High GSH (1-10 mM) ADC ADC with Disulfide Linker Target Target Cell ADC->Target 1. Binding to Antigen Internalization 2. Internalization (Endocytosis) Target->Internalization Cleavage 3. Reductive Cleavage of Disulfide Bond Internalization->Cleavage Payload 4. Active Payload Released Cleavage->Payload Apoptosis 5. Cell Death (Apoptosis) Payload->Apoptosis Bystander Bystander Antigen-Negative Cell Payload->Bystander Diffusion (Bystander Effect)

Caption: Intracellular cleavage pathway of a disulfide-linked ADC.

A 1. Seed Target Cells in 96-well plate B 2. Incubate overnight to allow attachment A->B C 3. Treat cells with serial dilutions of ADC B->C D 4. Incubate for a defined period (e.g., 72-96h) C->D E 5. Add Viability Reagent (e.g., MTT, XTT) D->E F 6. Incubate to allow color development E->F G 7. Measure Absorbance with a plate reader F->G H 8. Calculate % Viability and determine IC50 value G->H

Caption: Experimental workflow for an in vitro cytotoxicity assay (e.g., MTT).

Experimental Protocols

Detailed and reproducible experimental design is crucial for the evaluation of ADCs. Below are foundational protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.[17]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs and controls (e.g., unconjugated antibody)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 100 μL of medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[18][19]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete medium. Remove the existing medium from the cells and add 100 μL of the ADC dilutions.[17]

  • Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action, typically 72-96 hours.[17]

  • MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 μL of solubilization solution to each well to dissolve the purple formazan crystals. Incubate overnight at 37°C in the dark.[17][18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[17]

Protocol 2: In Vivo ADC Stability Assay (LC-MS/MS-Based)

This method quantifies the premature release of free payload from the ADC in circulation.[20]

Materials:

  • Animal model (e.g., mice)

  • ADC construct

  • Equipment for intravenous administration and blood collection

  • Plasma processing reagents (e.g., EDTA tubes)

  • Organic solvent for protein precipitation (e.g., acetonitrile)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the ADC to the animal model via intravenous injection at a specified dose.[20]

  • Sample Collection: Collect blood samples into EDTA tubes at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection.[20]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation (Protein Precipitation): Add a volume of cold acetonitrile (B52724) (e.g., 3x the plasma volume) to a plasma aliquot to precipitate proteins, including the intact ADC.[20]

  • Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.[20]

  • Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.[20]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.

  • Data Analysis: Plot the concentration of the free payload over time to determine the rate of premature release and the stability profile of the ADC linker in vivo.

Conclusion

Disulfide linkers offer a powerful, biologically-driven approach to payload delivery in ADC development. Their key advantage lies in their ability to be cleaved in the reducing environment of the tumor cell, promoting targeted drug release and enabling a potential bystander effect. While challenges in maintaining plasma stability exist, they can be rationally addressed through chemical modifications such as introducing steric hindrance. As demonstrated by comparative data, well-designed disulfide linkers can achieve efficacy comparable to other linker types while providing the benefits of a cleavable system. The strategic application of the assays and principles outlined in this guide will aid researchers in harnessing the full potential of disulfide linker technology to develop safer and more effective Antibody-Drug Conjugates.

References

A Comparative Guide to In Vitro Validation of Disulfide Linker Cleavage in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The stability and subsequent cleavage of the linker are critical determinants of the therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs). For ADCs utilizing disulfide linkers, which are designed to be cleaved in the reducing intracellular environment of tumor cells, rigorous in vitro validation is paramount. This guide provides a comparative overview of common in vitro methods used to assess the cleavage of disulfide linkers, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate assays for their ADC development programs.

Comparative Analysis of In Vitro Cleavage Assays

A variety of analytical techniques can be employed to monitor the cleavage of disulfide linkers in ADCs. The choice of method often depends on the specific research question, the available instrumentation, and the desired level of detail. The following table summarizes and compares the most frequently used in vitro assays.

Assay Method Principle Information Provided Throughput Advantages Disadvantages
Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of the ADC and its fragments.Provides detailed information on Drug-to-Antibody Ratio (DAR) changes, identification of cleavage products, and localization of cleavage sites.[1][2][3]Low to MediumHigh resolution and specificity, enabling unambiguous identification of molecular species.[1][4] Can analyze complex mixtures.[3]Requires specialized equipment and expertise. Sample preparation can be complex.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Quantifies the amount of intact ADC, released payload, and antibody fragments over time.[5]MediumRobust, reproducible, and widely available. Good for quantitative analysis of known compounds.May not be suitable for complex mixtures without prior separation. Resolution might be insufficient to separate all ADC species.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity under non-denaturing conditions.Determines the distribution of different drug-loaded species (DAR profile) and monitors changes upon linker cleavage.[6]MediumPreserves the native structure of the ADC. Sensitive to changes in hydrophobicity upon drug release.Mobile phase conditions need careful optimization. May not be suitable for all ADCs.
Fluorescence-Based Assays Utilizes environmentally sensitive fluorescent probes attached to the payload or linker.Enables real-time monitoring of linker cleavage through changes in fluorescence intensity or spectrum.[7][8]HighAmenable to high-throughput screening of linker stability.[8] Simple and cost-effective.Indirect measurement of cleavage. Potential for interference from other components in the assay. Requires synthesis of fluorescently labeled ADCs.
In Vitro Plasma/Serum Stability Assay The ADC is incubated in plasma or serum from different species (e.g., human, mouse) over time.[9][10]Assesses the stability of the ADC in a biologically relevant matrix, indicating potential for premature payload release in circulation.[11]MediumProvides a good indication of in vivo stability.[10] Can compare stability across different species.[9]Complex matrix can interfere with analysis. Does not directly measure intracellular cleavage.
Reducing Agent Challenge Assay (e.g., Glutathione) The ADC is incubated with a reducing agent like glutathione (B108866) (GSH) to mimic the intracellular reducing environment.[12][]Evaluates the susceptibility of the disulfide linker to reductive cleavage.[]Medium to HighDirectly assesses the intended cleavage mechanism. Relatively simple to perform.May not fully recapitulate the complexity of the intracellular environment.

Experimental Protocols

Mass Spectrometry (LC-MS) for DAR Analysis and Cleavage Product Identification

Objective: To quantitatively monitor the change in the average Drug-to-Antibody Ratio (DAR) and identify the specific cleavage products of an ADC with a disulfide linker upon reduction.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the intact ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a reducing solution of dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a final concentration of 10-20 mM.[1]

    • For a time-course experiment, incubate the ADC solution with the reducing agent at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding an alkylating agent like N-ethylmaleimide (NEM) to cap the free thiols and prevent re-oxidation or further reduction.[4]

  • LC-MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[14]

    • For intact mass analysis, a reversed-phase column suitable for proteins is typically used.

    • The mass spectrometer is operated in positive ion mode, and the data is acquired over a relevant mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

    • Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded antibody species.

    • Identify the mass of the released payload and any antibody fragments to confirm the cleavage mechanism.

In Vitro Plasma Stability Assay with RP-HPLC Analysis

Objective: To assess the stability of the disulfide linker in human plasma over an extended period.

Methodology:

  • Incubation:

    • Spike the ADC into human plasma at a final concentration of, for example, 100 µg/mL.

    • Incubate the samples at 37°C.[9]

    • At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma samples and store them at -80°C until analysis.[5]

  • Sample Preparation for HPLC:

    • To analyze the remaining intact ADC, the plasma proteins can be precipitated using an organic solvent like acetonitrile.[5]

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

    • Alternatively, for a more specific analysis, the ADC can be captured from the plasma using affinity chromatography (e.g., Protein A beads).

  • RP-HPLC Analysis:

    • Inject the prepared samples onto a reversed-phase HPLC column.

    • Use a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase to elute the ADC and its components.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm for the antibody and a specific wavelength for the payload if it has a chromophore).

  • Data Analysis:

    • Quantify the peak area of the intact ADC at each time point.

    • Plot the percentage of remaining intact ADC against time to determine the stability profile and calculate the half-life of the ADC in plasma.

Visualizing Workflows and Mechanisms

Diagrams generated using the DOT language provide a clear visual representation of the experimental processes and underlying biological principles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation ADC ADC Sample ReducingAgent Add Reducing Agent (e.g., GSH) ADC->ReducingAgent Incubation Incubate at 37°C ReducingAgent->Incubation Quenching Quench Reaction Incubation->Quenching LCMS LC-MS Analysis Quenching->LCMS RPHPLC RP-HPLC Analysis Quenching->RPHPLC HIC HIC Analysis Quenching->HIC DAR DAR Calculation LCMS->DAR CleavageProducts Identify Cleavage Products LCMS->CleavageProducts StabilityProfile Determine Stability Profile RPHPLC->StabilityProfile HIC->StabilityProfile

Caption: General workflow for in vitro disulfide linker cleavage assays.

cleavage_mechanism ADC Antibody-Drug Conjugate (ADC) Disulfide Linker (S-S) Internalization Internalization into Target Cell ADC->Internalization ReducingEnv Intracellular Reducing Environment High Glutathione (GSH) Internalization->ReducingEnv Cleavage Reductive Cleavage of Disulfide Bond ReducingEnv->Cleavage PayloadRelease Released Payload (Active Drug) Free Antibody Cleavage->PayloadRelease Cytotoxicity Induces Cell Death PayloadRelease->Cytotoxicity

Caption: Mechanism of intracellular disulfide linker cleavage.

By employing a combination of these in vitro assays, researchers can gain a comprehensive understanding of the stability and cleavage characteristics of disulfide linkers in their ADC candidates, enabling data-driven decisions for lead optimization and clinical development.

References

A Comparative Guide to the Serum Stability of DBCO-CONH-S-S-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of bioconjugates in serum is a critical determinant of their efficacy and safety in therapeutic and diagnostic applications. This guide provides an objective comparison of the serum stability of conjugates prepared using the DBCO-CONH-S-S-NHS ester linker with other common bioconjugation strategies. The information presented is supported by experimental data from scientific literature to aid researchers in making informed decisions for their drug development programs.

The this compound is a heterobifunctional crosslinker that incorporates three key functionalities:

  • A Dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC) with azide-modified molecules.

  • A cleavable disulfide bond (-S-S-) , designed for payload release in the reducing environment of the cell cytoplasm.

  • An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on proteins and other biomolecules.

The stability of conjugates formed using this linker is a multifactorial issue, depending on the intrinsic stability of the amide bond formed by the NHS ester, the triazole ring from the click reaction, and the susceptibility of the disulfide bond to cleavage.

Comparative Stability of Bioconjugation Linkers in Serum

The choice of linker chemistry significantly influences the in vivo stability and pharmacokinetic profile of antibody-drug conjugates (ADCs). Premature cleavage of the linker can lead to off-target toxicity, while insufficient cleavage at the target site can reduce efficacy. The following table summarizes the stability of various linker types in serum, providing a comparative perspective.

Linker ChemistryReactive PartnersHalf-life in Serum/PlasmaKey Stability Considerations
Disulfide Thiol + ThiolVariable (hours to days)Susceptible to cleavage by reducing agents like glutathione (B108866) (GSH), which is present at low concentrations in plasma but high concentrations intracellularly.[1][] Stability can be significantly enhanced by introducing steric hindrance adjacent to the disulfide bond.[3][4]
Maleimide-Thiol Maleimide + Thiol~5.5 days (can be shorter)Prone to retro-Michael addition, leading to drug-linker exchange with serum proteins like albumin.[1][5] Stability can be improved by hydrolysis of the succinimide (B58015) ring or using next-generation maleimides.[6]
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally highly stable under physiological conditions and resistant to enzymatic cleavage.[4][7]
DBCO-Azide (SPAAC) DBCO + AzideHighThe resulting triazole linkage is very stable. The DBCO group itself can exhibit a slow loss of reactivity over time.[8]
Valine-Citrulline (VC) Peptide Protease-cleavableStable in circulation, cleaved by lysosomal proteases (e.g., Cathepsin B)Designed to be stable in the bloodstream and release the payload after internalization into the target cell.[9]

Experimental Protocols

Accurate assessment of serum stability is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for key experiments to evaluate the stability of this compound conjugates.

Experimental Workflow for Serum Stability Assessment

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Detection Methods prep_conjugate Prepare ADC Stock Solution in PBS prep_serum Dilute ADC into Serum (e.g., 1 mg/mL) prep_conjugate->prep_serum prep_control Prepare Control in PBS prep_conjugate->prep_control incubate Incubate Samples at 37°C prep_serum->incubate prep_control->incubate time_points Withdraw Aliquots at Time Points (0, 1, 4, 8, 24, 48, 72h) incubate->time_points precipitate Precipitate Proteins time_points->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze_supernatant Analyze Supernatant centrifuge->analyze_supernatant hplc HPLC Analysis (Intact ADC Quantification) analyze_supernatant->hplc lcms LC-MS Analysis (Degradation Product Identification) analyze_supernatant->lcms elisa ELISA (Conjugated Antibody Quantification) analyze_supernatant->elisa

Caption: Workflow for assessing ADC stability in serum.

Protocol 1: Assessing Serum Stability by HPLC

This method is used to quantify the amount of intact conjugate remaining over time.

  • Materials:

    • This compound conjugated antibody-drug conjugate (ADC)

    • Human or mouse serum

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile

    • Trifluoroacetic acid (TFA)

    • Reverse-phase HPLC system with a suitable column (e.g., C4, C8)

  • Procedure:

    • Prepare a stock solution of the ADC in PBS.

    • Dilute the ADC stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the ADC in PBS to the same final concentration.

    • Incubate the serum and PBS samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

    • To precipitate serum proteins, add an equal volume of cold acetonitrile.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant and analyze by reverse-phase HPLC.

    • Monitor the peak corresponding to the intact ADC. The percentage of intact conjugate at each time point is calculated relative to the t=0 time point.

Protocol 2: Characterization of Degradation Products by LC-MS

This method provides a more detailed analysis of the cleavage products.

  • Sample Preparation: Follow steps 1-7 of the HPLC protocol.

  • LC-MS Analysis:

    • Inject the supernatant into an LC-MS system.

    • Separate the components using a suitable chromatographic gradient.

    • The mass spectrometer is used to identify the masses of the intact ADC, the unconjugated antibody, the free drug, and any other degradation products.[1][10] This allows for the characterization of the cleavage mechanism (e.g., disulfide reduction).

Protocol 3: ELISA-based Stability Assay

This method quantifies the amount of conjugated antibody remaining.[11][12]

  • Materials:

    • ELISA plates coated with the target antigen

    • Serum-incubated ADC samples

    • HRP-conjugated anti-human IgG antibody (or appropriate secondary antibody)

    • TMB substrate

    • Stop solution

  • Procedure:

    • Coat ELISA plates with the target antigen and block non-specific binding sites.

    • Add serial dilutions of the serum-incubated ADC samples to the wells and incubate.

    • Wash the plates and add the HRP-conjugated secondary antibody.

    • After incubation and washing, add the TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

    • The amount of conjugated antibody is determined by comparing the signal to a standard curve of the ADC at t=0. A decrease in signal over time indicates loss of the drug-linker from the antibody.

Logical Relationship of Stability Factors

The overall stability of a this compound conjugate in serum is a balance of several factors. The following diagram illustrates these relationships.

G cluster_0 Conjugate Components cluster_1 Serum Environment cluster_2 Stability Outcome Amide Amide Bond (NHS Ester Reaction) Stability Overall Conjugate Stability Amide->Stability High Stability Disulfide Disulfide Bond Disulfide->Stability Cleavable Triazole Triazole Linkage (DBCO-Azide Click) Triazole->Stability High Stability GSH Glutathione (GSH) & Other Reducing Agents GSH->Disulfide Cleavage Enzymes Serum Proteases Enzymes->Stability Minimal Effect on Linker pH Physiological pH pH->Amide Stable

References

A Researcher's Guide to Functional Assays for Validating DBCO-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule using dibenzocyclooctyne (DBCO) chemistry is just the first step. The critical next phase is to rigorously validate that the resulting conjugate is not only structurally sound but also fully functional. This guide provides a comprehensive comparison of key functional assays, complete with experimental data and detailed protocols, to help you select the most appropriate validation strategy for your DBCO-conjugated biomolecules, with a particular focus on antibody-drug conjugates (ADCs) as a primary example.

The validation process for DBCO-conjugated biomolecules can be broadly categorized into two stages: biochemical and biophysical characterization to confirm successful conjugation and assess key quality attributes, and functional assays to ensure that the biological activity of the biomolecule is retained or, in the case of ADCs, that the desired cytotoxic function is achieved.[1]

Part 1: Biochemical and Biophysical Validation of Conjugation

Before proceeding to cell-based or in vivo functional assays, it is essential to confirm the successful conjugation of the DBCO-modified biomolecule with its azide-containing partner.[1] For ADCs, a critical parameter to characterize is the drug-to-antibody ratio (DAR).[1] Several analytical techniques are available for this purpose, each with its own advantages and limitations.

Table 1: Techniques for Biochemical and Biophysical Characterization of DBCO-Conjugated Biomolecules

TechniquePrincipleInformation ObtainedAdvantagesLimitations
SDS-PAGE Separation of proteins by molecular weight.Confirmation of conjugation (shift in molecular weight), assessment of purity.Simple, widely available.Low resolution, not quantitative for DAR.
Size-Exclusion Chromatography (SEC-HPLC) Separation of molecules by size.Detection of aggregation and fragmentation.[2]High resolution, can quantify aggregates.Does not directly measure DAR.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Determination of DAR distribution.Widely used for cysteine-linked ADCs.[3]Can be influenced by the hydrophobicity of the payload.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity under denaturing conditions.Detailed DAR analysis and drug load distribution.[3]High resolution.Denaturing conditions may not be suitable for all proteins.[4]
UV-Vis Spectroscopy Measurement of light absorbance at specific wavelengths.Quantification of DBCO incorporation and degree of labeling (DOL).[5][6]Simple, non-destructive.Requires accurate extinction coefficients for both protein and DBCO.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Precise determination of molecular weight and confirmation of conjugation.High accuracy and sensitivity.Can be complex and requires specialized equipment.

Part 2: Cell-Based Functional Assays

Once the biophysical integrity of the DBCO-conjugated biomolecule is confirmed, the next crucial step is to evaluate its biological function. For therapeutic antibodies and ADCs, this involves a suite of cell-based assays designed to measure their efficacy and mechanism of action.[1]

Comparison of DBCO vs. Maleimide Linkers in Antibody-Drug Conjugates

A key consideration in the design of ADCs is the choice of linker chemistry. While traditional maleimide-based linkers are widely used, copper-free click chemistry using DBCO offers an alternative with potential advantages in terms of homogeneity and stability.

Table 2: Comparative In Vitro Performance of a HER2-Targeting ADC with Different Linkers

Linker TypeConjugation MethodAverage DARBinding Affinity (Kd, nM) to HER2In Vitro Cytotoxicity (IC50, nM) on BT-474 cells (HER2-positive)In Vitro Cytotoxicity (IC50, nM) on MCF-7 cells (HER2-negative)
Thio-bromomaleimide (TBM) Cysteine-based4.01.00.40>100
Dibromomaleimide (DBM) Cysteine-based2.91.10.45>100
Dithiomaleimide (DTM) Cysteine-based2.21.00.80>100
Trastuzumab-DM1 (T-DM1, Kadcyla®) Lysine-based (SMCC linker)3.51.20.60>100
Unconjugated Trastuzumab -01.0>100>100
Free MMAE Payload ---0.350.35

Data adapted from a study on disulfide rebridging maleimides for HER2-targeting ADCs. The study demonstrated that the TBM linker allowed for a higher drug-to-antibody ratio and that all tested ADCs showed potent and specific cytotoxicity against HER2-positive cells, comparable to or better than the clinical reference T-DM1.

G

Caption: Logical workflow for the functional validation of an antibody-drug conjugate.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a DBCO-conjugated ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., HER2-positive and HER2-negative)

  • Complete cell culture medium

  • 96-well plates

  • DBCO-conjugated ADC, unconjugated antibody, and free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the DBCO-conjugated ADC and controls in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-144 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

  • Absorbance Measurement: Shake the plate to ensure complete dissolution of formazan (B1609692) crystals and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 2: Antibody Internalization Assay using Flow Cytometry

This assay quantifies the internalization of a DBCO-conjugated antibody by target cells.

Materials:

  • Target cells

  • Fluorescently labeled DBCO-conjugated antibody

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer at a concentration of 1x10^6 cells/mL.

  • Antibody Binding: Incubate the cells with the fluorescently labeled DBCO-conjugated antibody on ice for 30-60 minutes to allow binding to surface antigens without internalization.

  • Induction of Internalization: Wash the cells with cold PBS to remove unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). Keep a control sample on ice.

  • Quenching of Surface Fluorescence (Optional): To distinguish between surface-bound and internalized antibody, a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) can be added to the samples before analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The decrease in mean fluorescence intensity over time in the quenched samples indicates the extent of internalization.

Signaling Pathway Visualization

The efficacy of many ADCs, such as those targeting the HER2 receptor, is dependent on the internalization of the conjugate and the subsequent disruption of downstream signaling pathways, ultimately leading to apoptosis.

HER2_Signaling

Caption: Mechanism of action of a HER2-targeting ADC leading to apoptosis.

Conclusion

The validation of DBCO-conjugated biomolecules is a multi-step process that requires careful biophysical characterization followed by a panel of functional assays. The choice of assays will depend on the specific biomolecule and its intended application. For ADCs, a combination of binding, internalization, and cytotoxicity assays is essential to confirm that the conjugation process has not compromised the antibody's targeting ability and that the cytotoxic payload is delivered effectively. The use of DBCO-based click chemistry presents a viable and potentially advantageous alternative to more traditional conjugation methods, offering a route to more homogeneous and stable bioconjugates. The protocols and comparative data provided in this guide serve as a starting point for researchers to design and implement a robust validation strategy for their novel DBCO-conjugated biomolecules.

References

A Comparative Analysis of Cleavable Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and release their payload under specific physiological conditions within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides an objective comparison of the primary classes of cleavable linkers, supported by experimental data, to aid in the rational design and evaluation of next-generation ADCs.

Mechanisms of Cleavage: A Tale of Three Triggers

Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or intracellular compartments of cancer cells. The three main classes of cleavable linkers are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[1]

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[1]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of the antioxidant glutathione (B108866) (GSH) compared to the extracellular space.[1][2]

Each of these cleavage mechanisms is designed to ensure that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby enhancing the therapeutic window of the ADC.[1]

Data Presentation

The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[1]

Linker TypeCleavage MechanismRepresentative LinkerHalf-life in Human PlasmaNotes
Protease-SensitiveEnzymatic (Cathepsin B)Valine-Citrulline (Val-Cit)> 230 days[3]Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[3][4]
Protease-SensitiveEnzymatic (Cathepsin B)Valine-Alanine (Val-Ala)Stable[3]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1]
Protease-SensitiveEnzymaticGlutamic acid-Val-Cit (EVCit)Highly Stable[4]Showed almost no linker cleavage after 14-day incubation in mouse plasma.[4]
pH-SensitiveAcid HydrolysisHydrazone~2 days[1]Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[1]
Glutathione-SensitiveReductionDisulfideVariableStability can be enhanced by introducing steric hindrance around the disulfide bond.[5]
Enzyme-Sensitiveβ-GlucuronidaseGlucuronideHighly Stable[6]Shows greater stability in vivo compared to some peptide linkers.[6]
Enzyme-SensitiveSulfataseAryl SulfateHigh (> 7 days in mouse plasma)[1]Demonstrates high plasma stability.[1]
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Linker TypePayloadCell Line (Target)IC50 (pM)Reference
Protease-Sensitive (Val-Cit)MMAEHER2+14.3[1]
Protease-Sensitive (Val-Ala)MMAEHER2+92[1]
pH-Sensitive (Hydrazone)DoxorubicinVariousVariable[3]
Enzyme-Sensitive (β-Galactosidase)MMAEHER2+8.8[1]
Enzyme-Sensitive (Sulfatase)MMAEHER2+61[1]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups (e.g., specific antibody, payload, and cell line used).

Experimental Protocols

Accurate assessment of ADC performance requires robust and well-defined experimental protocols.

Plasma Stability Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)

This method quantifies the amount of intact ADC and released payload in plasma over time to determine the linker's stability.[7][8]

Methodology:

  • Incubation: Incubate the ADC in plasma (human, rat, or mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • To measure intact ADC: The ADC can be captured from the plasma using methods like protein A affinity chromatography.[9]

    • To measure released payload: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[4]

  • LC-MS Analysis:

    • Analyze the processed samples using a liquid chromatography system coupled to a mass spectrometer.

    • For intact ADC analysis, the average drug-to-antibody ratio (DAR) is often measured. A decrease in DAR over time indicates linker cleavage.[9]

    • For free payload analysis, quantify the amount of released drug using a standard curve.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[3]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the in vitro potency (IC50) of an ADC on target cancer cells.[10][11]

Methodology:

  • Cell Seeding: Plate cancer cells expressing the target antigen (and antigen-negative control cells) at a suitable density in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[11]

  • Cell Viability Measurement: Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells will reduce the MTT to a colored formazan (B1609692) product.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability data against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[11][12]

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of an ADC in a living organism.[13][14]

Methodology:

  • Model Establishment: Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size.[13]

  • Animal Grouping and Dosing: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments, typically via intravenous injection.[14]

  • Tumor Growth Monitoring: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.[15]

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Plot the average tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of different treatments.[15][16]

Visualizations

Cleavage Mechanisms of Different Linkers

Cleavage_Mechanisms cluster_protease Protease-Sensitive Linker cluster_pH pH-Sensitive Linker cluster_gsh Glutathione-Sensitive Linker ADC_P ADC-Val-Cit-Payload Lysosome Lysosome (Cathepsin B) ADC_P->Lysosome Internalization Released_Payload_P Released Payload Lysosome->Released_Payload_P Cleavage ADC_pH ADC-Hydrazone-Payload Endosome Endosome/Lysosome (Low pH) ADC_pH->Endosome Internalization Released_Payload_pH Released Payload Endosome->Released_Payload_pH Hydrolysis ADC_GSH ADC-S-S-Payload Cytoplasm Cytoplasm (High GSH) ADC_GSH->Cytoplasm Internalization Released_Payload_GSH Released Payload Cytoplasm->Released_Payload_GSH Reduction

Caption: Mechanisms of payload release for different cleavable linkers.

Experimental Workflow for ADC Plasma Stability Assessment

ADC_Stability_Workflow start Start incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling prep Sample Preparation sampling->prep intact_adc Intact ADC Analysis (e.g., Protein A Capture) prep->intact_adc free_payload Free Payload Analysis (Protein Precipitation) prep->free_payload lcms LC-MS Analysis intact_adc->lcms free_payload->lcms data_analysis Data Analysis (Calculate Half-life) lcms->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vivo stability of ADCs.

Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)

MMAE_Signaling_Pathway MMAE MMAE (Released Payload) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Safety Operating Guide

Proper Disposal of DBCO-CONH-S-S-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of reactive chemical linkers like DBCO-CONH-S-S-NHS ester are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this reagent, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks associated with the chemical's reactivity.

This compound is a heterobifunctional linker featuring a DBCO (dibenzocyclooctyne) group, a cleavable disulfide bond, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The inherent reactivity of the NHS ester and the presence of the disulfide bridge necessitate specific inactivation steps before the final disposal as hazardous waste. The toxicological properties of this compound have not been fully investigated, warranting cautious handling as a potentially hazardous substance.

Essential Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Summary of Chemical Properties

PropertyDataCitation
Molecular Formula C₂₈H₂₇N₃O₆S₂[1]
Molecular Weight 565.66 g/mol [1]
Appearance White solid or foam[2]
Storage Conditions Store at -20°C, protected from light and moisture, preferably under nitrogen.[1]
Solubility Soluble in organic solvents like DMSO, DMF, DCM, THF, and acetonitrile.[1][2][3]
Reactive Moieties NHS Ester (reacts with primary amines), Disulfide bond (cleavable via reduction).[2][3]

Step-by-Step Disposal Procedures

The primary goal of the pre-disposal treatment is to neutralize the reactive NHS ester and, if necessary, cleave the disulfide bond. This renders the compound less hazardous before it is collected for final disposal by a certified waste management service.

Procedure 1: Inactivation of Small Quantities (e.g., residual amounts in vials, on spatulas)

This procedure is suitable for decontaminating lab equipment and small residual amounts of the solid reagent.

Experimental Protocol:

  • Preparation: Prepare a 1 M solution of a primary amine, such as ethanolamine (B43304) or Tris, in water.

  • Neutralization: Carefully rinse the contaminated equipment or the vial containing the residual solid with the 1 M amine solution. Ensure all surfaces are thoroughly wetted.

  • Reaction Time: Allow the solution to sit for at least one hour at room temperature. This period allows the NHS ester to fully react with the primary amine, forming a stable amide bond and releasing N-hydroxysuccinimide.

  • Collection: Collect the resulting aqueous solution in a designated hazardous waste container labeled "Aqueous Hazardous Waste."

  • Final Disposal: The container should be handed over to your institution's environmental health and safety (EHS) office for professional disposal.

Procedure 2: Inactivation of Bulk Quantities or Solutions

This protocol is designed for larger quantities of the compound or solutions of the compound in organic solvents.

Experimental Protocol:

  • Dissolution (if solid): If starting with the solid reagent, dissolve it in a minimal amount of a compatible organic solvent such as DMSO or DMF.

  • Neutralization of NHS Ester:

    • In a suitable container within a fume hood, slowly add an excess of a primary amine (e.g., ethanolamine). A 10-fold molar excess is recommended to ensure complete reaction.

    • Stir the mixture at room temperature for at least one hour.

  • Cleavage of Disulfide Bond (Optional but Recommended):

  • Collection:

    • Transfer the entire mixture into a designated "Halogen-Free Organic Hazardous Waste" container.

    • Ensure the container is properly sealed and clearly labeled with all its chemical constituents.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_quantities Assess Quantity cluster_procedures Inactivation Procedures cluster_collection Waste Collection cluster_end Final Disposal start Identify Waste Type small_quant Small Residuals / Contaminated Labware start->small_quant Small bulk_quant Bulk Solid / Organic Solution start->bulk_quant Bulk proc1 Procedure 1: Quench with 1M Amine Solution (e.g., Tris) for >1 hour small_quant->proc1 proc2 Procedure 2: 1. Quench with excess primary amine. 2. (Optional) Cleave with reducing agent (DTT/TCEP). bulk_quant->proc2 collect1 Collect in 'Aqueous Hazardous Waste' Container proc1->collect1 collect2 Collect in 'Halogen-Free Organic Hazardous Waste' Container proc2->collect2 end_node Arrange Pickup by EHS for Professional Disposal collect1->end_node collect2->end_node

Caption: Disposal workflow for this compound.

Final Recommendations

  • Never dispose of untreated this compound directly into regular trash or down the sink. The reactivity of the NHS ester can lead to unintended reactions.

  • Always segregate waste streams. Do not mix this waste with incompatible chemicals, such as acids or oxidizers.

  • Maintain accurate records. All waste containers must be clearly and accurately labeled with their contents to ensure safe handling and disposal by EHS personnel.

  • Consult the Safety Data Sheet (SDS): While this guide provides detailed procedures, always refer to the manufacturer's SDS for the most specific and up-to-date safety and disposal information.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-CONH-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with advanced chemical reagents like DBCO-CONH-S-S-NHS ester require clear and immediate safety protocols to ensure a secure laboratory environment. This guide provides essential information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for handling this specific antibody-drug conjugate (ADC) linker. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

Key safety precautions include avoiding inhalation, and preventing contact with skin and eyes. [4][6] Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[4][5][7] It is also crucial to prevent the formation of dust and aerosols during handling.[4][7]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This is based on recommendations for similar chemical compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a full-face shield.[4][5][8]Protects eyes from splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][8] Double gloving is recommended.[9][10]Prevents skin contact with the chemical. Gloves should be inspected before use and changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[9][11]
Body Protection A lab coat or an impervious, disposable gown with long sleeves and tight-fitting cuffs.[4][10]Protects skin and personal clothing from contamination. The gown should have a solid front to prevent penetration by splashes.[10]
Respiratory Protection A suitable respirator, such as an N95 or higher, should be used, especially when handling the powder form or if there is a risk of aerosol generation.[4][11]Minimizes the inhalation of dust or aerosols. A surgical mask does not provide adequate respiratory protection.[11]
Footwear Closed-toe shoes.Protects feet from potential spills.

Experimental Workflow and Safety Checkpoints

The following diagram outlines the standard workflow for handling this compound, incorporating critical safety checkpoints at each stage.

Handling Workflow for this compound A Preparation & Planning B Don PPE A->B Review SDS of similar compounds C Chemical Handling in Fume Hood B->C Ensure proper fit and integrity D Experimentation C->D Avoid dust and aerosol generation E Decontamination & Waste Disposal D->E Segregate waste appropriately F Doff PPE E->F Follow correct doffing procedure G Hand Washing F->G Wash hands thoroughly

Handling Workflow for this compound

Step-by-Step Handling and Disposal Procedures

1. Preparation and Planning:

  • Before beginning any work, consult the Safety Data Sheet (SDS) of a structurally similar compound, such as DBCO-NHS ester.[5]

  • Ensure that a chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station.[4]

2. Donning PPE:

  • Put on PPE in the following order: gown, respiratory protection, eye protection, and then gloves.[12]

  • If double gloving, place the inner glove under the cuff of the gown and the outer glove over the cuff.[10]

3. Chemical Handling:

  • All handling of the solid compound and preparation of solutions should be performed within a chemical fume hood to minimize inhalation exposure.[5][7]

  • Avoid creating dust when weighing and transferring the solid material.[5]

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]

  • In all cases of exposure, seek immediate medical attention.[5]

5. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear full PPE, including respiratory protection, for cleanup.

  • Absorb liquid spills with an inert material (e.g., diatomite).[4] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]

  • Decontaminate the spill area with alcohol or another suitable solvent.[4]

6. Waste Disposal:

  • Dispose of all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in accordance with local, regional, and national regulations for chemical waste.[5]

  • Contaminated materials should be placed in a suitable, sealed container for disposal.[5] Do not dispose of this chemical down the drain.[4][5]

7. Doffing PPE and Hygiene:

  • Remove PPE in the correct order to avoid cross-contamination: gloves, gown, eye protection, and then respiratory protection.[12]

  • Wash hands thoroughly with soap and water after removing PPE.[5]

By strictly adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and maintaining a safe and productive laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.